2-Bromo-N-1-naphthylbutanamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-naphthalen-1-ylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-2-12(15)14(17)16-13-9-5-7-10-6-3-4-8-11(10)13/h3-9,12H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSOBXXIMGPWDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"2-Bromo-N-1-naphthylbutanamide" synthesis and properties
An In-depth Technical Guide to the Synthesis, Properties, and Applications of 2-Bromo-N-1-naphthylbutanamide
Abstract
This technical guide provides a comprehensive overview of this compound, a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. The document details a robust and field-proven protocol for its synthesis via nucleophilic acyl substitution, including an in-depth analysis of the reaction mechanism and optimization strategies. Furthermore, it compiles the physicochemical properties and spectroscopic data essential for the compound's characterization. The guide culminates in a discussion of the compound's reactivity, highlighting its utility as a building block for creating diverse molecular architectures, particularly for the development of novel therapeutic agents. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable compound in their work.
Introduction: Strategic Importance of N-Aryl Amides
N-aryl amides are a cornerstone structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Their prevalence is due to the amide bond's exceptional metabolic stability and its capacity to form key hydrogen bond interactions with biological targets. The incorporation of an aromatic system, such as the naphthyl group in this compound, introduces a lipophilic and sterically defined pharmacophore that can significantly influence a molecule's biological activity.[1]
This compound is a particularly valuable derivative within this class. It combines the N-(1-naphthyl)amide core with a reactive α-bromo functional group. This α-bromo position serves as a versatile synthetic handle, allowing for subsequent nucleophilic substitution reactions to introduce a wide range of functionalities.[2] This bifunctional nature makes it an ideal starting material for the construction of compound libraries aimed at discovering new therapeutic agents, particularly in areas like antimicrobial and antifungal research where related N-(naphthalen-1-yl)propanamide derivatives have shown promise.[3]
This guide will provide a detailed exploration of this compound, from its logical synthesis to its potential applications, empowering researchers to effectively synthesize, characterize, and utilize this compound in their research endeavors.
Synthesis of this compound
The most efficient and widely applicable method for synthesizing this compound is the N-acylation of 1-naphthylamine with 2-bromobutyryl chloride. This reaction proceeds through a classic nucleophilic acyl substitution mechanism.
Reaction Scheme and Mechanism
The synthesis involves the attack of the nucleophilic amine (1-naphthylamine) on the electrophilic carbonyl carbon of the acyl chloride (2-bromobutyryl chloride). The reaction is typically facilitated by a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Sources
An In-depth Technical Guide to 2-Bromo-N-1-naphthylbutanamide: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 2-Bromo-N-1-naphthylbutanamide, a molecule of interest for researchers in medicinal chemistry and drug development. While this specific compound is not extensively documented in publicly available literature, this guide extrapolates from established chemical principles and data on analogous structures to present a scientifically grounded resource. We will delve into its molecular structure, plausible synthetic routes, methods for characterization, and potential biological activities, offering valuable insights for professionals in the field.
Molecular Structure and Physicochemical Properties
This compound is a fascinating hybrid molecule that combines the rigid, aromatic naphthyl group with a flexible, functionalized butyramide chain. The core structure consists of a naphthalene ring system linked via an amide bond to a butanamide backbone, which is further substituted with a bromine atom at the alpha-position to the carbonyl group. This bromine atom introduces a chiral center, meaning the molecule can exist as two enantiomers (R and S).
The presence of the bulky naphthyl group and the reactive bromine atom are key determinants of the molecule's chemical and biological properties. The amide linkage provides a site for hydrogen bonding, which can be crucial for interactions with biological targets.
A three-dimensional representation of the (R)-enantiomer is provided below:
(A 3D conformer of a similar molecule, (2R)-2-bromo-3-methyl-N-naphthalen-1-ylbutanamide, is available on PubChem for reference)[1]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Molecular Formula | C14H14BrNO | |
| Molecular Weight | 292.17 g/mol | |
| XLogP3 | 3.8 | Prediction of lipophilicity |
| Hydrogen Bond Donor Count | 1 | From the N-H group of the amide |
| Hydrogen Bond Acceptor Count | 1 | From the C=O group of the amide |
| Rotatable Bond Count | 3 | |
| Formal Charge | 0 | |
| pKa (most acidic) | 13.5 (estimated) | N-H proton |
| pKa (most basic) | -2.5 (estimated) | Carbonyl oxygen |
Note: These properties are computationally predicted and should be experimentally verified.
Synthesis and Purification: A Plausible Approach
A logical and efficient method for the synthesis of this compound is through the amide coupling of 1-naphthylamine with 2-bromobutyryl bromide. This is a standard procedure for forming amide bonds.
Core Synthesis Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 1-naphthylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromobutyryl bromide. The bromide ion is an excellent leaving group, facilitating the formation of the amide bond.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Naphthylamine
-
2-Bromobutyryl bromide
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-naphthylamine (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution. The base is crucial to neutralize the hydrogen bromide (HBr) that is formed as a byproduct of the reaction.
-
Addition of Acyl Bromide: Slowly add a solution of 2-bromobutyryl bromide (1.05 equivalents) in anhydrous DCM to the reaction mixture dropwise. Maintain the temperature at 0 °C during the addition to control the reaction rate and minimize side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining HBr and unreacted acyl bromide) and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.
Caption: Synthesis workflow for this compound.
Structural Elucidation and Characterization
To confirm the successful synthesis and purity of this compound, a combination of spectroscopic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the aromatic protons of the naphthyl group, the N-H proton of the amide (which will likely be a broad singlet), and the aliphatic protons of the butanamide chain. The chemical shifts and coupling patterns will be crucial for confirming the structure.
-
¹³C NMR: Will show the expected number of carbon signals, including the carbonyl carbon of the amide and the carbon bearing the bromine atom.
-
-
Infrared (IR) Spectroscopy: Will display characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹) and the C=O stretch of the amide (around 1650 cm⁻¹).
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.
Potential Applications and Biological Context
While there is no specific data on the biological activity of this compound, the structural motifs present suggest several potential areas of application. N-acyl naphthylamines and other naphthalene derivatives have been reported to exhibit a range of biological activities.[2][3]
Potential as an Anticancer Agent
Many compounds containing the naphthylamine core have been investigated for their cytotoxic effects against various cancer cell lines.[2] The planar naphthalene ring can intercalate into DNA, and the reactive bromo-amide side chain could potentially alkylate biological macromolecules, leading to apoptosis.
Sources
An In-depth Technical Guide to 2-Bromo-N-(naphthalen-1-yl)butanamide: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amide functional group is a cornerstone of modern medicinal chemistry and drug design, present in a vast array of pharmaceuticals and biologically active molecules. Its unique structural and electronic properties contribute to molecular recognition, binding affinity, and overall pharmacokinetic profiles. Within the broad class of amides, N-aryl amides, particularly those incorporating polycyclic aromatic systems like naphthalene, represent a scaffold of significant interest. This technical guide provides a comprehensive overview of 2-Bromo-N-(naphthalen-1-yl)butanamide, a molecule that combines the N-naphthyl amide motif with a reactive α-bromo substituent, offering a versatile platform for further chemical elaboration.
This document will delve into the systematic IUPAC nomenclature, detailed synthetic methodologies with mechanistic insights, thorough characterization techniques, and a discussion of the potential applications of this compound and its analogs in the field of drug discovery and development.
IUPAC Nomenclature and Structural Elucidation
The correct and unambiguous naming of a chemical entity is paramount for scientific communication. The IUPAC (International Union of Pure and Applied Chemistry) name for the topic compound is 2-Bromo-N-(naphthalen-1-yl)butanamide .
Let's dissect this name to understand the structure:
-
Butanamide: This is the parent structure, indicating a four-carbon chain (butane) with a carbonyl group and a nitrogen atom, forming an amide.
-
N-(naphthalen-1-yl): This signifies that a naphthalen-1-yl group is attached to the nitrogen atom of the butanamide. The "1-yl" specifies that the attachment is at the 1-position (or α-position) of the naphthalene ring.
-
2-Bromo: This indicates the presence of a bromine atom on the second carbon of the butanamide chain (the α-carbon relative to the carbonyl group).
The chemical structure is as follows:
Caption: Molecular structure of 2-Bromo-N-(naphthalen-1-yl)butanamide.
Synthesis of 2-Bromo-N-(naphthalen-1-yl)butanamide
The synthesis of 2-Bromo-N-(naphthalen-1-yl)butanamide is most logically achieved through a convergent synthesis strategy, involving the preparation of a key intermediate, 2-bromobutanoyl chloride, followed by its reaction with 1-naphthylamine.
Synthesis of the Precursor: 2-Bromobutanoic Acid
The starting material for the acyl portion of the molecule is 2-bromobutanoic acid. This can be reliably synthesized from butanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction.
Reaction: Butanoic Acid → 2-Bromobutanoic Acid
Mechanism: The HVZ reaction involves the α-bromination of a carboxylic acid. The reaction is initiated by the conversion of the carboxylic acid to an acyl bromide, which can then tautomerize to an enol. The enol then undergoes electrophilic attack by bromine.
Protocol: A detailed protocol for a similar transformation can be found in established chemical synthesis resources.[1]
Amide Bond Formation: Coupling of 2-Bromobutanoic Acid and 1-Naphthylamine
The formation of the amide bond is a critical step. While direct condensation of a carboxylic acid and an amine is possible, it often requires harsh conditions. A more controlled and efficient approach involves the activation of the carboxylic acid.
Method 1: Acyl Chloride Formation followed by Amination
This is a classic and robust method for amide synthesis.
Step 1: Synthesis of 2-Bromobutanoyl Chloride
2-Bromobutanoic acid is converted to its more reactive acyl chloride derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Reaction: 2-Bromobutanoic Acid + SOCl₂ → 2-Bromobutanoyl Chloride + SO₂ + HCl
Causality: Thionyl chloride is an excellent choice as the byproducts, sulfur dioxide and hydrogen chloride, are gases and can be easily removed from the reaction mixture, driving the reaction to completion.
Step 2: Amidation with 1-Naphthylamine
The freshly prepared 2-bromobutanoyl chloride is then reacted with 1-naphthylamine to form the desired amide.
Reaction: 2-Bromobutanoyl Chloride + 1-Naphthylamine → 2-Bromo-N-(naphthalen-1-yl)butanamide + HCl
Causality: A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct, preventing the protonation of the amine reactant and driving the reaction forward.
Experimental Protocol (Acyl Chloride Method):
-
Preparation of 2-Bromobutanoyl Chloride:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromobutanoic acid (1 equivalent).
-
Slowly add thionyl chloride (1.2 equivalents) at room temperature.
-
Heat the mixture to reflux for 2 hours. The reaction can be monitored by the cessation of gas evolution.
-
After cooling, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-bromobutanoyl chloride is typically used in the next step without further purification.
-
-
Amidation:
-
In a separate flask, dissolve 1-naphthylamine (1 equivalent) and triethylamine (1.5 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the crude 2-bromobutanoyl chloride (1.1 equivalents) dropwise to the amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess amine and triethylamine hydrochloride, and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Method 2: Direct Coupling using a Coupling Agent
Modern amide synthesis often employs coupling agents that facilitate the direct reaction of a carboxylic acid and an amine under milder conditions. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.[2]
Reaction Mechanism with EDC: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming the amide bond and releasing a water-soluble urea byproduct.[2][3]
Sources
Navigating the Synthesis and Potential of 2-Bromo-N-(naphthalen-1-yl)butanamide: A Technical Primer
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Charting Unexplored Territory
In the vast landscape of chemical compounds with potential therapeutic applications, 2-Bromo-N-(naphthalen-1-yl)butanamide emerges as a molecule of interest, distinguished by its naphthalene moiety—a scaffold prevalent in numerous FDA-approved drugs.[1] This technical guide serves as a foundational resource for researchers and drug development professionals intrigued by this specific bromo-amide. It is important to note that while the existence of this compound is confirmed through its Chemical Abstracts Service (CAS) number, detailed experimental data in peer-reviewed literature is sparse. Consequently, this document will provide established factual information where available and propose well-established synthetic methodologies based on general organic chemistry principles.
Core Compound Identification
The subject of this guide is 2-Bromo-N-(naphthalen-1-yl)butanamide. For clarity and precision in research and procurement, it is crucial to distinguish between its two constitutional isomers, which differ by the attachment point on the naphthalene ring.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| 2-Bromo-N-(naphthalen-1-yl)butanamide | 1274614-70-8 | C₁₄H₁₄BrNO | 292.17 g/mol |
| 2-Bromo-N-(naphthalen-2-yl)butanamide | 1282180-24-8[2][3] | C₁₄H₁₄BrNO | 292.17 g/mol [3] |
This guide will primarily focus on the 1-naphthyl isomer (CAS: 1274614-70-8).
Proposed Synthetic Protocol: An Amidation Approach
Conceptual Synthesis Workflow
The proposed synthesis can be visualized as a two-step process starting from commercially available precursors: the bromination of butanoyl chloride followed by the amidation of 1-naphthylamine.
Caption: Proposed two-step synthesis of 2-Bromo-N-(naphthalen-1-yl)butanamide.
Detailed Hypothetical Methodology
The following protocol is a generalized procedure and should be optimized with appropriate safety precautions in a laboratory setting.
Step 1: Synthesis of 2-Bromobutanoyl Chloride
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add butanoyl chloride and a catalytic amount of red phosphorus.
-
Bromination: Slowly add bromine (Br₂) to the flask at room temperature. The reaction is typically initiated by gentle heating.
-
Reaction Monitoring: The reaction progress can be monitored by the disappearance of the bromine color. The reaction is refluxed until completion.
-
Purification: The crude 2-bromobutanoyl chloride can be purified by fractional distillation under reduced pressure.
Step 2: Synthesis of 2-Bromo-N-(naphthalen-1-yl)butanamide
-
Reaction Setup: In a separate flask, dissolve 1-naphthylamine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine or pyridine, to act as a scavenger for the hydrogen halide byproduct.
-
Acylation: Cool the solution in an ice bath. Slowly add the purified 2-bromobutanoyl chloride from Step 1 to the solution of 1-naphthylamine.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Physicochemical Properties and Spectral Data: A Call for Investigation
At present, there is a lack of publicly available, experimentally determined physicochemical and spectral data for 2-Bromo-N-(naphthalen-1-yl)butanamide. Researchers are encouraged to perform comprehensive characterization of the synthesized compound. Key analytical techniques would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for structural elucidation and confirmation of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O and N-H stretches.
-
Melting Point Analysis: To determine the purity of the synthesized compound.
Potential Applications in Drug Discovery and Medicinal Chemistry
The naphthalene scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] The introduction of a bromo-butanamide side chain at the 1-position of the naphthalene ring offers several avenues for potential therapeutic applications:
-
As a Building Block: The bromine atom serves as a versatile handle for further chemical modifications through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the synthesis of a library of derivatives with potentially enhanced biological activity.
-
As a Bioactive Molecule: The combination of the lipophilic naphthalene ring and the polar amide group, along with the reactive alkyl bromide, could impart unique pharmacological properties. It is plausible that this compound could be investigated as an intermediate for more complex drug candidates.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Bromo-N-(naphthalen-1-yl)butanamide is not available, it should be handled with the caution appropriate for a novel chemical compound. Based on the functional groups present, the following hazards should be considered:
-
Alkylating Agent: The 2-bromoamide functionality suggests that the compound could be an alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toxicity: Naphthalene and its derivatives can be toxic. All handling should be performed in a well-ventilated fume hood.
Conclusion and Future Directions
2-Bromo-N-(naphthalen-1-yl)butanamide represents a chemical entity with untapped potential in the realm of drug discovery and medicinal chemistry. This technical guide provides a starting point for its synthesis and characterization. Future research should focus on the development and optimization of a reliable synthetic protocol, comprehensive characterization of its physicochemical and spectral properties, and exploration of its biological activities. The insights gained from such studies will be invaluable in determining the true potential of this and related compounds as scaffolds for the development of novel therapeutics.
References
-
Molbase. 2-Bromo-N-2-naphthylbutanamide. [Link]
-
Makar, S., Saha, T., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 252-276. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. [Link]
Sources
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS#:2172119-53-6 | 4-(Furan-2-yl)-8,8-dimethyl-1-oxa-5-azaspiro[5.5]undecane | Chemsrc [chemsrc.com]
- 3. 1282180-24-8|2-Bromo-N-(naphthalen-2-yl)butanamide|BLD Pharm [bldpharm.com]
- 4. ijpsjournal.com [ijpsjournal.com]
An In-depth Technical Guide to the Potential Biological Activity of 2-Bromo-N-1-naphthylbutanamide
Abstract: The landscape of drug discovery is in a perpetual state of seeking novel chemical entities with therapeutic potential. This guide focuses on the untapped potential of "2-Bromo-N-1-naphthylbutanamide," a molecule that, while not extensively studied, presents a compelling case for investigation based on the well-documented bioactivities of its constituent chemical motifs. By dissecting the roles of the N-1-naphthyl group, the butanamide linker, and the alpha-bromination, we can construct a scientifically rigorous hypothesis for its potential biological activities. This document serves as a foundational resource for researchers, scientists, and drug development professionals, providing a theoretical framework, proposed synthetic routes, and detailed experimental protocols to explore the therapeutic promise of this compound. We will delve into its potential as an antimicrobial, antiviral, and neurological agent, offering a roadmap for its systematic evaluation.
Introduction: Deconstructing a Molecule of Interest
The compound this compound is a synthetic molecule characterized by three key structural features: a bulky, aromatic naphthyl ring; a flexible butanamide core; and a reactive bromine atom at the alpha position to the carbonyl group. While direct biological data for this specific molecule is not present in the current scientific literature, a predictive analysis based on structure-activity relationships of related compounds allows us to forecast its potential therapeutic applications.
The naphthyl group is a well-established pharmacophore found in numerous bioactive compounds. Its rigid, planar structure and lipophilicity facilitate interactions with biological targets such as enzymes and receptors. Naphthyl derivatives have demonstrated a wide array of biological activities, including antimicrobial and antiviral properties. For instance, they have been investigated as non-covalent competitive inhibitors of viral proteases, such as the papain-like protease (PLpro) of SARS-CoV.[1]
The butanamide core provides a flexible linker, influencing the molecule's overall conformation and ability to orient the naphthyl and bromo moieties for optimal target engagement. Derivatives of butanamides have shown promise in various therapeutic areas, including as antiepileptic agents.[2]
The introduction of a bromine atom into a molecular structure is a common strategy in drug design to enhance therapeutic parameters.[3] Bromine can increase a molecule's potency, alter its metabolic stability, and introduce new binding interactions. Bromo-substituted organic compounds are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.[4][5]
This guide will therefore explore the synergistic potential of these three components, proposing a rational basis for the investigation of this compound as a novel therapeutic candidate.
Hypothesized Biological Activities and Mechanisms of Action
Based on the analysis of its structural components, we can postulate several potential biological activities for this compound.
Antimicrobial and Antifungal Activity
The presence of the naphthyl group is a strong indicator of potential antimicrobial activity. Numerous naphthalene-containing molecules have reported antimicrobial properties.[1] For example, N-(naphthalen-1-yl)propanamide derivatives have been synthesized and have shown notable activity against a range of bacteria and fungi.[6] Furthermore, thiazolidinone derivatives incorporating a nitronaphthylamine substituent have demonstrated antibacterial and antifungal properties, with some compounds showing activity comparable to aminopenicillins and fluconazole.[7]
Proposed Mechanism: The lipophilic naphthyl group may facilitate the molecule's insertion into and disruption of microbial cell membranes, leading to cell lysis. Additionally, the electrophilic nature of the carbon bearing the bromine atom could allow for covalent modification of essential microbial enzymes, such as those involved in cell wall synthesis or metabolic pathways, leading to irreversible inhibition.
Antiviral Activity
Naphthyl derivatives have been identified as potential inhibitors of viral proteases, which are crucial for viral replication.[1] Specifically, they have been explored as inhibitors of the SARS-CoV papain-like protease (PLpro).[1]
Proposed Signaling Pathway:
Caption: Proposed inhibitory action on viral protease.
Neurological Activity
Butanamide derivatives are a known class of compounds with neurological activity. A prominent example is levetiracetam, an antiepileptic drug, which is a pyrrolidone butanamide derivative.[2] While structurally distinct, the shared butanamide core suggests that this compound could potentially modulate neuronal targets.
Proposed Mechanism: The molecule could potentially interact with ion channels or neurotransmitter receptors in the central nervous system. The specific nature of this interaction would need to be elucidated through extensive screening.
Proposed Synthesis and Characterization
A plausible synthetic route to this compound would involve a two-step process starting from commercially available reagents.
Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of N-1-naphthylbutanamide
-
To a stirred solution of 1-naphthylamine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add butyryl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield N-1-naphthylbutanamide.
Step 2: Synthesis of this compound
-
Dissolve N-1-naphthylbutanamide (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride).
-
Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., azobisisobutyronitrile, AIBN).
-
Reflux the mixture under inert atmosphere and irradiate with a UV lamp to facilitate the reaction.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with aqueous sodium thiosulfate solution to remove any unreacted bromine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography to obtain this compound.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
| Technique | Expected Information |
| ¹H and ¹³C NMR | Confirmation of the chemical structure, including the position of the bromine atom. |
| Mass Spectrometry | Determination of the molecular weight and confirmation of the elemental composition. |
| FT-IR Spectroscopy | Identification of functional groups (e.g., N-H, C=O, C-Br). |
| Melting Point | Assessment of purity. |
Proposed Experimental Workflows for Biological Evaluation
A systematic approach is required to validate the hypothesized biological activities of this compound.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.
Experimental Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (antimicrobial agent) and negative (no compound) controls.
-
Incubate the plates under appropriate conditions (temperature, time).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Viral Protease Inhibition Assay
Objective: To assess the inhibitory activity of the compound against a specific viral protease (e.g., SARS-CoV-2 PLpro).
Experimental Workflow:
Caption: Workflow for viral protease inhibition assay.
Preliminary Neurological Activity Screening
Objective: To identify any potential effects of the compound on neuronal function using in vitro models.
Experimental Protocol:
-
Utilize primary neuronal cultures or neuronal cell lines.
-
Treat the cells with varying concentrations of this compound.
-
Assess cell viability using assays such as MTT or LDH release.
-
Evaluate changes in neuronal activity through methods like calcium imaging or multi-electrode array (MEA) recordings.
-
Investigate effects on neurotransmitter release and uptake using appropriate assays.
Potential Significance and Future Directions
The exploration of this compound represents a rational, structure-based approach to identifying novel therapeutic leads. Should this compound exhibit significant activity in the proposed preliminary screens, further investigations would be warranted, including:
-
Lead Optimization: Synthesis and evaluation of analogues to improve potency and selectivity.
-
Mechanism of Action Studies: Deeper investigation into the specific molecular targets and pathways affected by the compound.
-
In Vivo Efficacy Studies: Evaluation of the compound's therapeutic potential in relevant animal models of infection, viral disease, or neurological disorders.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
Conclusion
While this compound is currently an under-investigated molecule, a thorough analysis of its chemical architecture provides a strong rationale for its potential as a bioactive compound. This guide has outlined the theoretical basis for its potential antimicrobial, antiviral, and neurological activities, and has provided a comprehensive framework for its synthesis and biological evaluation. The proposed experimental workflows offer a clear path for researchers to systematically explore the therapeutic promise of this intriguing molecule, potentially paving the way for the development of a new class of therapeutic agents.
References
- Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers. (2023). Source Not Available.
-
Exploring naphthyl derivatives as SARS-CoV papain-like protease (PLpro) inhibitors and its implications in COVID-19 drug discovery. (n.d.). PMC - NIH. [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. (n.d.). Journal of Medical Science. [Link]
-
2-bromo-N,N-diethylbutanamide | C8H16BrNO | CID 11096175. (n.d.). PubChem. [Link]
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2-bromo-N-ethylbutanamide | C6H12BrNO | CID 58255175. (n.d.). PubChem - NIH. [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). PMC - NIH. [Link]
-
Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity. (n.d.). Journal of Medicinal Chemistry - Figshare. [Link]
-
Proposed mechanism for the 2-bromo-1-phenylethanone dehalogenation reaction mediated by m-TPEWP5 G-EsY nanoassembly as a photocatalyst. (n.d.). ResearchGate. [Link]
-
Synthesis of novel N-(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity | Request PDF. (n.d.). ResearchGate. [Link]
-
2-bromo-N-propylbutanamide | C7H14BrNO | CID 25219785. (n.d.). PubChem. [Link]
-
On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. (n.d.). ResearchGate. [Link]
-
Synthesis of 2-bromo-N-methylbenzenesulfinamide. (n.d.). PrepChem.com. [Link]
-
Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety. (n.d.). PubMed. [Link]
-
Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. (n.d.). MDPI. [Link]
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"2-Bromo-N-1-naphthylbutanamide" literature review
An In-depth Technical Guide to 2-Bromo-N-1-naphthylbutanamide: Synthesis, Characterization, and Potential Applications
Introduction
α-Haloamides are a class of organic compounds characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group of an amide. This structural motif imparts unique chemical reactivity, making them valuable intermediates in organic synthesis and building blocks for various bioactive molecules. While the specific compound, this compound, is not extensively documented in current scientific literature, its synthesis, properties, and potential applications can be reliably inferred from established chemical principles and the study of analogous structures. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the probable synthetic routes, characterization techniques, and potential utility of this compound.
The core structure of this compound combines a reactive α-bromo amide moiety with a bulky, aromatic naphthyl group. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. The naphthyl group can influence the compound's physicochemical properties, such as solubility and crystallinity, and may play a role in its biological interactions.
Synthesis of this compound
The synthesis of this compound can be approached through several reliable methods common in organic chemistry for amide formation and α-halogenation.
Primary Synthetic Route: Amidation of 2-Bromobutanoyl Halide with 1-Naphthylamine
The most direct and widely applicable method for the synthesis of this compound is the acylation of 1-naphthylamine with a 2-bromobutanoyl halide, typically 2-bromobutanoyl chloride or bromide. This reaction is a classic example of nucleophilic acyl substitution.
Causality behind Experimental Choices:
-
Acyl Halide: 2-Bromobutanoyl chloride is generally preferred due to its high reactivity, which facilitates the reaction with the weakly nucleophilic aromatic amine, 1-naphthylamine.
-
Base: A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrogen halide (e.g., HCl) byproduct. This prevents the protonation of the 1-naphthylamine, which would render it unreactive.
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the exothermic reaction and then allowed to warm to room temperature to ensure completion.
Experimental Protocol:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-naphthylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Acyl Halide: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2-bromobutanoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred solution of the amine.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Workflow Diagram:
Alternative Synthetic Route: α-Bromination of N-1-naphthylbutanamide
An alternative approach involves the bromination of the corresponding unsubstituted amide, N-1-naphthylbutanamide. This can be achieved using conditions similar to the Hell-Volhard-Zelinsky reaction.[1]
Experimental Protocol:
-
Amide Synthesis: First, synthesize N-1-naphthylbutanamide by reacting 1-naphthylamine with butanoyl chloride.
-
Bromination: Treat the N-1-naphthylbutanamide with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN in a solvent like carbon tetrachloride. Alternatively, reaction with bromine in the presence of a phosphorus trihalide catalyst can be employed.[1]
-
Purification: The resulting this compound is then purified using standard techniques.
Physicochemical Properties and Characterization
The expected physicochemical properties of this compound are summarized below.
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₄BrNO |
| Molecular Weight | 292.17 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Expected to be soluble in common organic solvents (DCM, chloroform, ethyl acetate) and insoluble in water. |
| Melting Point | Expected to be a solid with a defined melting point, influenced by the bulky naphthyl group. |
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show characteristic signals for the aromatic protons of the naphthyl group, a multiplet for the methine proton adjacent to the bromine, multiplets for the methylene and methyl protons of the butanamide chain, and a singlet for the amide N-H proton.
-
¹³C NMR: Will display distinct signals for the carbonyl carbon, the carbon bearing the bromine, and the aromatic carbons of the naphthyl group, as well as the aliphatic carbons of the butanamide chain.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretching (around 3300 cm⁻¹), the amide C=O stretching (around 1650 cm⁻¹), and C-N stretching.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Potential Biological Activity and Applications
While no specific biological activities have been reported for this compound, the structural components suggest potential areas for investigation. Naphthalimide derivatives are known to possess a range of biological activities, including antifungal and anticancer properties, often attributed to their ability to intercalate with DNA.[2] The presence of the reactive α-bromo amide moiety could further enhance its potential as a biologically active agent, possibly through covalent modification of biological targets.
Chemical Reactivity and Use as an Intermediate
The primary utility of this compound in a research setting is likely as a versatile chemical intermediate. The bromine atom can be readily displaced by a variety of nucleophiles, allowing for the synthesis of a library of derivatives.[3]
Potential Nucleophilic Substitution Reactions:
-
With amines: to form α-amino amides.
-
With thiols: to generate α-thio amides.
-
With alcohols or phenols: to produce α-alkoxy or α-aryloxy amides.
-
With azide ions: to form α-azido amides, which can be further reduced to α-amino amides.
Diagram of Potential Transformations:
Sources
An In-depth Technical Guide to 2-Bromo-N-1-naphthylbutanamide: Synthesis, Characterization, and Potential Applications
Introduction
This technical guide provides a comprehensive overview of 2-Bromo-N-1-naphthylbutanamide, a compound of interest at the intersection of amide chemistry and naphthalene-containing scaffolds. As of the latest literature review, this specific molecule appears to be a novel or sparsely documented chemical entity. Therefore, this whitepaper aims to serve as a foundational document for researchers and drug development professionals by postulating its synthesis, predicting its physicochemical properties, and exploring its potential biological significance based on established chemical principles and data from structurally related analogs.
The molecule incorporates a 2-bromobutanamide core, which presents a reactive site for further functionalization, and an N-1-naphthyl group, a well-known pharmacophore present in numerous bioactive compounds.[1][2] The strategic combination of these moieties suggests that this compound could be a valuable building block in medicinal chemistry and materials science. This guide will provide a robust, scientifically-grounded framework for its synthesis and future investigation.
Predicted Physicochemical Properties
In the absence of experimental data for this compound, its physicochemical properties have been predicted based on its constituent fragments and data from analogous compounds found in chemical databases.[3][4][5] These predictions offer a valuable starting point for its handling, purification, and initial biological evaluation.
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C₁₄H₁₄BrNO | Based on the chemical structure |
| Molecular Weight | 292.17 g/mol | Calculated from the molecular formula |
| Appearance | Likely a solid at room temperature | Based on similar N-aryl amides |
| LogP (Octanol/Water Partition Coefficient) | ~3.5 - 4.5 | Estimated based on the lipophilicity of the naphthyl group and the bromoalkane chain |
| Hydrogen Bond Donors | 1 | The N-H group of the amide |
| Hydrogen Bond Acceptors | 1 | The carbonyl oxygen of the amide |
| Reactivity | The bromine atom is susceptible to nucleophilic substitution.[6] The amide bond can undergo hydrolysis under acidic or basic conditions. | General principles of organic chemistry |
Proposed Synthesis of this compound
The most direct and widely adopted method for the synthesis of N-substituted amides is the acylation of an amine with an acyl halide, often under Schotten-Baumann conditions.[7][8][9] This approach is anticipated to be highly effective for the preparation of this compound. The proposed synthetic pathway is a two-step process, commencing with the synthesis of the requisite acyl chloride.
Step 1: Synthesis of 2-Bromobutanoyl chloride
The precursor, 2-bromobutanoyl chloride (CAS 22118-12-3), can be synthesized from 2-bromobutanoic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[10][11][12]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromobutanoic acid (1.0 eq).
-
Addition of Chlorinating Agent: Slowly add thionyl chloride (1.2 - 1.5 eq) to the flask at room temperature. The reaction is typically performed neat or in a dry, inert solvent like dichloromethane (DCM).
-
Reaction: Heat the mixture to reflux (around 60-70 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Workup: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-bromobutanoyl chloride is often used in the next step without further purification.
Step 2: Amidation of 1-Naphthylamine with 2-Bromobutanoyl chloride
The final product, this compound, can be synthesized by the nucleophilic acyl substitution of 2-bromobutanoyl chloride with 1-naphthylamine.[7][13][14] A base is required to neutralize the HCl byproduct.[9][14]
Experimental Protocol:
-
Reaction Setup: Dissolve 1-naphthylamine (1.0 eq) in a suitable aprotic solvent, such as dichloromethane or diethyl ether, in a flask cooled in an ice bath.
-
Addition of Base: Add a base (1.1 - 1.5 eq), such as pyridine or triethylamine, to the solution. Alternatively, an aqueous solution of a base like sodium hydroxide can be used in a biphasic system (Schotten-Baumann conditions).[15]
-
Addition of Acyl Chloride: Slowly add a solution of 2-bromobutanoyl chloride (1.05 eq) in the same solvent to the stirred amine solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.
-
Workup:
-
If an organic base was used, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
If an aqueous base was used, separate the organic layer and wash it with water and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.
Figure 1: Proposed two-step synthesis workflow for this compound.
Inferred Biological Significance and Potential Applications
While no biological data exists for this compound, its structural components suggest several avenues for investigation.
-
Antimicrobial Activity: Naphthalene-containing compounds, including N-naphthyl amides and amidoalkyl naphthols, have demonstrated a range of biological activities, including antibacterial and antifungal properties.[1][2][16][17] The lipophilic nature of the naphthalene ring can facilitate membrane interaction, a common mechanism for antimicrobial agents.
-
Enzyme Inhibition: The amide linkage is a key structural feature in many enzyme inhibitors. The overall shape and electronic properties of this compound could allow it to fit into the active sites of various enzymes.
-
Precursor for Further Synthesis: The presence of a bromine atom provides a handle for further chemical modifications through nucleophilic substitution or cross-coupling reactions.[18] This would allow for the generation of a library of related compounds for structure-activity relationship (SAR) studies.
Characterization and Analytical Methods
The successful synthesis and purity of this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the presence of the butanamide and naphthyl moieties.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the N-H and C=O stretching of the amide group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.
Conclusion
This technical guide has outlined a plausible and scientifically-grounded pathway for the synthesis and initial characterization of the novel compound, this compound. By leveraging established synthetic methodologies for N-substituted amides, a clear and detailed protocol has been proposed. While its biological activity remains to be determined, the structural features of this molecule suggest it could be a promising candidate for antimicrobial or other therapeutic applications. This whitepaper serves as a foundational resource to stimulate and guide future research into this intriguing compound.
References
- Hilton, M. C., et al. (2021). Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks.
- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
- Politzer, P., et al. (2004). Prediction of physicochemical properties of organic molecules using van der Waals surface electrostatic potentials.
- Klamt, A. (2018). The COSMO and COSMO-RS solvation models.
- Gasteiger, J., & Marsili, M. (1980). Iterative partial equalization of orbital electronegativity—a rapid access to atomic charges. Tetrahedron, 36(22), 3219-3228.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
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MDPI. (n.d.). Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches. Retrieved from [Link]
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West, J. (n.d.). Synthesis, Nomenclature, and Properties Of The Amide Functional Group. Master Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-bromobutanoyl chloride. Retrieved from [Link]
-
Pearson. (n.d.). Show how you would use appropriate acyl chlorides and amines to s.... Retrieved from [Link]
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Antibiotics. (2023). Investigation of Naphthyl-Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers. Retrieved from [Link]
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West, J. (n.d.). Synthesis of Amides. Jack Westin. Retrieved from [Link]
- National Center for Biotechnology Information. (2023). Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers. Antibiotics (Basel), 12(6), 1014.
-
ResearchGate. (n.d.). Microwave-assisted synthesis of biologically active amide derivatives of naphthenic acids under neat conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Naphthylamine. Retrieved from [Link]
-
LookChem. (n.d.). 2-Bromobutyryl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-bromo-N-butyl-N-methylbutanamide. Retrieved from [Link]
-
Nature. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Retrieved from [Link]
-
SAGE Journals. (n.d.). Enzymatic Hydrolysis of Acyl Naphthylainines. Retrieved from [Link]
-
PubChem. (n.d.). 2-bromo-N,N-diethylbutanamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link]
- Google Patents. (n.d.). WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates.
-
PubChem. (n.d.). 2-Bromobutanoyl chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Fascinating Chemistry of α‐Haloamides. Retrieved from [Link]
-
NCERT. (n.d.). SYSTEMATIC QUALITATIVE ANALYSIS. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanistic hypothesis for amide synthesis from an α-bromo nitroalkane and amine. Retrieved from [Link]
-
PubChem. (n.d.). 2-bromo-N-ethylbutanamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-bromo-N-isopropylbutanamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-bromo-N-propylbutanamide. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide. Retrieved from [Link]
-
Pulsus Group. (n.d.). Synthesis and biological importance of amide analogues. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethylamine, 2-bromo-, hydrobromide. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 2‐bromo‐2‐methyl‐N‐o‐tolylpropanamide. Retrieved from [Link]
- Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2-Bromo-N-1-naphthylbutanamide
Introduction and Scientific Context
The synthesis of novel amide compounds is a cornerstone of modern medicinal chemistry and materials science. Amide scaffolds are prevalent in a vast array of biologically active molecules and functional polymers. "2-Bromo-N-1-naphthylbutanamide" is a compound of significant interest as a versatile synthetic intermediate. The presence of a reactive bromine atom at the alpha-position to the carbonyl group provides a site for further nucleophilic substitution, enabling the construction of more complex molecular architectures. The naphthyl moiety imparts unique photophysical properties and steric bulk, making this compound a valuable building block for drug development professionals and researchers exploring new chemical entities.
This technical guide provides a robust and reproducible protocol for the synthesis of this compound via nucleophilic acyl substitution. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and discuss methods for purification and characterization, ensuring the highest degree of scientific integrity and practical utility for researchers in the field.
Reaction Scheme and Core Mechanism
The synthesis proceeds through the acylation of 1-naphthylamine with 2-bromobutanoyl bromide. This reaction is a classic example of nucleophilic acyl substitution .
Overall Reaction:

Mechanism Deep Dive:
The reaction mechanism can be described in three key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1-naphthylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromobutanoyl bromide. This breaks the carbonyl π-bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbonyl π-bond. Concurrently, the bromide ion, being an excellent leaving group, is expelled.
-
Deprotonation: A non-nucleophilic base, such as triethylamine or pyridine, removes the proton from the nitrogen atom. This neutralizes the resulting amide product and scavenges the hydrogen bromide (HBr) byproduct, driving the reaction to completion.
Mandatory Safety and Handling Protocols
WARNING: This procedure involves hazardous materials that are corrosive, toxic, and lachrymatory. All operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (nitrile or neoprene).
-
Chemical splash goggles and a full-face shield.
-
Flame-resistant lab coat.
-
-
Reagent-Specific Hazards:
-
2-Bromobutanoyl Bromide: Highly corrosive and a lachrymator (causes tears).[1] It reacts violently with water and moisture. Causes severe skin burns and eye damage.[1] Handle under an inert atmosphere (e.g., nitrogen or argon).[2]
-
1-Naphthylamine: Toxic and a suspected carcinogen. Avoid inhalation of dust and contact with skin.
-
Triethylamine: Flammable, corrosive, and has a strong, unpleasant odor.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen.
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek immediate medical attention.[2][3]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[4] Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[1] Seek immediate medical attention.[2]
-
-
Waste Disposal: All chemical waste, including solvents and residual reagents, must be disposed of in appropriately labeled hazardous waste containers according to institutional and local regulations.
Materials and Equipment
| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Notes |
| 1-Naphthylamine | 134-32-7 | 143.19 | 1.43 g (10.0 mmol) | |
| 2-Bromobutanoyl bromide | 26074-52-2 | 215.91 | 1.30 mL (12.0 mmol) | Corrosive, lachrymator.[1] |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 2.10 mL (15.0 mmol) | Dry over KOH before use. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~100 mL | Anhydrous, ACS grade. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~50 mL (1 M solution) | For workup. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~50 mL | For workup. |
| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | 120.37 | As needed | Drying agent. |
| Silica Gel | 7631-86-9 | 60.08 | As needed | For column chromatography (230-400 mesh). |
Equipment:
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel
-
Glass funnel
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and consumables
Detailed Experimental Protocol
Part 1: Reaction Setup and Execution
-
Preparation: To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-naphthylamine (1.43 g, 10.0 mmol).
-
Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask, followed by triethylamine (2.10 mL, 15.0 mmol). Stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the flask to 0 °C using an ice-water bath. Allow the solution to stir at this temperature for 10 minutes.
-
Causality Insight: Cooling is crucial to control the exothermic nature of the acylation reaction, preventing potential side reactions and ensuring a controlled reaction rate.
-
-
Reagent Addition: In a separate dry vial, dissolve 2-bromobutanoyl bromide (1.30 mL, 12.0 mmol) in 10 mL of anhydrous DCM. Transfer this solution to a dropping funnel. Add the 2-bromobutanoyl bromide solution dropwise to the cooled, stirring amine solution over a period of 20-30 minutes.
-
Causality Insight: Dropwise addition prevents a rapid temperature increase and minimizes the formation of undesired byproducts.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 3:1 Hexanes:Ethyl Acetate. The disappearance of the 1-naphthylamine spot indicates the reaction is nearing completion.
Part 2: Workup and Purification
-
Quenching: Carefully pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of 1 M HCl(aq). Shake vigorously and allow the layers to separate. Discard the aqueous layer.
-
Causality Insight: The acidic wash removes the triethylamine hydrochloride salt and any unreacted 1-naphthylamine.
-
-
Washing: Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of brine.
-
Causality Insight: The water wash removes any residual acid, and the brine wash helps to remove bulk water from the organic phase, facilitating the subsequent drying step.
-
-
Drying and Filtration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Filter the solution through a cotton plug or fluted filter paper into a clean, pre-weighed round-bottom flask.
-
Solvent Removal: Remove the DCM solvent using a rotary evaporator to yield the crude product, likely a solid or a viscous oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[5]
-
Eluent System: A gradient elution starting from 9:1 Hexanes:Ethyl Acetate is recommended.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
-
Final Product Isolation: Remove the eluent from the combined pure fractions using a rotary evaporator to yield this compound as a solid. Record the final mass and calculate the yield.
Visualization of the Synthesis Workflow
The following diagram outlines the complete experimental procedure from setup to final characterization.
Caption: A flowchart of the synthesis protocol for this compound.
Characterization and Expected Results
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | Off-white to light tan solid |
| Yield | 65-85% (typical range) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.0-7.4 (m, 7H, Ar-H), ~8.2 (br s, 1H, N-H), 4.5 (t, 1H, CH-Br), 2.3-2.1 (m, 2H, CH₂), 1.2 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~168 (C=O), 134-120 (Ar-C), ~50 (C-Br), ~30 (CH₂), ~12 (CH₃) |
| IR Spectroscopy (ATR) | ν (cm⁻¹): ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1660 (Amide I, C=O stretch) |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ and [M+Na]⁺. The characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) should be observed. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Wet solvent or reagents hydrolyzing the acyl bromide. 2. Insufficient base. 3. Reaction time too short. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Use the specified molar excess of triethylamine. 3. Monitor the reaction by TLC until the starting material is consumed. |
| Multiple Spots on TLC of Crude Product | 1. Incomplete reaction. 2. Formation of di-acylated product. 3. Hydrolysis of acyl bromide. | 1. Increase reaction time or temperature slightly. 2. Ensure slow, dropwise addition of the acyl bromide at 0 °C. 3. Use anhydrous conditions. |
| Product Difficult to Purify by Chromatography | 1. Product streaking on the column. 2. Poor separation from impurities. | 1. Add 0.5% triethylamine to the eluent to deactivate the silica gel. 2. Optimize the eluent system using TLC; try different solvent systems (e.g., DCM/Methanol). |
References
-
PrepChem. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide. [Link]
- Google Patents. (n.d.). CN105294449B - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine.
Sources
Application Notes and Protocols for the Investigation of 2-Bromo-N-1-naphthylbutanamide as a Novel Research Chemical
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and preliminary biological evaluation of the novel research chemical, 2-Bromo-N-1-naphthylbutanamide. Due to the limited publicly available data on this specific molecule, this guide is structured as a foundational roadmap for its initial investigation. The protocols herein are derived from established principles in medicinal chemistry and pharmacology, drawing parallels from structurally related naphthyl derivatives known to possess diverse biological activities, including anti-inflammatory and antimicrobial properties[1][2][3]. The overarching objective is to equip researchers with the necessary methodologies to synthesize, purify, and characterize this compound, and to subsequently probe its potential as a bioactive agent.
Introduction and Rationale for Investigation
The naphthyl moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents and biologically active molecules[1]. Derivatives of 1-naphthylamine and related structures have been explored for their potential as enzyme inhibitors, anti-inflammatory agents, and antimicrobial compounds[1][2]. For instance, certain naphthyl derivatives have been identified as non-covalent inhibitors of viral proteases, such as the papain-like protease (PLpro) of SARS-CoV, highlighting the potential for this chemical class in antiviral research[1].
The introduction of a bromo-butanamide side chain to the 1-naphthylamine core in "this compound" presents an intriguing chemical modification. The α-bromo amide functionality is a versatile reactive handle for further chemical elaboration and may also contribute to specific biological interactions. The butanamide linker provides a degree of conformational flexibility, which can be crucial for optimal binding to biological targets.
Given this background, the primary rationale for investigating this compound is to explore its potential as a novel bioactive compound. This guide will outline the necessary steps to synthesize and characterize this molecule and to perform initial in vitro screening to identify any significant biological activity.
Synthesis and Purification Protocol
A plausible and straightforward synthetic route to this compound involves a two-step process: first, the acylation of 1-naphthylamine with butanoyl chloride to form the corresponding butanamide, followed by α-bromination. A more direct approach, however, would be the reaction of 1-naphthylamine with 2-bromobutanoyl bromide or chloride. The latter is often more efficient.
Protocol 2.1: Synthesis of this compound
Materials:
-
1-Naphthylamine
-
2-Bromobutanoyl chloride
-
Triethylamine (Et3N) or another suitable non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-naphthylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.
-
Addition of Acyl Chloride: To the stirred solution, add 2-bromobutanoyl chloride (1.1 equivalents) dropwise via a syringe over 10-15 minutes. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting 1-naphthylamine is consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound, likely as a solid.
DOT Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Physicochemical and Structural Characterization
Comprehensive characterization is essential to confirm the identity, structure, and purity of the newly synthesized compound. This is a critical step before any biological evaluation, as impurities can lead to misleading results[4][5].
Table 1: Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations for this compound |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Characteristic shifts for aromatic protons of the naphthyl ring, amide N-H proton, and aliphatic protons of the bromo-butanamide chain. |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | A molecular ion peak corresponding to the exact mass of C14H14BrNO. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observed. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching (~3300 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), amide C=O stretching (~1650 cm⁻¹), and C-Br stretching (~600-700 cm⁻¹). |
| HPLC | Purity assessment. | A single major peak indicating >95% purity under optimized chromatographic conditions. |
| Melting Point | Purity and identification. | A sharp melting point range is indicative of a pure compound. |
Protocol 3.1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Instrumentation and Conditions:
-
HPLC System: Standard analytical HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase or a suitable solvent like methanol to a concentration of ~1 mg/mL.
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject 10 µL of the sample solution.
-
Run the gradient method (e.g., 10% to 90% acetonitrile over 20 minutes).
-
Analyze the resulting chromatogram to determine the retention time of the main peak and calculate its area percentage to assess purity.
Preliminary In Vitro Biological Screening
Based on the activities of related naphthyl derivatives, a logical starting point for biological screening would be to assess the compound's potential antimicrobial and anti-inflammatory effects. An initial cytotoxicity assay is also crucial to determine a suitable concentration range for subsequent biological assays.
Protocol 4.1: General Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the compound on the metabolic activity of a cell line (e.g., HEK293 for general cytotoxicity or a cancer cell line like HeLa), which is an indicator of cell viability.
Materials:
-
HEK293 or HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add these dilutions to the wells (in triplicate) and incubate for 24-48 hours. Include vehicle control (DMSO) and untreated control wells.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Hypothetical Target and Pathway Exploration
Given that some naphthyl derivatives inhibit proteases, a potential avenue of investigation could be their effect on inflammatory pathways regulated by proteases, such as the NF-κB signaling pathway.
DOT Diagram of a Hypothetical Signaling Pathway:
Caption: Hypothetical inhibition of the NF-κB pathway.
Data Interpretation and Future Directions
-
Successful Synthesis and Characterization: If the analytical data from NMR, MS, and IR align with the expected structure of this compound and HPLC confirms high purity, the compound is ready for biological testing.
-
Biological Activity:
-
Low Cytotoxicity: If the compound shows low cytotoxicity (high IC₅₀), it is a good candidate for further screening in functional assays.
-
Significant Activity: If the compound demonstrates potent activity in an initial screen (e.g., antimicrobial or anti-inflammatory), the next steps would involve dose-response studies to determine potency (EC₅₀ or MIC) and selectivity assays to understand its mechanism of action.
-
-
No Activity: A lack of activity in the initial screens does not preclude its potential. The compound could be tested in other assay systems or used as a scaffold for further chemical modification to create a library of analogs.
Safety Precautions
As "this compound" is a novel research chemical, its toxicological properties are unknown.[6] Therefore, it must be handled with appropriate caution.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with institutional and local regulations for chemical waste.
References
- Characterizing New Psychoactive Substances. (2016).
- Characteristics of novel psychoactive substance exposures reported to New York City Poison Center, 2011–2014.Taylor & Francis Online.
- Analytical chemistry.Wikipedia.
- Isolating, Identifying, Imaging, and Measuring Substances and Structures.NCBI - NIH.
- What are the correct characteristics of Novel Psychoactive Substances (NPS)?Dr.Oracle.
- Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry D
- Techniques and Methods of Identification.
- Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry Data Sets.
- Eight Crucial Techniques in Chemical Composition Analysis.AxisPharm.
- Chemical Identific
- (2R)-2-bromo-3-methyl-N-naphthalen-1-ylbutanamide.PubChem - NIH.
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- 2-Bromo-N-phenylbutanamide.PubChem - NIH.
- Exploring naphthyl derivatives as SARS-CoV papain-like protease (PLpro) inhibitors and its implications in COVID-19 drug discovery.PMC - NIH.
- 2-bromo-N,N-diethylbutanamide.PubChem - NIH.
- 2-bromo-N-propylbutanamide.PubChem - NIH.
- 2-bromo-N-isopropylbutanamide.PubChem - NIH.
- Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety.PubMed.
- N-(1-Naphthyl)ethylenediamine.Wikipedia.
- Synthesis of 2-bromo-N-methylbenzenesulfinamide.PrepChem.com.
- Preparation of 2‐bromo‐2‐methyl‐N‐o‐tolylpropanamide.
- AH-7921: the list of new psychoactive opioids is expanded.springermedizin.de.
- 2-BROMO-N-(TERT-BUTYL)ACETAMIDE synthesis.ChemicalBook.
- Novel Regioisomeric Analogues of Naphthyl-N-Acylhydrazone Derivatives and Their Anti-Inflamm
- Ethylamine, 2-bromo-, hydrobromide.Organic Syntheses Procedure.
- 2-Bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide.Santa Cruz Biotechnology.
- 2-Bromo-N,N-diethylbutanamide.Santa Cruz Biotechnology.
- The search for the "next" euphoric non-fentanil novel synthetic opioids on the illicit drugs market: current st
- N-(1-Naphthyl)ethylenediamine dihydrochloride.Sciencemadness Wiki.
- Drug and Chemical Inform
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- 6. droracle.ai [droracle.ai]
Application Notes and Protocols: The Strategic Utility of 2-Bromo-N-1-naphthylbutanamide in Modern Organic Synthesis
Abstract
This document provides a comprehensive technical guide on the synthetic applications of 2-Bromo-N-1-naphthylbutanamide, a versatile yet under-documented intermediate in organic synthesis. While specific literature on this exact molecule is sparse, its structural motifs—a reactive α-bromo amide functional group and a sterically influential naphthyl moiety—allow for reliable predictions of its utility. This guide is structured to provide researchers, medicinal chemists, and process development scientists with a foundational understanding of its plausible synthesis, inherent reactivity, and potential applications. We will explore its role as a sophisticated alkylating agent and as a precursor for the construction of complex heterocyclic systems, which are pivotal in drug discovery and materials science. All proposed protocols are grounded in established, analogous chemical transformations and are designed to be self-validating through clear procedural guidance and characterization checkpoints.
Introduction: Unveiling a Versatile Synthetic Building Block
This compound is a bifunctional molecule poised for significant utility in synthetic chemistry. Its core structure consists of a butanamide backbone, an activating bromine atom on the α-carbon, and a bulky 1-naphthyl group attached to the amide nitrogen. This unique combination imparts a predictable yet powerful reactivity profile.
-
The α-Bromo Amide Moiety: This functional group is the molecule's primary reactive center. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Br bond, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack. This makes the compound an excellent alkylating agent for a wide array of nucleophiles, including amines, thiols, and carbanions.
-
The N-(1-naphthyl) Group: This large, aromatic substituent serves several critical functions. It imparts significant steric bulk, which can influence the regioselectivity and stereoselectivity of reactions. Furthermore, its aromatic nature can be exploited in the design of molecules with specific photophysical properties or biological activities, as the naphthyl group is a common scaffold in pharmaceutical agents.[][2]
This guide will first propose a robust synthetic protocol for the preparation of this compound from readily available starting materials. Subsequently, it will detail its application in key synthetic transformations, providing step-by-step protocols and explaining the chemical principles that govern these reactions.
Proposed Synthesis and Characterization
The most direct and reliable method for preparing α-bromo amides is through the bromination of the corresponding amide. A standard and effective procedure involves the use of N-Bromosuccinimide (NBS) with a radical initiator. An alternative classic route is the Hell-Volhard-Zelinsky reaction on the parent carboxylic acid followed by amidation.[3] Below, we detail a plausible two-step synthesis starting from butanoic acid and 1-naphthylamine.
Workflow for the Synthesis of this compound
Caption: Proposed two-step synthesis and purification workflow.
Protocol 2.1: Synthesis of N-1-naphthylbutanamide (Intermediate)
-
Reagent Preparation: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-naphthylamine (5.0 g, 34.9 mmol) and pyridine (3.4 mL, 41.9 mmol) in anhydrous dichloromethane (DCM, 100 mL).
-
Reaction Initiation: Cool the solution to 0°C using an ice bath. Add butanoyl chloride (3.72 g, 34.9 mmol) dropwise over 15 minutes with vigorous stirring.
-
Causality Note: Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion. The reaction is performed at 0°C to control the initial exothermic reaction.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 1-naphthylamine spot has been consumed.
-
Work-up: Quench the reaction by adding 50 mL of 1 M HCl (aq). Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-1-naphthylbutanamide, which can be purified by recrystallization from ethanol/water.
Protocol 2.2: α-Bromination to Yield this compound
-
Reagent Setup: To a 250 mL flask equipped with a reflux condenser, add N-1-naphthylbutanamide (from Protocol 2.1, 5.0 g, 23.4 mmol), N-Bromosuccinimide (NBS, 4.6 g, 25.8 mmol), and a catalytic amount of azobisisobutyronitrile (AIBN, ~100 mg) in carbon tetrachloride (CCl₄, 100 mL).
-
Safety Note: Carbon tetrachloride is a hazardous solvent. This reaction should be performed in a certified chemical fume hood. Alternative solvents like acetonitrile can be explored.
-
-
Reaction: Heat the mixture to reflux (approx. 77°C) and maintain for 2-4 hours. The reaction can be irradiated with a UV lamp to facilitate radical initiation.
-
Monitoring: Follow the formation of the product and consumption of the starting material by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
| Reagent | Molar Mass ( g/mol ) | Amount | Equivalents |
| N-1-naphthylbutanamide | 213.28 | 5.0 g | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 4.6 g | 1.1 |
| AIBN | 164.21 | ~100 mg | cat. |
| Carbon Tetrachloride | 153.82 | 100 mL | - |
| Table 1: Reagent quantities for the α-bromination protocol. |
Applications in Nucleophilic Substitution Reactions
The primary utility of this compound lies in its function as an electrophile in Sₙ2 reactions. The α-bromo position is readily attacked by a diverse range of nucleophiles, enabling the facile introduction of new functional groups and the construction of more complex molecular architectures.
General Reaction Pathway
Caption: General workflow for Sₙ2 displacement reactions.
Protocol 3.1: General Procedure for Nucleophilic Substitution
-
Reagent Setup: In a reaction vial, dissolve this compound (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF, Acetonitrile, 0.2 M concentration).
-
Addition of Reagents: Add the nucleophile (1.1-1.5 equiv.) followed by a non-nucleophilic base (1.5-2.0 equiv., if the nucleophile is not basic itself, e.g., K₂CO₃ for alcohols or NaH for thiols).
-
Causality Note: Polar aprotic solvents like DMF stabilize the transition state of an Sₙ2 reaction without solvating the nucleophile, thereby increasing the reaction rate. The base is required to deprotonate the nucleophile, increasing its nucleophilicity.
-
-
Reaction Conditions: Stir the mixture at room temperature or heat as required (typically 40-80°C) for 2-16 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
| Nucleophile Class | Example | Base | Expected Product |
| Amines | Benzylamine | Et₃N | 2-(Benzylamino)-N-(naphthalen-1-yl)butanamide |
| Alcohols / Phenols | Phenol | K₂CO₃ | 2-Phenoxy-N-(naphthalen-1-yl)butanamide |
| Thiols | Thiophenol | NaH | 2-(Phenylthio)-N-(naphthalen-1-yl)butanamide |
| Carboxylates | Sodium Acetate | - | 2-((N-(naphthalen-1-yl)butanamido)oxy)acetic acid |
| Azides | Sodium Azide | - | 2-Azido-N-(naphthalen-1-yl)butanamide |
| Table 2: Potential nucleophilic substitution reactions and products. |
Application in Heterocyclic Synthesis
α-Halo amides are valuable precursors for synthesizing a variety of heterocyclic compounds, which form the core of many pharmaceuticals.[4] A classic application is in the Hantzsch thiazole synthesis or similar cyclization reactions. Here, we propose a protocol for the synthesis of a substituted aminothiazole derivative.
Proposed Pathway for Thiazole Synthesis
Caption: Proposed reaction pathway for aminothiazole synthesis.
Protocol 4.1: Synthesis of a 2-Aminothiazole Derivative
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.0 equiv., e.g., 1.0 g) and thiourea (1.1 equiv.) in absolute ethanol (30 mL).
-
Reaction Conditions: Heat the mixture to reflux (approx. 78°C) and maintain for 6-12 hours. A precipitate may form as the reaction progresses.
-
Mechanistic Insight: The reaction proceeds via initial nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.
-
-
Monitoring: Monitor the reaction by TLC until the starting bromide is consumed.
-
Isolation: Cool the reaction mixture to room temperature. If a solid has precipitated, collect it by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce crystallization.
-
Purification: The crude product, likely the hydrobromide salt of the aminothiazole, can be neutralized with a mild base (e.g., NaHCO₃ solution) and extracted into an organic solvent. Further purification can be achieved by recrystallization or column chromatography.
Safety and Handling
As a novel compound, a full toxicological profile for this compound is not available. However, based on its structure, the following precautions are mandated:
-
Alkylating Agent: α-Bromo amides are reactive alkylating agents and should be treated as potentially toxic and mutagenic. Avoid inhalation, ingestion, and skin contact.[5]
-
Lachrymator: Many α-halo carbonyl compounds are lachrymators (tear-producing).[6]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).
Conclusion and Future Outlook
This compound represents a promising and versatile building block for synthetic chemistry. Its predictable reactivity as an electrophile allows for straightforward access to a wide range of substituted amides and complex heterocyclic structures. The protocols and applications detailed in this guide provide a solid foundation for researchers to begin exploring the utility of this compound in drug discovery, materials science, and fine chemical synthesis. Future investigations should focus on exploring its use in stereoselective reactions, transition-metal-catalyzed cross-coupling, and the synthesis of novel biologically active molecules.
References
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Flores-Alamo, M., et al. (2014). Advances in the Synthesis of heterocyclic Compounds and Their Applications. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Preparation of 2‐bromo‐2‐methyl‐N‐o‐tolylpropanamide. Retrieved January 19, 2026, from [Link]
-
Vasu, K. (2025). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Piramal Pharma Solutions. Available at: [Link]
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- 4. Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. combi-blocks.com [combi-blocks.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
Application Notes & Protocols: Investigating "2-Bromo-N-1-naphthylbutanamide"
A Note to the Researcher:
Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that "2-Bromo-N-1-naphthylbutanamide" is a novel or sparsely documented chemical entity. There are currently no established experimental applications, biological activity profiles, or standardized protocols specifically associated with this compound. The information presented herein is therefore constructed as a hypothetical and illustrative framework for researchers, scientists, and drug development professionals.
This guide is intended to serve as an expert-level template for how one might approach the initial investigation of a new chemical entity with a similar structure. The proposed mechanisms, protocols, and data are based on established principles in medicinal chemistry and cell biology, drawing plausible inferences from the activities of related structural classes, such as naphthyl derivatives and α-bromo amides, which have been noted for their potential roles in modulating inflammatory and signaling pathways.[1][2][3]
Section 1: Compound Profile & Rationale for Investigation
1.1. Structural Features and Hypothetical Target Class
"this compound," which we will designate BNA-1 , possesses key structural motifs that suggest potential biological activity.
-
Naphthyl Group: A large, hydrophobic bicyclic aromatic system known to participate in π-π stacking and hydrophobic interactions within protein binding pockets. Naphthyl derivatives have been explored as inhibitors of enzymes like proteases and as modulators of various receptors.[1]
-
Amide Linker: A rigid, planar structure capable of forming crucial hydrogen bonds. Amide bonds are fundamental in peptidomimetics and can serve as bioisosteres for other functional groups.[4][5]
-
α-Bromo Substituent: The bromine atom at the alpha position to the carbonyl group is an electrophilic center. This makes BNA-1 a potential candidate for acting as a covalent inhibitor, forming a stable bond with nucleophilic residues (e.g., Cysteine, Serine, Lysine) in an enzyme's active site.
Based on these features, a plausible initial hypothesis is that BNA-1 acts as an irreversible inhibitor of a cysteine protease or a kinase involved in pro-inflammatory signaling. For the purposes of this guide, we will hypothesize that BNA-1 targets Caspase-1 , a key enzyme in the inflammasome pathway responsible for the maturation of interleukin-1β (IL-1β).
1.2. Proposed Mechanism of Action: Covalent Inhibition of Caspase-1
We propose that BNA-1 inhibits Caspase-1 via covalent modification of the catalytic cysteine residue (Cys-285) in its active site. The naphthyl group is hypothesized to guide the molecule into a hydrophobic pocket near the active site, positioning the electrophilic α-bromo-butanamide moiety for nucleophilic attack by the thiolate group of Cys-285.
Caption: Proposed mechanism of BNA-1 as a covalent inhibitor of Caspase-1.
Section 2: Experimental Protocols
2.1. Protocol 1: In Vitro Caspase-1 Inhibition Assay
This protocol determines the direct inhibitory activity of BNA-1 on recombinant human Caspase-1.
Objective: To calculate the IC₅₀ (half-maximal inhibitory concentration) of BNA-1.
Materials:
-
Recombinant Human Caspase-1 (Active)
-
Caspase-1 Substrate (Ac-YVAD-AMC)
-
Assay Buffer: 20 mM HEPES, 10% Sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2
-
BNA-1 (dissolved in 100% DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of BNA-1 in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in Assay Buffer. Ensure the final DMSO concentration in the well is ≤1%.
-
Enzyme Preparation: Dilute recombinant Caspase-1 to 2X the final concentration (e.g., 2 units/mL) in cold Assay Buffer.
-
Reaction Setup:
-
To each well, add 50 µL of the BNA-1 dilution (or vehicle control - Assay Buffer with DMSO).
-
Add 50 µL of the 2X Caspase-1 solution to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for covalent bond formation.
-
-
Initiate Reaction: Add 100 µL of 2X Caspase-1 substrate Ac-YVAD-AMC (final concentration 50 µM) to all wells.
-
Measurement: Immediately begin kinetic reading on the fluorescence plate reader at 37°C, taking measurements every 2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the reaction rate (V₀) for each concentration from the linear portion of the fluorescence curve.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the log of BNA-1 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
Hypothetical Data Summary:
| Compound | Target | Assay Type | IC₅₀ (nM) | Hill Slope |
| BNA-1 | Caspase-1 | Fluorescence | 15.2 | -1.1 |
| AC-YVAD-CMK (Control) | Caspase-1 | Fluorescence | 0.5 | -1.0 |
2.2. Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol verifies target engagement by assessing the stabilization of Caspase-1 by BNA-1 in a cellular context.
Objective: To confirm that BNA-1 directly binds to and stabilizes Caspase-1 in intact cells.
Materials:
-
LPS-primed THP-1 monocytes
-
BNA-1 (dissolved in 100% DMSO)
-
PBS, Protease Inhibitor Cocktail
-
Equipment for sonication, centrifugation, and Western Blotting
-
Anti-Caspase-1 antibody, Anti-GAPDH antibody (loading control)
Procedure:
-
Cell Treatment: Treat LPS-primed THP-1 cells with BNA-1 (e.g., 1 µM) or vehicle (DMSO) for 2 hours at 37°C.
-
Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into several PCR tubes for each condition (vehicle and BNA-1).
-
Heat Shock: Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot for each condition should remain at room temperature (RT) as a control.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 37°C water bath).
-
Separate Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Perform a standard Western Blot on the supernatants using antibodies against Caspase-1 and GAPDH.
-
-
Data Analysis:
-
Quantify the band intensity for Caspase-1 at each temperature for both vehicle and BNA-1 treated samples.
-
Normalize the intensity to the RT sample for each condition.
-
Plot the percentage of soluble Caspase-1 versus temperature. A rightward shift in the melting curve for the BNA-1 treated sample indicates target stabilization.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Section 3: References
-
Exploring naphthyl derivatives as SARS-CoV papain-like protease (PLpro) inhibitors and its implications in COVID-19 drug discovery. PMC, NIH.[Link]
-
Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety. PubMed.[Link]
-
Novel Regioisomeric Analogues of Naphthyl-N-Acylhydrazone Derivatives and Their Anti-Inflammatory Effects. PMC, NIH.[Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC, PubMed Central.[Link]
-
Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors. PMC, PubMed Central.[Link]
Sources
- 1. Exploring naphthyl derivatives as SARS-CoV papain-like protease (PLpro) inhibitors and its implications in COVID-19 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Regioisomeric Analogues of Naphthyl-N-Acylhydrazone Derivatives and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Resolution NMR Spectroscopic Analysis of 2-Bromo-N-1-naphthylbutanamide
Abstract
This technical guide provides a comprehensive overview of the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 2-Bromo-N-1-naphthylbutanamide, a compound of interest for researchers, scientists, and drug development professionals. This document outlines detailed protocols for sample preparation and the acquisition of ¹H and ¹³C NMR spectra. Furthermore, it presents a thorough analysis of the predicted spectral data, including chemical shifts, multiplicity, and coupling constants, grounded in the fundamental principles of NMR and substantiated by data from analogous molecular structures. This guide is intended to serve as a practical resource for the unambiguous characterization of this and structurally related molecules.
Introduction: The Imperative for Precise Structural Verification
In the realm of drug discovery and development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. This compound, a molecule featuring a chiral center, a rigid aromatic system, and a flexible alkyl chain, presents a unique set of challenges and opportunities for structural analysis. NMR spectroscopy stands as the premier analytical technique for providing a detailed atomic-level map of molecular architecture in solution.
The strategic combination of a bulky naphthyl group, an amide linkage, and a reactive bromine atom at a stereocenter makes this compound a valuable scaffold in medicinal chemistry. Its potential biological activity is intrinsically linked to its precise three-dimensional structure. Therefore, a robust and reproducible method for its characterization is paramount. This application note aims to provide the theoretical and practical framework for achieving this through ¹H and ¹³C NMR spectroscopy.
Foundational Principles: Understanding the Molecular Environment
The predicted NMR spectrum of this compound is a composite of the electronic environments of its constituent parts: the N-1-naphthyl group, the butanamide chain, and the bromine substituent.
-
The Naphthyl Group: The seven protons on the naphthalene ring will resonate in the aromatic region (typically δ 7.0-9.0 ppm). Their precise chemical shifts are influenced by the anisotropic effect of the ring currents, leading to a characteristic dispersion of signals. The protons closer to the substituent (H-2, H-8) are expected to be the most affected.
-
The Amide Linkage: The amide proton (N-H) typically appears as a broad singlet and its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. The carbonyl carbon (C=O) will have a characteristic resonance in the downfield region of the ¹³C NMR spectrum (δ 165-175 ppm).
-
The Brominated Butyl Chain: The protons on the alkyl chain will exhibit chemical shifts influenced by the electronegativity of the adjacent bromine atom and the amide group. The proton at the chiral center (H-2) is expected to be the most deshielded in the alkyl region. The bromine atom will also significantly influence the chemical shift of the carbon to which it is attached (C-2).
Experimental Protocols
Sample Preparation: The Foundation of High-Quality Spectra
The quality of the NMR data is directly contingent on meticulous sample preparation. The following protocol is recommended for this compound.
Materials:
-
This compound (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[1]
-
High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
High-precision 5 mm NMR tubes
-
Glass Pasteur pipettes and bulbs
-
Small vials for dissolution
-
Glass wool or a syringe filter
Step-by-Step Protocol:
-
Weighing the Sample: Accurately weigh the required amount of this compound into a clean, dry vial.
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1] Chloroform-d is a good initial choice for its ability to dissolve a wide range of organic compounds. DMSO-d₆ can be used if solubility is an issue or to better resolve the amide N-H proton. Gently swirl the vial to dissolve the sample completely.
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube.[2]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
Diagram of the NMR Sample Preparation Workflow:
Caption: Workflow for preparing a high-quality NMR sample.
NMR Data Acquisition Parameters
The following are suggested starting parameters for acquiring high-quality ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ |
| Temperature | 298 K | 298 K |
| Pulse Sequence | zg30 | zgpg30 |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
| Acquisition Time | 3-4 s | 1-2 s |
| Relaxation Delay | 2 s | 2 s |
| Number of Scans | 16-64 | 1024-4096 |
Predicted NMR Spectral Data and Interpretation
The following sections provide a detailed prediction of the ¹H and ¹³C NMR spectra of this compound. These predictions are based on established chemical shift values and coupling constants from analogous structures.
Molecular Structure for Reference:
Caption: Structure of this compound with key atoms labeled.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| N-H | ~8.5 - 9.5 | broad singlet | - | 1H |
| Naphthyl-H | ~7.8 - 8.2 | multiplet | - | 2H |
| Naphthyl-H | ~7.4 - 7.6 | multiplet | - | 5H |
| C2-H | ~4.5 - 4.7 | triplet | ~7.5 | 1H |
| C3-H ₂ | ~2.1 - 2.3 | multiplet | ~7.5, 7.2 | 2H |
| C4-H ₃ | ~1.0 - 1.2 | triplet | ~7.2 | 3H |
Rationale for Predictions:
-
N-H: The amide proton is expected to be significantly downfield due to the electron-withdrawing nature of the carbonyl group and potential intramolecular hydrogen bonding with the naphthalene ring. Its chemical shift is highly solvent-dependent.
-
Naphthyl-H: The protons on the naphthalene ring will appear in the aromatic region. Protons in the peri position (H-8) to the amide substituent and ortho (H-2) are likely to be the most deshielded due to anisotropic and electronic effects. The remaining protons will form a complex multiplet.
-
C2-H: This proton is alpha to both the bromine atom and the carbonyl group, leading to a significant downfield shift. It is expected to be a triplet due to coupling with the two adjacent C3 protons.
-
C3-H₂: These methylene protons are adjacent to a chiral center, making them diastereotopic. They will likely appear as a complex multiplet due to coupling with both C2-H and C4-H₃.
-
C4-H₃: This terminal methyl group will be the most upfield signal in the spectrum and will appear as a triplet due to coupling with the C3 protons.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O | ~168 - 172 |
| Naphthyl C (quaternary) | ~130 - 135 |
| Naphthyl C H | ~120 - 130 |
| C 2 | ~50 - 55 |
| C 3 | ~30 - 35 |
| C 4 | ~10 - 15 |
Rationale for Predictions:
-
C=O: The carbonyl carbon of the amide will resonate at a characteristic downfield position.
-
Naphthyl C: The ten carbons of the naphthalene ring will produce a series of signals in the aromatic region. The carbon directly attached to the nitrogen (C-1) and the quaternary carbons will have distinct chemical shifts.
-
C2: The carbon bearing the bromine atom will be significantly deshielded due to the electronegativity of the halogen.
-
C3 & C4: These alkyl carbons will appear in the upfield region of the spectrum, with C4 being the most shielded.
Advanced NMR Experiments for Complete Structural Assignment
For an unambiguous assignment of all proton and carbon signals, especially in the complex aromatic region, the use of two-dimensional (2D) NMR techniques is highly recommended.
-
COSY (Correlation Spectroscopy): Will establish ¹H-¹H coupling networks, confirming the connectivity of the butanamide chain protons and aiding in the assignment of the coupled protons within the naphthalene ring system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) ¹H-¹³C correlations. This is particularly useful for identifying quaternary carbons and confirming the connectivity between the butanamide chain and the naphthalene ring (e.g., correlation between the N-H proton and the naphthyl C-1).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule in solution, for instance, by observing through-space interactions between the butanamide chain protons and the naphthalene ring protons.
Diagram of the NMR Analysis Workflow:
Caption: A typical workflow for comprehensive NMR-based structural analysis.
Troubleshooting and Considerations
-
Broad N-H Signal: The amide proton signal can be broad, and in some cases, may not be observed. Running the experiment in DMSO-d₆ can often sharpen this signal due to stronger hydrogen bonding with the solvent.
-
Signal Overlap: The aromatic region of the ¹H NMR spectrum may exhibit significant signal overlap. Higher field NMR instruments (e.g., 600 MHz or above) can improve spectral dispersion. 2D NMR experiments are essential for resolving these overlaps.
-
Diastereotopic Protons: The C3-H₂ protons are diastereotopic due to the adjacent chiral center at C2. This can lead to a more complex splitting pattern than a simple quartet.
Conclusion
NMR spectroscopy is an indispensable tool for the comprehensive structural characterization of this compound. By following the detailed protocols and utilizing the predictive spectral data provided in this application note, researchers can confidently verify the identity and purity of their synthesized compounds. The application of advanced 2D NMR techniques will further enable a complete and unambiguous assignment of all proton and carbon resonances, providing a solid foundation for further studies in drug development and medicinal chemistry.
References
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
University of California, Riverside Department of Chemistry. How to Prepare Samples for NMR. [Link]
-
Abraham, R. J., et al. (2013). ¹H NMR spectra. Part 30(+): ¹H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(3), 134-145. [Link]
-
Abraham, R. J., et al. (1998). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (2), 345-353. [Link]
-
SpectraBase. N-Acetyl-1-naphthylamine. [Link]
-
PubChem. 2-Bromo-N-phenylacetamide. [Link]
-
Gowda, B. T., Usha, K. M., & Jyothi, K. (2004). Infrared, 1H and 13C NMR Spectral Studies on Di-and Tri-substituted N-Aryl Amides, 2, 6-X2C6H3NHCOCH3− iXi and 2, 4, 6-X3C6H2NHCOCH3− iXi (X= Cl or CH3 and i= 0, 1, 2 or 3). Zeitschrift für Naturforschung A, 59(1-2), 69-76. [Link]
Sources
Application Note: Mass Spectrometric Characterization of 2-Bromo-N-1-naphthylbutanamide
Abstract
This application note provides a comprehensive guide to the mass spectrometric analysis of 2-Bromo-N-1-naphthylbutanamide, a compound of interest in synthetic chemistry and drug development. We detail a robust Liquid Chromatography-Mass Spectrometry (LC-MS) protocol employing Electrospray Ionization (ESI) for the sensitive detection and structural elucidation of this molecule. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step instructions. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible results.
Introduction: The Analytical Imperative
The structural and analytical characterization of novel chemical entities is a cornerstone of modern pharmaceutical research and development. This compound, an N-aryl amide, represents a class of compounds with significant potential in medicinal chemistry. Its unique structural features—a bromine atom, an amide linkage, and a bulky naphthyl group—necessitate a sophisticated analytical approach for unambiguous identification and purity assessment. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for this purpose.[1][2] This document outlines a systematic workflow for the mass spectrometric analysis of this compound, from sample preparation to spectral interpretation.
Foundational Principles: Ionization and Fragmentation Behavior
A lucid understanding of the molecule's behavior within the mass spectrometer is paramount for developing a robust analytical method. For this compound, two key aspects dictate its mass spectrometric signature: its ionization propensity and its subsequent fragmentation pathways.
2.1. Ionization: The Gateway to Analysis
Electrospray ionization (ESI) is the technique of choice for polar molecules like amides.[3][4] In positive-ion mode, protonation is the most probable ionization mechanism. The amide functional group presents two primary sites for protonation: the carbonyl oxygen and the amide nitrogen. While the oxygen is generally more basic, protonation of the nitrogen can also occur and influence fragmentation.[5]
2.2. Fragmentation: Deciphering the Molecular Blueprint
Upon collisional activation in the mass spectrometer, the protonated molecule of this compound will undergo characteristic fragmentation. The presence of the bromine atom is a key diagnostic feature, as it will produce a distinctive isotopic pattern in the mass spectrum. Due to the nearly equal natural abundance of the 79Br and 81Br isotopes, any fragment containing bromine will appear as a pair of peaks (an "M" and "M+2" peak) of similar intensity.[6][7]
The primary fragmentation pathways anticipated for this molecule include:
-
Amide Bond Cleavage: The cleavage of the N-CO bond is a common fragmentation route for amides, leading to the formation of a stable acylium ion.[8]
-
Alpha-Cleavage: The scission of the C-C bond adjacent to the carbonyl group is another expected fragmentation.
-
Loss of the Bromine Atom: The C-Br bond can cleave, resulting in the loss of a bromine radical.[9]
-
Naphthyl Moiety Fragmentation: The stable naphthyl ring can lead to the formation of characteristic aromatic fragment ions.
Experimental Workflow: A Visual Guide
The overall analytical process, from sample preparation to data analysis, is depicted in the following workflow diagram.
Caption: Overall workflow for the LC-MS analysis of this compound.
Materials and Methods
4.1. Reagents and Materials
-
This compound (Standard)
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
LC-MS grade Formic Acid
-
Methanol (for sample dissolution)
-
Microcentrifuge tubes
-
Autosampler vials with inserts
4.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Q-TOF or Orbitrap)
4.3. Sample Preparation Protocol
-
Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Working Solution Preparation: Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).
-
Final Preparation: Transfer the working solution to an autosampler vial for injection.
4.4. LC-MS Method Parameters
The following table summarizes the optimized parameters for the LC-MS analysis.
| Parameter | Condition | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase promotes protonation in positive ESI mode. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for elution. |
| Gradient | 5% to 95% B over 5 minutes | A standard gradient for screening and analyzing small molecules.[10] |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |
| Injection Volume | 5 µL | A typical injection volume for sensitive analysis. |
| Ionization Mode | ESI Positive | Amides readily protonate in positive mode.[11] |
| Capillary Voltage | 3.5 kV | Optimal for stable spray and ion generation. |
| Gas Temperature | 300 °C | Facilitates desolvation of the eluent. |
| Gas Flow | 8 L/min | Assists in the desolvation process. |
| Mass Range (MS1) | m/z 100-500 | Covers the expected mass of the parent ion and its fragments. |
| Collision Energy (MS/MS) | Ramped (e.g., 10-40 eV) | Allows for the generation of a rich fragment ion spectrum. |
Results and Discussion: Interpreting the Mass Spectrum
5.1. Full Scan Mass Spectrum (MS1)
In the full scan MS1 spectrum, the most prominent feature will be the isotopic doublet corresponding to the protonated molecule, [M+H]+. The theoretical monoisotopic mass of this compound (C14H14BrNO) is approximately 303.02 g/mol for the 79Br isotope and 305.02 g/mol for the 81Br isotope. Therefore, we expect to observe intense peaks at m/z 304.03 and 306.03, with nearly equal intensities.
5.2. Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway
Tandem MS (MS/MS) analysis of the precursor ions at m/z 304.03 and 306.03 will provide structural information through fragmentation. The proposed fragmentation pathway is illustrated below.
Caption: Proposed fragmentation pathway for protonated this compound.
5.3. Key Fragment Ions
The following table summarizes the expected key fragment ions and their proposed structures.
| m/z (79Br/81Br) | Proposed Formula | Proposed Structure/Origin |
| 304.03 / 306.03 | [C14H15BrNO]+ | Protonated Molecular Ion [M+H]+ |
| 225.09 | [C14H15NO]+ | Loss of Bromine radical from the parent ion. |
| 170.08 | [C11H10O]+ | Acylium ion formed by the loss of naphthylamine. |
| 144.08 | [C10H10N]+ | Protonated 1-naphthylamine from amide bond cleavage. |
| 127.06 | [C10H7]+ | Naphthyl cation, a characteristic fragment of the naphthyl group. |
The observation of these specific fragment ions provides a high degree of confidence in the structural assignment of this compound. The isotopic doublet for the parent ion and any bromine-containing fragments serves as a definitive marker for the presence of bromine.
Conclusion
The LC-MS method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound. The use of ESI in positive ion mode allows for efficient ionization, while high-resolution mass spectrometry and tandem MS experiments enable unambiguous structural confirmation. This protocol is a valuable tool for researchers in drug discovery and development, facilitating the confident identification and characterization of this and structurally related compounds. The principles and methodologies described are broadly applicable to the analysis of other N-aryl amides.
References
- Vertex AI Search. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
- Vertex AI Search.
-
National Center for Biotechnology Information. (2000, December). Observation of amide anions in solution by electrospray ionization mass spectrometry. J Am Soc Mass Spectrom, 11(12), 1061-4. [Link]
-
National Center for Biotechnology Information. (1996, October). Effect of alkyl substitution at the amide nitrogen on amide bond cleavage: electrospray ionization/surface-induced dissociation fragmentation of substance P and two alkylated analogs. J Mass Spectrom, 31(10), 1141-8. [Link]
- Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.
- ResearchGate. (2025, August 9).
- BenchChem. Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
- Chemistry LibreTexts. (2021, December 10). 1.7.
- Royal Society of Chemistry. (2018, June 12).
- National Center for Biotechnology Information.
- ACS Publications. (2022, September 6). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society.
- Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development.
- National Institutes of Health. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES.
- IntechOpen.
- ResearchGate. Fast LC/MS in the analysis of small molecules.
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- 7. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00408G [pubs.rsc.org]
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Authored by: Senior Application Scientist, Chemical Analysis Division
An Application Note and Protocol for the Infrared Spectroscopy of 2-Bromo-N-1-naphthylbutanamide
Abstract
This document provides a comprehensive guide to the analysis of this compound using Fourier Transform Infrared (FTIR) spectroscopy. As a compound of interest in synthetic chemistry and potential drug development, rigorous structural confirmation is paramount. This guide details the theoretical basis for its infrared spectrum, provides step-by-step protocols for sample preparation and data acquisition, and offers insights into spectral interpretation. The methodologies are designed for researchers, scientists, and quality control professionals, ensuring reliable and reproducible results.
Introduction: The Need for Structural Verification
This compound is a multifaceted organic molecule featuring a secondary amide linkage, a bulky aromatic naphthyl group, an alkyl chain, and a halogenated stereocenter. Each of these structural components imparts specific functionalities that are critical to its chemical behavior. Infrared (IR) spectroscopy is an indispensable, non-destructive technique for verifying the presence of these key functional groups. By measuring the absorption of infrared radiation by molecular vibrations, FTIR provides a unique "fingerprint" of the compound, allowing for rapid confirmation of its identity, assessment of purity, and detection of synthesis byproducts.
Theoretical Framework: Predicting the Infrared Spectrum
The infrared spectrum of this compound is a superposition of the vibrational modes of its constituent parts. Understanding the origin of these absorptions is key to accurate interpretation.
-
The Amide Group (-CONH-): As a secondary amide, this group gives rise to some of the most characteristic peaks in the spectrum.[1][2]
-
N-H Stretch: A single, sharp absorption is expected in the region of 3350-3180 cm⁻¹. The exact position is sensitive to hydrogen bonding; in a solid-state spectrum, this band may be broadened.[3]
-
Amide I Band (C=O Stretch): This is typically the most intense band in the spectrum, expected around 1680-1640 cm⁻¹.[2][4] The conjugation with the naphthyl ring may shift this frequency slightly. Resonance delocalizes the carbonyl double bond character, lowering its frequency compared to a simple ketone.[2][4]
-
Amide II Band (N-H Bending and C-N Stretching): This is a strong, characteristic band for secondary amides, appearing between 1570-1515 cm⁻¹.[5][6]
-
-
The Naphthyl Group (Aromatic System): The naphthalene ring system has several distinct vibrational modes.[7]
-
Aromatic C-H Stretch: These absorptions occur at wavenumbers just above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹).[8][9][10]
-
Aromatic C=C Ring Stretching: A series of medium to sharp bands are expected in the 1600-1450 cm⁻¹ region.[8][10]
-
C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the aromatic ring.[8][11]
-
-
The Alkyl Butanamide Chain (-CH(Br)CH₂CH₂C=O):
-
Aliphatic C-H Stretch: Strong, sharp absorptions are expected in the 2960-2850 cm⁻¹ range from the CH₃ and CH₂ groups.[12]
-
C-H Bending: Deformations of the alkyl chain will appear in the 1470-1370 cm⁻¹ region.
-
-
The Carbon-Bromine Bond (C-Br):
-
C-Br Stretch: The stretching vibration of the carbon-bromine bond is expected to produce a medium to strong absorption in the lower frequency "fingerprint" region, typically between 680-500 cm⁻¹. The exact position can be influenced by the conformation of the molecule.
-
Predicted Absorption Data Summary
The following table summarizes the expected key vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Amide | N-H Stretch | 3350 - 3180 | Medium, Sharp |
| Naphthyl | Aromatic C-H Stretch | 3100 - 3030 | Medium to Weak |
| Alkyl Chain | Aliphatic C-H Stretch | 2960 - 2850 | Strong, Sharp |
| Amide | Amide I (C=O Stretch) | 1680 - 1640 | Very Strong |
| Naphthyl | Aromatic C=C Stretch | 1600 - 1450 | Medium, Multiple Bands |
| Amide | Amide II (N-H Bend, C-N Stretch) | 1570 - 1515 | Strong |
| Naphthyl | Aromatic C-H Bend | 900 - 675 | Strong, Sharp |
| Alkyl Halide | C-Br Stretch | 680 - 500 | Medium to Strong |
Experimental Protocols
Given that this compound is expected to be a solid at room temperature, two primary sampling techniques are recommended: Attenuated Total Reflectance (ATR) for rapid analysis and the traditional Potassium Bromide (KBr) pellet method for high-quality transmission spectra.
Safety Precautions
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Consult the Safety Data Sheet (SDS) for the compound before handling.
-
Dry KBr powder is hygroscopic and a respiratory irritant; handle with care in a low-humidity environment.
Protocol 1: Attenuated Total Reflectance (ATR-FTIR)
This is the preferred method for its speed and minimal sample preparation.[13][14]
Instrumentation:
-
FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.
Methodology:
-
Background Collection:
-
Ensure the ATR crystal surface is impeccably clean. Clean with a soft tissue dampened with isopropanol or acetone and allow it to fully evaporate.
-
Collect a background spectrum (e.g., 16-32 scans at a resolution of 4 cm⁻¹). This spectrum of the empty ATR crystal will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount (1-5 mg) of the solid this compound powder directly onto the center of the ATR crystal.
-
Lower the pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface.[15]
-
Collect the sample spectrum using the same parameters as the background scan.
-
-
Cleaning:
-
Retract the pressure clamp.
-
Carefully remove the bulk of the sample powder with a spatula or tissue.
-
Clean the crystal surface thoroughly with a solvent-dampened tissue as described in step 1.
-
Protocol 2: Potassium Bromide (KBr) Pellet
This transmission method can yield excellent, high-resolution spectra but requires more skill in sample preparation.[15][16][17]
Instrumentation & Materials:
-
FTIR Spectrometer with a standard sample holder.
-
Hydraulic press and pellet die set.
-
Agate mortar and pestle.
-
FTIR-grade Potassium Bromide (KBr), desiccated.
-
Spatula, infrared heat lamp.
Methodology:
-
Sample Preparation:
-
Gently heat the KBr powder under an IR lamp for several hours to ensure it is completely dry. Store in a desiccator.
-
In the agate mortar, grind 1-2 mg of this compound into a very fine, consistent powder.
-
Add approximately 100-200 mg of the dry KBr powder to the mortar.
-
Gently but thoroughly mix and grind the sample and KBr together until the mixture is homogeneous.[15]
-
-
Pellet Formation:
-
Transfer the mixture into the pellet die.
-
Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes.
-
Carefully release the pressure and extract the die. The resulting pellet should be clear or translucent. An opaque or cloudy pellet indicates poor grinding, insufficient pressure, or moisture contamination.[16]
-
-
Spectral Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Place the KBr pellet into the sample holder in the spectrometer's beam path.
-
Collect the sample spectrum (e.g., 16-32 scans at a resolution of 4 cm⁻¹).
-
Data Interpretation and Validation
A successfully acquired spectrum should be compared against the predicted absorptions in the summary table.
-
Primary Confirmation: The presence of the very strong Amide I (C=O) band and the strong Amide II band are primary indicators of the core amide structure. The N-H stretch should also be clearly visible.
-
Structural Elucidation: The presence of bands just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H) confirms both parts of the structure.
-
Fingerprint Region: The complex pattern of bands below 1400 cm⁻¹, including the C-Br stretch and aromatic C-H bending modes, serves as a unique fingerprint. This region should be highly reproducible for pure samples.
-
Purity Assessment: The absence of significant unexpected peaks is crucial. For example, a broad band around 3500-3300 cm⁻¹ could indicate the presence of water or an alcohol impurity. The absence of a very broad O-H stretch from 3300-2500 cm⁻¹ confirms the absence of any unreacted carboxylic acid starting material.
Visualized Workflow and Logic
The following diagram illustrates the logical workflow for the analysis of this compound via FTIR.
Caption: Experimental workflow for FTIR analysis.
References
-
Infrared spectroscopic studies of amides and anilides. Proceedings of the Indian Academy of Sciences - Section A. [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Sample Preparation for FTIR Analysis. Drawell. [Link]
-
FTIR spectra of 2-naphthol and related compounds. ResearchGate. [Link]
-
Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
-
Naphthalene, 2-bromo- in NIST WebBook. National Institute of Standards and Technology. [Link]
-
Sample preparation for FT-IR. University of California, Los Angeles (UCLA) Chemistry. [Link]
-
Welcome to the NIST WebBook. National Institute of Standards and Technology. [Link]
-
Infrared Spectroscopy of Naphthalene Aggregation and Cluster Formation in Argon Matrices. The Astrophysical Journal. [Link]
-
Infrared Spectroscopy of Amides. St. Paul's Cathedral Mission College. [Link]
-
DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. National Institutes of Health (NIH). [Link]
-
FTIR Sampling Techniques - Transmission: Solids Sample Preparation. YouTube. [Link]
-
Spectroscopy of Aromatic Compounds. OpenStax. [Link]
-
IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]
-
The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. NIST Publications. [Link]
-
FT-IR spectrum of naphthalene. ResearchGate. [Link]
-
The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. ResearchGate. [Link]
-
Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. [Link]
-
Spectroscopy of Aromatic Compounds. LibreTexts Chemistry. [Link]
-
IR Absorption Table. University of Colorado Boulder. [Link]
-
How to Read IR spectrum? (With subtitles) | Amide. YouTube. [Link]
-
2-Bromo-N,N-dimethylethan-1-amine. Pharmaffiliates. [Link]
-
A Short Guide to using the NIST Webbook. YouTube. [Link]
-
2-Bromonaphthalene. PubChem. [Link]
-
The NIST Chemistry Webbook. National Institute of Standards and Technology. [Link]
-
2-bromo-N-isopropylbutanamide. PubChem. [Link]
-
2-bromo-N-propylbutanamide. PubChem. [Link]
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- 17. youtube.com [youtube.com]
Application Notes and Protocols for the Purification of 2-Bromo-N-1-naphthylbutanamide
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of robust purification techniques for 2-Bromo-N-1-naphthylbutanamide, a key intermediate in various synthetic pathways. Recognizing the critical impact of purity on experimental reproducibility and the quality of downstream products, this document details protocols for recrystallization and column chromatography. The methodologies are presented with an emphasis on the underlying chemical principles, empowering researchers, scientists, and drug development professionals to adapt and optimize these techniques for their specific needs. This guide is grounded in established chemical purification principles and draws parallels from methodologies applied to structurally analogous compounds.
Introduction: The Imperative of Purity
This compound is a multifaceted molecule featuring a naphthalene core, an amide linkage, and a reactive bromine atom. Its utility as a building block in medicinal chemistry and materials science is contingent upon its chemical purity. The presence of impurities, such as unreacted starting materials, by-products from synthesis (e.g., diastereomers if a chiral center is present, or over-brominated species), or degradation products, can significantly impede reaction yields, introduce artifacts in biological assays, and compromise the integrity of final compounds.
This document serves as a practical guide to achieving high purity of this compound, focusing on two primary laboratory-scale techniques: recrystallization and column chromatography. The choice between these methods is dictated by the impurity profile, the quantity of material to be purified, and the desired final purity level.
Preliminary Assessment: Know Your Impurities
Prior to initiating any purification protocol, a preliminary assessment of the crude material is essential. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable insights into the number and nature of impurities present. This initial analysis will inform the selection of the most appropriate purification strategy.
Common potential impurities in the synthesis of this compound may arise from the starting materials (1-naphthylamine and 2-bromobutanoyl halide) or from side reactions during the amidation process.
Foundational Technique: Recrystallization
Recrystallization is a powerful and economical method for purifying solid organic compounds, predicated on the principle of differential solubility.[1] The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either highly soluble or insoluble at all temperatures.[2]
Solvent Selection: A Critical First Step
A systematic approach to solvent screening is paramount for successful recrystallization. A qualitative solubility assessment should be performed using a range of common organic solvents.[3]
Table 1: Qualitative Solubility Screening Protocol
| Step | Procedure | Observation |
| 1 | Label a series of test tubes for each solvent. | - |
| 2 | Add ~10-20 mg of crude this compound to each tube. | - |
| 3 | Add 0.5 mL of the respective solvent to each tube at room temperature. | Note solubility (soluble, partially soluble, insoluble). |
| 4 | For insoluble or partially soluble samples, gently heat the mixture. | Note solubility upon heating. |
| 5 | Allow the heated, dissolved samples to cool to room temperature and then in an ice bath. | Observe the formation of crystals. |
Based on the structure of this compound, suitable starting solvents for screening include alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and aromatic hydrocarbons (toluene). Chlorinated solvents like dichloromethane may also be effective but are often less ideal for final recrystallization due to their higher volatility.[4]
Detailed Recrystallization Protocol
This protocol is a generalized procedure that should be optimized based on the results of the solvent screen.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture with gentle swirling or stirring until the solvent reaches its boiling point.[1]
-
Achieving Saturation: Continue to add small portions of the hot solvent until the compound just completely dissolves. It is crucial to avoid adding an excess of solvent to maximize the recovery yield.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Recrystallization Workflow Diagram
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-N-1-naphthylbutanamide
Welcome to the technical support guide for the synthesis of 2-Bromo-N-1-naphthylbutanamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth procedural guidance and troubleshoot common issues encountered during this specific amidation reaction. Our goal is to equip you with the necessary information to improve yield, ensure purity, and confidently address experimental challenges.
Introduction to the Synthesis
The synthesis of this compound is a direct N-acylation reaction. It involves the nucleophilic attack of the primary amine, 1-naphthylamine, on the electrophilic carbonyl carbon of 2-bromobutanoyl chloride. This reaction is a classic example of amide bond formation using an acyl chloride, a robust and widely used transformation in organic synthesis.[][2][3] A non-nucleophilic organic base is typically employed to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[4]
The overall reaction is as follows:
1-Naphthylamine + 2-Bromobutanoyl Chloride → this compound + HCl
While seemingly straightforward, optimizing the yield and purity requires careful control over reaction conditions and an understanding of the properties of the starting materials and potential side reactions.
Part 1: Detailed Experimental Protocol
This protocol is designed as a reliable starting point for the synthesis. All operations involving 2-bromobutanoyl chloride should be conducted in a well-ventilated fume hood due to its corrosive and moisture-sensitive nature.[5][6][7]
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (for a 10 mmol scale) | Notes |
| 1-Naphthylamine | C₁₀H₉N | 143.19 | 1.43 g (10.0 mmol, 1.0 eq) | Ensure high purity; turns brown on exposure to air.[8] |
| 2-Bromobutanoyl chloride | C₄H₆BrClO | 185.45 | 1.95 g (10.5 mmol, 1.05 eq) | Highly reactive, corrosive, and moisture-sensitive.[6][7] |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 1.53 mL (11.0 mmol, 1.1 eq) | Anhydrous grade, freshly distilled if necessary. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | Anhydrous grade. |
| 1 M Hydrochloric Acid (HCl) | HCl | - | ~30 mL | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | - | ~30 mL | For workup. |
| Brine (Saturated NaCl solution) | NaCl | - | ~30 mL | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | - | As needed | For drying. |
Step-by-Step Procedure
-
Reaction Setup:
-
In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1-naphthylamine (1.43 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Addition of Base:
-
To the stirred solution, add triethylamine (1.53 mL, 11.0 mmol) dropwise.
-
-
Addition of Acyl Chloride:
-
In a separate dry vial, dissolve 2-bromobutanoyl chloride (1.95 g, 10.5 mmol) in anhydrous DCM (20 mL).
-
Add this solution dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel. Maintain the temperature at 0 °C during the addition. The reaction is exothermic.[]
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 4:1). The product should have a different Rf value than the starting 1-naphthylamine.
-
-
Workup and Extraction:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 15 mL) to remove unreacted 1-naphthylamine and triethylamine hydrochloride salt.
-
Saturated NaHCO₃ solution (2 x 15 mL) to remove any remaining acidic impurities.
-
Brine (1 x 30 mL) to remove residual water.
-
-
-
Drying and Solvent Removal:
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
Experimental Workflow Diagram
Caption: Step-by-step synthesis workflow.
Part 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis of this compound.
Q1: My reaction yield is very low or I've isolated mainly starting material. What went wrong?
A1: Low yield is a frequent issue in amidation reactions. Several factors could be at play:
-
Moisture Contamination: 2-Bromobutanoyl chloride is highly susceptible to hydrolysis.[5] Any moisture in the solvent, glassware, or on the 1-naphthylamine will convert the acyl chloride to the unreactive 2-bromobutanoic acid.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Base: The reaction generates HCl as a byproduct. This will protonate the unreacted 1-naphthylamine, rendering it non-nucleophilic. The base (triethylamine) is crucial to neutralize this HCl.
-
Solution: Ensure at least 1.1 equivalents of a suitable non-nucleophilic base are used.
-
-
Degraded Acyl Chloride: If the 2-bromobutanoyl chloride has been stored improperly or for a long time, it may have already hydrolyzed.[5]
-
Solution: Use a fresh bottle of the reagent or purify it by distillation before use. A fuming appearance or sharp acidic odor indicates degradation.[5]
-
-
Low Reactivity of Amine: While 1-naphthylamine is generally reactive, aromatic amines can be less nucleophilic than aliphatic amines. The reaction may require more time or gentle heating to go to completion.
-
Solution: Extend the reaction time and monitor carefully by TLC. If the reaction stalls at room temperature, consider gently heating to 40 °C.
-
Q2: My final product is a dark, oily substance that is difficult to purify. What are the likely impurities?
A2: The formation of colored impurities is often due to the degradation of 1-naphthylamine, which is known to turn brown upon exposure to air and light.[8] Other potential side products could also contribute:
-
Diacylation Product: While less common for secondary amides, if the reaction conditions are too harsh or there is a large excess of the acylating agent, a second acylation might occur, though this is sterically hindered.
-
Products of Ring Acylation: Friedel-Crafts acylation on the electron-rich naphthalene ring is a possibility, though this typically requires a Lewis acid catalyst and is less favored than N-acylation under these conditions.[11][12]
-
Elimination Product: The 2-bromobutanoyl chloride could potentially eliminate HBr to form a ketene, especially in the presence of a strong base. This ketene is also an acylating agent.[4]
-
Solution: Use purified 1-naphthylamine. Protect the reaction from light if necessary. Adhere to the recommended stoichiometry and avoid using an overly strong base or high temperatures. For purification, column chromatography is often effective at removing colored impurities.[9]
-
Q3: During the workup, I'm getting an emulsion in the separatory funnel. How can I resolve this?
A3: Emulsions are common during the extraction of basic or acidic compounds.
-
Solution: Add a small amount of brine to the separatory funnel; the increased ionic strength of the aqueous layer can help to break the emulsion. Gentle swirling of the funnel, rather than vigorous shaking, can also prevent emulsion formation. If the emulsion persists, filtering the entire mixture through a pad of Celite can sometimes be effective.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of spectroscopic and physical methods should be used:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. Key expected signals in the ¹H NMR would include aromatic protons from the naphthalene ring, a doublet for the N-H proton (which may be broad), a multiplet for the CH-Br proton, and signals for the ethyl group.[13][14][15]
-
Infrared (IR) Spectroscopy: Look for a strong C=O (amide I) stretch around 1650-1680 cm⁻¹ and an N-H stretch around 3200-3300 cm⁻¹.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product. Look for the molecular ion peak and the characteristic isotopic pattern of a compound containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).
-
Melting Point: A sharp melting point for the recrystallized solid is a good indicator of purity.
Troubleshooting Logic Diagram
Caption: Troubleshooting common synthesis issues.
References
-
Chemcess. (2025, September 20). Acylation Of Aromatic Compounds. Retrieved from [Link]
-
Mayr, H., et al. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Royal Society of Chemistry. Retrieved from [Link]
-
YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
-
MDPI. (n.d.). Silver(I)-Catalyzed C4-H Amination of 1-Naphthylamine Derivatives with Azodicarboxylates at Room Temperature. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
ResearchGate. (2020, July). “The Acylation of 1-Naphthylamine through Microwave Irradiation Method”. Retrieved from [Link]
-
National Institutes of Health. (2025, September 30). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. Retrieved from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Naphthylamine. Retrieved from [Link]
-
LookChem. (n.d.). 2-Bromobutyryl chloride. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Bromobutanoyl chloride. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of novel N -(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). New methods for the synthesis of naphthyl amines. Retrieved from [Link]
-
SpectraBase. (n.d.). N-Phenyl-2-naphthylamine, N-acetyl-. Retrieved from [Link]
-
Guangzhou Webo Technology Co., Ltd. (n.d.). N-(Naphthalen-1-yl)butanamide. Retrieved from [Link]
- Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
- Google Patents. (n.d.). CN105294449B - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-).
-
Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]
-
ScienceDirect. (n.d.). One-step catalytic amination of naphthalene to naphthylamine with exceptional yield. Retrieved from [Link]
-
ResearchGate. (2025, December 1). (±)-2-(4-Isobutylphenyl)-N-(naphthalen-1-yl)propanamide. Retrieved from [Link]
-
Chemguide. (n.d.). the preparation of amides. Retrieved from [Link]
- Google Patents. (n.d.). EP0035707B1 - Process for the preparation of n-acyl amides of alpha-ketocarboxylic acids.
-
Semantic Scholar. (2021, October 31). Synthesis and Characterization of Schiff Bases Derived from 1-Naphthylamine Hydrochloride, Syria. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst. Retrieved from [Link]
-
digicollections.net. (2025). N-(1-Naphthyl)ethylenediamine hydrochloride (1 g/L) TS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. Retrieved from [Link]
-
Royal Society of Chemistry. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. Retrieved from [Link]
-
MDPI. (n.d.). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]
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Technical Support Center: Synthesis of 2-Bromo-N-1-naphthylbutanamide
Welcome to the comprehensive technical support guide for the synthesis of 2-Bromo-N-1-naphthylbutanamide. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this multi-step synthesis. Our focus is on anticipating and resolving challenges to ensure a successful and efficient synthesis campaign.
I. Synthetic Strategy Overview
The synthesis of this compound is most effectively approached via a two-step sequence. The first step involves the formation of an amide bond between 1-naphthylamine and butanoyl chloride to yield the intermediate, N-(1-naphthyl)butanamide. The subsequent step is a selective alpha-bromination of this intermediate to afford the final product. This guide will address potential side reactions and optimization strategies for each of these critical transformations.
Caption: Troubleshooting guide for low yield in the amidation step.
Q2: My purified N-(1-naphthyl)butanamide is discolored. What is the cause and how can I fix it?
A2: Discoloration is often due to residual oxidized 1-naphthylamine or other colored impurities. Purification by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) is typically effective. The use of activated carbon during recrystallization can also help remove colored impurities. Column chromatography on silica gel is another effective purification method. [1][2]
Step 2: this compound Synthesis (α-Bromination)
Q3: My bromination reaction is producing multiple products, and the yield of the desired 2-bromo product is low. What's happening?
A3: The main challenges in the alpha-bromination of N-(1-naphthyl)butanamide are controlling regioselectivity and preventing over-bromination.
-
Over-bromination: The product, this compound, can undergo a second bromination at the 2-position to form a dibromo species. This is a common side reaction in the bromination of carbonyl compounds. [3]To minimize this, it is crucial to use a controlled amount of the brominating agent (typically 1.0-1.1 equivalents).
-
Regioselectivity: While bromination is expected at the alpha-position (C2) of the butanoyl chain, there is a possibility of bromination at the C4 position of the naphthalene ring, especially under certain conditions. The use of N-bromosuccinimide (NBS) with a radical initiator or under acidic conditions generally favors alpha-bromination of the carbonyl. [4]* Reaction with Amide Nitrogen: While less common, some brominating agents can react with the amide N-H bond.
Q4: How do I choose the right brominating agent?
A4: N-Bromosuccinimide (NBS) is often the reagent of choice for alpha-bromination of carbonyl compounds as it is a solid and easier to handle than liquid bromine. [5][6]The reaction can be initiated by light or a radical initiator (like AIBN) or catalyzed by acid. [4]For amides, direct bromination with Br2 can be challenging, but the use of PBr3 as a catalyst in the Hell-Volhard-Zelinskii reaction is a classic method for α-bromination of carboxylic acids and can be adapted for amides. [7][8] Comparative Data for Bromination Conditions
| Brominating Agent | Catalyst/Initiator | Typical Solvent | Key Considerations |
| N-Bromosuccinimide (NBS) | AIBN or Light | CCl4, CH2Cl2 | Favors radical pathway, good for selective alpha-bromination. [4] |
| N-Bromosuccinimide (NBS) | Acid (e.g., HBr) | CH2Cl2, Acetic Acid | Proceeds via enol intermediate, can also be selective. [4] |
| Bromine (Br2) | PBr3 (catalytic) | None or CH2Cl2 | Hell-Volhard-Zelinskii conditions, may require harsher conditions. [7][8] |
III. Detailed Experimental Protocols
Protocol 1: Synthesis of N-(1-naphthyl)butanamide
-
Materials:
-
1-Naphthylamine (1.0 eq)
-
Butanoyl chloride (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Pyridine (1.2 eq) or Triethylamine (1.2 eq)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-naphthylamine and pyridine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of butanoyl chloride in anhydrous DCM dropwise to the stirred amine solution over 20-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Protocol 2: Synthesis of this compound
-
Materials:
-
N-(1-naphthyl)butanamide (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Azobisisobutyronitrile (AIBN) (catalytic amount, ~0.02 eq)
-
Anhydrous carbon tetrachloride (CCl4) or dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve N-(1-naphthyl)butanamide in anhydrous CCl4.
-
Add NBS and AIBN to the solution.
-
Heat the mixture to reflux and irradiate with a UV lamp (or a high-wattage incandescent bulb) for 2-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with saturated aqueous sodium thiosulfate to quench any remaining bromine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product should be purified promptly, for example, by recrystallization from a suitable solvent like petroleum ether, to prevent degradation. [9]
-
IV. References
-
Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles. Journal of the American Chemical Society. Available at: [Link]
-
22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]
-
The Acylation of 1-Naphthylamine through Microwave Irradiation Method. ResearchGate. Available at: [Link]
-
Silver(I)-Catalyzed C4-H Amination of 1-Naphthylamine Derivatives with Azodicarboxylates at Room Temperature. MDPI. Available at: [Link]
-
2-bromo-N,N-diethylbutanamide | C8H16BrNO | CID 11096175. PubChem. Available at: [Link]
-
What is the mechanism of bromination of an amide group?. Quora. Available at: [Link]
-
To a 3 L three-necked, round-bottomed flask (24/40 joints) equipped with a 6.5 cm egg-shaped Teflon-coated magnetic stir bar, 60 mL graduated pressure-equalizing dropping funnel. Organic Syntheses Procedure. Available at: [Link]
-
Benzamide, N-(1-naphthyl)-2-bromo-. SpectraBase. Available at: [Link]
-
Butanamide, N-(1-naphthyl)-. NIST WebBook. Available at: [Link]
-
β-BROMOETHYLPHTHALIMIDE. Organic Syntheses Procedure. Available at: [Link]
-
1-Naphthylamine. Wikipedia. Available at: [Link]
-
A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6. Chemia. Available at: [Link]
-
1-Naphthylamine | C10H9N | CID 8640. PubChem. Available at: [Link]
-
US3488734A - Preparation of 2-bromo-2-cyanoacetamide. Google Patents. Available at:
-
N-Bromosuccinimide. Wikipedia. Available at: [Link]
-
WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene. Google Patents. Available at:
-
Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry. Available at: [Link]
-
Preparation of 2‐bromo‐2‐methyl‐N‐o‐tolylpropanamide (ref. [10]–.... ResearchGate. Available at: [Link]
-
Synthesis of 2-bromo-N-methylbenzenesulfinamide. PrepChem.com. Available at: [Link]
-
Butanamide, 2-bromo-2-ethyl-. NIST WebBook. Available at: [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
Discovery of the 1-naphthylamine biodegradation pathway reveals a broad-substrate-spectrum enzyme catalyzing 1-naphthylamine glutamylation. PubMed. Available at: [Link]
-
WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene. Google Patents. Available at:
-
US8314097B2 - Organic compounds. Google Patents. Available at:
-
Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides. MDPI. Available at: [Link]
-
22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]
-
Efficient alpha-halogenation of carbonyl compounds by N-bromosuccinimide and N-chlorosuccinimde. ResearchGate. Available at: [Link]
-
CN101550090B - Method for synthesizing bromoacetamide. Google Patents. Available at:
-
Butanamide | C4H9NO | MD Topology | NMR | X-Ray. ATB. Available at: [Link]
-
Butyramide, N-allyl-N-pentyl-2-bromo-. SpectraBase. Available at: [Link]
-
Butyramide | C4H9NO | CID 10927. PubChem. Available at: [Link]
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- 7. 2-bromo-N-propylbutanamide | C7H14BrNO | CID 25219785 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of 2-Bromo-N-1-naphthylbutanamide
Welcome to the technical support center for the purification of 2-Bromo-N-1-naphthylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.
Introduction
The synthesis of this compound, typically via the N-acylation of 1-naphthylamine with 2-bromobutyryl bromide or a similar acylating agent, can present several purification challenges.[1] The nucleophilicity of the aromatic amine, the reactivity of the acylating agent, and the potential for side reactions on the electron-rich naphthalene ring necessitate a robust purification strategy.[2] This guide provides a structured approach to identifying and resolving common purification issues.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Q1: My crude product is an oil and won't solidify. How can I proceed with purification?
A1: Oiling out is a common issue, especially if residual solvent or low-melting impurities are present. Here’s a systematic approach to address this:
-
Initial Work-up: Ensure your initial aqueous work-up was thorough. Unreacted starting materials or acidic byproducts can inhibit crystallization. A wash with a dilute base (e.g., sodium bicarbonate solution) followed by a brine wash is recommended to remove acidic impurities.
-
Solvent Removal: Ensure all solvents from the reaction and extraction steps are completely removed under high vacuum. Residual solvents like dichloromethane or THF can prevent solidification.
-
Trituration: Try triturating the oil with a non-polar solvent in which the desired product is expected to be insoluble, such as cold hexanes or petroleum ether. This can often induce crystallization by washing away soluble impurities.
-
Solvent-Induced Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and then slowly add a non-polar anti-solvent (e.g., hexanes) until the solution becomes cloudy. Gentle warming to redissolve the precipitate followed by slow cooling can promote crystallization.
Q2: After purification, my NMR spectrum shows the presence of unreacted 1-naphthylamine. How can I remove it?
A2: Residual 1-naphthylamine is a common impurity. Due to its basic nature, it can be removed with an acidic wash or by chromatography.
-
Acidic Wash: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with dilute hydrochloric acid (e.g., 1M HCl). The 1-naphthylamine will be protonated and move into the aqueous layer. Be sure to wash the organic layer with water and then brine to remove any residual acid before drying and concentrating.
-
Column Chromatography: If an acidic wash is not feasible or is incomplete, column chromatography is effective. 1-Naphthylamine is more polar than the desired amide product. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, will typically elute the less polar this compound first, with the more polar 1-naphthylamine eluting later.
Q3: I suspect I have a side product from a reaction on the naphthalene ring. How can I identify and separate it?
A3: The electron-rich naphthalene ring is susceptible to electrophilic attack, leading to C-acylation (a Friedel-Crafts type reaction) as a potential side reaction, especially if Lewis acids are present or generated in situ.[2]
-
Identification:
-
NMR Spectroscopy: C-acylated isomers will have a different aromatic proton splitting pattern in the 1H NMR spectrum compared to the N-acylated product. The number of aromatic protons will also be reduced by one.
-
Mass Spectrometry: The C-acylated and N-acylated products are isomers and will have the same molecular weight. LC-MS can be used to see if there are multiple peaks with the same mass.
-
-
Separation:
-
Column Chromatography: The polarity of C-acylated and N-acylated isomers is often sufficiently different to allow for separation by column chromatography. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is recommended to achieve good resolution.
-
Recrystallization: If the isomeric impurity is present in a small amount, careful recrystallization may be successful. The different crystal packing abilities of the isomers can lead to the preferential crystallization of the major product.
-
Q4: My purified product is colored (e.g., pink, brown), but I expect a white solid. What is the cause and how can I fix it?
A4: Color in the final product often indicates the presence of oxidized impurities. 1-Naphthylamine is known to oxidize and turn reddish-brown upon exposure to air and light.[3]
-
Charcoal Treatment: During recrystallization, after dissolving the crude product in a hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Thorough Purification of Starting Materials: Ensure the 1-naphthylamine used in the synthesis is pure and colorless. If necessary, it can be purified by sublimation or recrystallization before use.
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Frequently Asked Questions (FAQs)
What is the most likely source of impurities in the synthesis of this compound?
The most common impurities arise from:
-
Unreacted Starting Materials: 1-naphthylamine and the 2-bromobutyrylating agent.
-
Hydrolysis of the Acylating Agent: 2-Bromobutyryl bromide can hydrolyze to 2-bromobutanoic acid, which can be difficult to remove.[4]
-
Diacylation: Reaction of the acylating agent with the amide product, though this is generally less common with aromatic amines under standard conditions.[1]
-
C-Acylation: Electrophilic attack on the naphthalene ring.[2]
-
Oxidation Products: Degradation of 1-naphthylamine.[3]
What is the best general-purpose purification method for this compound?
For most cases, a two-step approach is highly effective:
-
Aqueous Work-up: A thorough aqueous work-up including a dilute acid wash (to remove unreacted amine) and a dilute base wash (to remove acidic byproducts) is crucial.
-
Recrystallization or Column Chromatography:
How do I choose a suitable solvent for recrystallization?
The ideal recrystallization solvent is one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.[8] A general screening process involves:
-
Place a small amount of your crude product in several test tubes.
-
Add a small amount of a different solvent to each tube (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, and mixtures like ethyl acetate/hexanes).
-
Heat the tubes to the boiling point of the solvent. If the solid dissolves, it is a potential candidate.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath. The solvent that yields a good crop of crystals is a suitable choice.
Table 1: Common Recrystallization Solvents and Their Properties
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | Often a good choice for amides. |
| Isopropanol | Polar | 82 | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | Intermediate | 77 | Good for a wide range of organic compounds. |
| Toluene | Non-polar | 111 | Can be effective for less polar compounds. |
| Acetone | Polar | 56 | Its low boiling point can make it tricky to handle. |
| Hexanes/Ethyl Acetate | Variable | Variable | A solvent/anti-solvent system that offers fine-tuned polarity. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent system (e.g., ethanol or ethyl acetate/hexanes).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate is a good starting point. Determine the optimal ratio using Thin Layer Chromatography (TLC). Aim for an Rf value of ~0.3 for the product.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Begin eluting with the non-polar solvent mixture, gradually increasing the polarity (e.g., from 5% ethyl acetate in hexanes to 20% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Purification Workflow
Caption: General purification workflow for this compound.
Potential Side Reactions Leading to Impurities
Caption: Common side reactions in the synthesis of this compound.
References
-
Chem Help ASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. [Link]
-
Massolo, E., Pirola, M., Puglisi, A., Rossi, S., & Benaglia, M. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides. RSC Advances. [Link]
- Lin, W. Y., & Wan, S. W. (2006). Kinetic study of the hydrolysis of ethyl-2-bromoisobutyrate in two-phase medium. Journal of the Chinese Institute of Chemical Engineers.
-
ResearchGate. What is the best technique for amide purification? (2020). [Link]
-
Royal Society of Chemistry. The hydrolysis of 2-bromo-2-methylpropane. [Link]
-
Furman University. Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides. [Link]
-
Miller, S. J., et al. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PubMed Central. [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]
-
Whiting, A., et al. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. [Link]
-
Janine The Tutor. (2021). The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the. YouTube. [Link]
- Manjula, N., et al. (2016). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. International Journal of Pharmaceutical Sciences and Research.
- University of California, Davis.
-
MDPI. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
ResearchGate. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. [Link]
-
Kégl, T., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health. [Link]
-
Organic Syntheses. Ethylamine, 2-bromo-, hydrobromide. [Link]
-
ResearchGate. Preparation of 2‐bromo‐2‐methyl‐N‐o‐tolylpropanamide. [Link]
-
PubChem. 2-bromo-N,N-diethylbutanamide. [Link]
-
PrepChem.com. Synthesis of 2-bromo-N-methylbenzenesulfinamide. [Link]
-
ResearchGate. N-Acylation Reactions of Amines. [Link]
-
ResearchGate. Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. [Link]
-
YSU Journals. Chemistry N-DEACETYLATION OF SOME AROMATIC AMIDES. [Link]
-
Reddit. Column Chromatography: Amides. [Link]
-
Labinsights. (2023). Acylation Reagents for Gas Chromatography. [Link]
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Semantic Scholar. Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. [Link]
-
Royal Society of Chemistry. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. [Link]
-
PubChem. 2-bromo-N-isopropylbutanamide. [Link]
-
PubChem. 2-bromo-N-propylbutanamide. [Link]
-
PubChem. 2-bromo-N-butyl-N-methylbutanamide. [Link]
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Technical Support Center: 2-Bromo-N-1-naphthylbutanamide
Welcome to the technical support center for 2-Bromo-N-1-naphthylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues you may encounter during your experiments. As your Senior Application Scientist, I have structured this guide to not only provide protocols but to also explain the underlying chemical principles to empower you to make informed decisions in your research.
I. Understanding the Stability of this compound: An Overview
This compound is an α-bromo amide derivative. Its stability is influenced by several factors, including the reactivity of the α-bromo group, the amide linkage, and the naphthyl moiety. Potential degradation pathways include hydrolysis, thermal decomposition, and photodegradation. Understanding these potential issues is the first step in troubleshooting and ensuring the integrity of your experiments.
II. Troubleshooting Guide: Common Experimental Issues and Solutions
This section addresses specific problems you might encounter and provides a logical workflow for diagnosing and resolving them.
Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
Symptoms:
-
Lower than expected yield in a reaction where this compound is a reactant.
-
Appearance of unexpected spots on TLC or peaks in LC-MS analysis of the reaction mixture.
Potential Causes & Troubleshooting Steps:
-
Purity of the Starting Material: The issue may not be with the reaction itself, but with the purity of your this compound.
-
Action: Assess the purity of your starting material using appropriate analytical methods.[][2]
-
Recommended Protocols: See Section IV for detailed protocols on purity assessment.
-
-
Degradation During Reaction: The reaction conditions (e.g., pH, temperature, solvent) may be promoting the degradation of your starting material.
-
Side Reactions: The nucleophile in your reaction might be reacting at an unintended position, or the starting material might be undergoing elimination.
-
Action: Carefully analyze the byproducts by LC-MS or NMR to identify their structures. This can provide clues about the side reactions occurring.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction outcomes.
Issue 2: Degradation of this compound During Storage
Symptoms:
-
Change in physical appearance (e.g., color change, clumping).
-
Decreased purity over time as confirmed by analytical methods.
-
Inconsistent results in experiments using older batches of the compound.
Potential Causes & Troubleshooting Steps:
-
Hydrolysis: Exposure to moisture can lead to the hydrolysis of the amide bond or substitution of the bromine atom.[3][4]
-
Thermal Decomposition: Elevated temperatures can cause decomposition, potentially through the elimination of HBr.[5][6]
-
Action: Store the compound at a reduced temperature. See the storage recommendations table below.
-
-
Photodegradation: Exposure to light, especially UV light, can degrade the compound. The naphthyl group is a known chromophore.[7]
-
Action: Store the compound in an amber vial or otherwise protected from light.
-
Insight: A study on the similar compound 2-(1-naphthyl) acetamide showed that photodegradation primarily involves the aromatic moiety.[7]
-
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | To minimize thermal decomposition. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation and hydrolysis. |
| Container | Tightly sealed, amber glass vial | To protect from moisture and light.[7] |
| Handling | In a dry, well-ventilated area | To minimize exposure to moisture and air.[8] |
III. Frequently Asked Questions (FAQs)
Q1: What are the likely degradation products of this compound?
A: Based on the structure, the most probable degradation products would be:
-
2-Hydroxy-N-1-naphthylbutanamide: Formed via hydrolysis (SN1 or SN2 reaction) at the carbon bearing the bromine.[3][4]
-
N-(1-naphthyl)but-2-enamide: Resulting from the elimination of HBr.
-
1-Naphthylamine and 2-bromobutanoic acid (or its derivatives): From the hydrolysis of the amide bond.
-
Hydroxylated naphthyl derivatives: Arising from photodegradation.[7]
Q2: How can I monitor the stability of my this compound sample?
A: Regular purity assessment is key. We recommend the following:
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the parent compound and detecting impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural confirmation and identifying unknown impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities.[2]
Q3: Are there any specific safety precautions I should take when handling this compound?
A: Yes. As with any α-bromo carbonyl compound, it should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
-
Handle in a well-ventilated area or a fume hood to avoid inhalation.[8]
-
Avoid contact with skin and eyes.[8]
-
Refer to the material safety data sheet (MSDS) for detailed safety information.
Degradation Pathways Overview:
Caption: Potential degradation pathways for this compound.
IV. Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and identify any degradation products.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a small amount of the compound in acetonitrile to a final concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A gradient elution is recommended to separate a wide range of potential impurities. A typical starting point is a gradient from 50% acetonitrile to 95% acetonitrile over 20 minutes. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm (or a wavelength determined by a UV scan of the compound)
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the area percentage of the main peak.
Protocol 2: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system (as described above)
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H2O2.
-
Thermal Degradation: Place a solid sample of the compound in an oven at a controlled temperature (e.g., 60 °C).
-
Photodegradation: Expose a solution of the compound to a UV lamp or direct sunlight.
-
-
Time Points: Analyze the samples by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation of the parent compound and the formation of degradation products.
V. References
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]
- 4. edu.rsc.org [edu.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photochemical degradation of the plant growth regulator 2-(1-naphthyl) acetamide in aqueous solution upon UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.nl [fishersci.nl]
Technical Support Center: Synthesis of 2-Bromo-N-1-naphthylbutanamide
Welcome to the technical support guide for the synthesis of 2-Bromo-N-1-naphthylbutanamide. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, purification, and characterization of this compound. Our goal is to provide practical, experience-driven advice to help you troubleshoot your experiments and achieve high-purity products.
The synthesis of this compound is typically achieved via the Schotten-Baumann reaction, which involves the acylation of 1-naphthylamine with 2-bromobutanoyl chloride.[1][2] While this is a generally robust reaction, impurities can arise from starting materials, side reactions, or degradation. This guide will help you identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: My crude product has a pink or brownish tint. What is the likely cause and how can I prevent it?
A1: The most common cause of coloration is the oxidation of unreacted 1-naphthylamine.[3][4][5] 1-Naphthylamine is an aromatic amine that is susceptible to air and light-induced oxidation, which forms highly colored impurities.[6]
Troubleshooting & Prevention:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
High-Purity Starting Materials: Use freshly purified 1-naphthylamine. If the starting material is already discolored, consider purifying it by recrystallization or sublimation before use.
-
Temperature Control: The acylation reaction is exothermic.[] Maintain a low temperature (e.g., 0-5 °C) during the addition of 2-bromobutanoyl chloride to control the reaction rate and minimize side reactions.
-
Purification: Most colored impurities can be removed during workup and purification. An acidic wash (e.g., with dilute HCl) will protonate the basic 1-naphthylamine, making it water-soluble and easily separable from the organic layer containing your product. Subsequent purification by recrystallization or column chromatography is also effective.[8]
Q2: I see an additional peak in my LC-MS/NMR that corresponds to a loss of HBr. What is this impurity?
A2: This impurity is likely N-(1-naphthyl)but-2-enamide. It is formed via an elimination reaction where a base removes a proton from the carbon adjacent to the bromine, leading to the formation of a double bond and the elimination of HBr.
Causality & Mitigation:
-
Base Strength and Steric Hindrance: The use of a strong, sterically hindered base can promote this elimination side reaction. If using a tertiary amine base like triethylamine, consider a less hindered base like pyridine, or use an inorganic base such as sodium bicarbonate.[]
-
Temperature: Higher reaction temperatures can favor elimination over substitution. Running the reaction at a lower temperature will help to minimize the formation of this byproduct.
Q3: My final product's NMR spectrum shows the presence of unreacted 1-naphthylamine. How can I improve the purification?
A3: The presence of unreacted 1-naphthylamine is a common issue, especially if the stoichiometry was not precise or the reaction did not go to completion.
Enhanced Purification Protocol:
-
Acidic Wash: During the aqueous workup, perform multiple washes with a dilute acid (e.g., 1M HCl). The unreacted 1-naphthylamine will form a water-soluble ammonium salt and be extracted into the aqueous phase, while your amide product remains in the organic layer.
-
Recrystallization: Recrystallization is an excellent method for removing small amounts of starting material. Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble.
-
Column Chromatography: For very high purity, column chromatography on silica gel is effective.[8] A non-polar to moderately polar solvent system (e.g., hexanes/ethyl acetate) will typically allow for good separation of the less polar product from the more polar 1-naphthylamine.
Q4: I have a significant amount of a water-soluble impurity that I suspect is 2-bromobutanoic acid. How did this form and how do I remove it?
A4: 2-Bromobutanoic acid is formed from the hydrolysis of the starting material, 2-bromobutanoyl chloride.[9][10] Acyl chlorides are highly reactive and will readily react with any moisture present in the reaction setup.[11]
Formation Mechanism & Removal:
-
Anhydrous Conditions: It is crucial to use anhydrous solvents and perform the reaction under an inert, dry atmosphere to prevent the hydrolysis of the acyl chloride.[12]
-
Basic Wash: During the workup, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. This will effectively extract the 2-bromobutanoic acid impurity into the aqueous layer.
Troubleshooting Guide: Common Impurities and Their Mitigation
| Impurity | Source | Analytical Signature (Expected) | Prevention & Removal |
| 1-Naphthylamine | Unreacted starting material | Peaks corresponding to 1-naphthylamine in NMR, LC-MS, GC-MS. Can cause coloration.[3][4] | Use a slight excess of acylating agent. Remove via acidic wash during workup. Purify by recrystallization or column chromatography.[8] |
| 2-Bromobutanoic acid | Hydrolysis of 2-bromobutanoyl chloride[10] | Broad peak in ¹H NMR (carboxylic acid proton). Soluble in aqueous base. | Ensure anhydrous reaction conditions.[12] Remove with a basic wash (e.g., NaHCO₃) during workup. |
| N-(1-naphthyl)but-2-enamide | Elimination of HBr from the product | Alkene signals in ¹H and ¹³C NMR. Mass peak corresponding to [M-HBr]. | Use a less sterically hindered base. Maintain low reaction temperatures. Purify by column chromatography. |
| Diacylated Product (N-(2-bromobutanoyl)-N-(1-naphthyl)butanamide) | Further acylation of the product amide | Complex NMR spectrum. Mass peak corresponding to the addition of another 2-bromobutanoyl group. | Use a 1:1 stoichiometry of reactants. This is generally a minor impurity due to the reduced nucleophilicity of the amide nitrogen.[13] |
| Oxidation Byproducts | Oxidation of 1-naphthylamine[6] | Causes pink, red, or brown coloration. May appear as multiple small peaks in chromatography. | Use high-purity, colorless 1-naphthylamine. Run the reaction under an inert atmosphere. |
Experimental Workflows & Diagrams
General Synthesis Protocol
A detailed, step-by-step methodology for the synthesis of this compound.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-naphthylamine (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a suitable base, such as pyridine (1.1 eq).
-
Acylation: Dissolve 2-bromobutanoyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the cooled solution via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Visualizing the Synthesis and Impurity Formation
The following diagrams illustrate the main reaction pathway and the formation of key impurities.
Caption: Main synthetic route to this compound.
Caption: Formation pathways of common synthesis impurities.
Troubleshooting Workflow
This workflow provides a logical sequence for identifying and resolving issues during your synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
Analytical Methods for Impurity Detection
A robust analytical strategy is essential for identifying and quantifying impurities.
-
Thin-Layer Chromatography (TLC): An excellent first-line technique for monitoring reaction progress and assessing the complexity of the crude product mixture.
-
High-Performance Liquid Chromatography (HPLC) & Liquid Chromatography-Mass Spectrometry (LC-MS): These methods provide high-resolution separation and allow for the identification of impurities by their mass-to-charge ratio.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of the final product and for identifying and quantifying impurities with distinct spectral signatures.[15]
-
Infrared (IR) Spectroscopy: Can confirm the presence of the amide functional group (C=O stretch around 1650-1680 cm⁻¹) and the absence of carboxylic acid impurities (no broad O-H stretch).[15]
By understanding the potential pitfalls and employing systematic troubleshooting, researchers can confidently synthesize high-purity this compound for their research and development needs.
References
-
PubChem. (n.d.). 1-Naphthylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemcess. (2023, September 20). Acylation Of Aromatic Compounds. Retrieved from [Link]
-
Wikipedia. (2023). 1-Naphthylamine. Retrieved from [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. Royal Society of Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. Retrieved from [Link]
- Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
-
ResearchGate. (2013, November 28). What is the best method for detecting Amide groups in the presence of Amine groups?. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Chemguide. (n.d.). the preparation of amides. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromobutanoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-nitro-1-naphthylamine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethylamine, 2-bromo-, hydrobromide. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]
-
ChemSynthesis. (2023, May 20). 2-bromobutanoyl chloride. Retrieved from [Link]
-
IARC Publications. (n.d.). 2-NAPHTHYLAMINE 1. Exposure Data. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 2‐bromo‐2‐methyl‐N‐o‐tolylpropanamide. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
Homework Help. (2023, June 22). [Chemistry] Write an equation for a. hydrolysis of butanoyl chloride c. 2-methylpropanoyl ... [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
-
PubChem. (n.d.). alpha-Bromobutanoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2023, September 1). A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromobutanoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 2. Amide Synthesis [fishersci.it]
- 3. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
- 6. 1-Naphthylamine | 134-32-7 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CAS 22118-12-3: 2-Bromobutanoyl chloride | CymitQuimica [cymitquimica.com]
- 10. youtube.com [youtube.com]
- 11. 2-Bromobutanoyl chloride | C4H6BrClO | CID 90734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Characterization of 2-Bromo-N-1-naphthylbutanamide
Welcome to the technical support guide for the synthesis and characterization of 2-Bromo-N-1-naphthylbutanamide. This document is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges during the analysis of this and structurally similar molecules. Our approach is rooted in providing not just solutions, but also the underlying scientific principles to empower your experimental decisions.
Introduction
This compound is a halogenated amide derivative. Its synthesis, typically via the acylation of 1-naphthylamine with 2-bromobutanoyl chloride or a related activated carboxylic acid, is generally straightforward.[][2] However, like any multi-step synthesis and characterization process, challenges related to purity, structural verification, and data interpretation can arise. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the characterization of this target molecule.
Section 1: Purity Assessment & Purification Issues
The first step in any characterization is to ensure the sample is sufficiently pure.[3] Impurities can significantly complicate spectral interpretation.
FAQ 1: My initial ¹H NMR of the crude product shows multiple sets of peaks. What are the likely impurities?
Answer:
Unwanted signals in the crude product spectrum typically arise from starting materials or side-products. The most common culprits are:
-
Unreacted 1-Naphthylamine: Look for a characteristic broad singlet for the -NH₂ protons and distinct aromatic signals corresponding to the starting amine.[4]
-
Unreacted 2-Bromobutanoyl Halide/Acid: The acid halide is highly reactive and likely to hydrolyze during workup to 2-bromobutanoic acid. Look for a very broad singlet far downfield (>10 ppm) for the carboxylic acid proton.
-
Hydrolysis of the Product: If the workup or purification conditions are too acidic or basic, the amide bond can be cleaved, regenerating 1-naphthylamine and 2-bromobutanoic acid.[5]
-
Solvent Residue: Sharp singlets or multiplets corresponding to common reaction or purification solvents (e.g., Dichloromethane, Ethyl Acetate, Hexanes) are often present.
Troubleshooting Protocol: Purification
-
Initial Wash: Ensure the organic layer was thoroughly washed with a mild base (e.g., saturated NaHCO₃ solution) during the workup to remove any acidic impurities like 2-bromobutanoic acid or HCl/HBr byproduct.[]
-
Column Chromatography: This is the most effective method for removing both starting materials and side-products. A gradient elution from a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) is recommended.
-
Recrystallization: If the crude product is a solid, recrystallization can be highly effective.[6] Test solubility in various solvents (e.g., Ethanol, Isopropanol, Toluene, or mixed solvent systems like Ethyl Acetate/Hexanes) to find a system where the compound is soluble when hot but sparingly soluble when cold.
FAQ 2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point. This is often due to residual impurities or an inappropriate choice of solvent.
Troubleshooting Steps:
-
Reduce Solvent Polarity: The presence of highly polar impurities can increase the overall solubility. Try a less polar solvent system.
-
Use a Mixed-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly.
-
Scratch & Seed: Use a glass rod to scratch the inside of the flask at the solvent-air interface to create nucleation sites. If you have a small amount of pure solid, add a "seed" crystal to induce crystallization.
-
Lower the Crystallization Temperature: If the compound is still an oil at room temperature, try cooling the solution slowly in an ice bath or refrigerator.
Section 2: Spectroscopic Characterization Troubleshooting
Once you have a purified sample, spectroscopic analysis is used for structural confirmation.[7]
Workflow for Spectroscopic Analysis
Below is a typical workflow for characterizing a novel organic compound.
Caption: Standard workflow for purification and characterization.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation, clues about the compound's structure.[8]
FAQ 3: I don't see a clear molecular ion peak (M⁺). Why?
Answer:
For some molecules, the molecular ion is unstable and fragments readily. In Electron Ionization (EI) MS, the high energy can cause the M⁺ peak to be weak or absent.
Troubleshooting & Solutions:
-
Use a Softer Ionization Technique: Chemical Ionization (CI) or Electrospray Ionization (ESI) are "softer" methods that impart less energy to the molecule, usually resulting in a prominent peak for the protonated molecule [M+H]⁺ or other adducts.[8]
-
Look for Characteristic Fragments: Even without a clear M⁺ peak, the fragmentation pattern can be revealing. For this compound, look for fragments corresponding to the loss of Br• (M-79/81) or cleavage at the amide bond.[9]
FAQ 4: I see two strong peaks of almost equal intensity, two mass units apart, at the high-mass end of my spectrum. What does this mean?
Answer:
This is the classic isotopic signature of a compound containing one bromine atom.[10][11] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[11] Therefore, your spectrum will show a peak for the molecule containing ⁷⁹Br (M⁺) and a peak for the molecule containing ⁸¹Br (M+2)⁺, and their relative intensities will be approximately 1:1. This is one of the strongest pieces of evidence for the successful incorporation of bromine into your structure.
| Ion | Expected m/z (for C₁₄H₁₄BrNO) | Notes |
| [M]⁺ (with ⁷⁹Br) | 291.03 | The molecular ion containing the lighter bromine isotope. |
| [M+2]⁺ (with ⁸¹Br) | 293.03 | The molecular ion containing the heavier bromine isotope; ~1:1 ratio with M⁺.[11] |
| [M-Br]⁺ | 212.11 | Loss of a bromine radical. A common and often significant fragment. |
| [C₁₀H₇NHCO]⁺ | 170.06 | Cleavage of the C-C bond alpha to the carbonyl. |
| [C₁₀H₇NH₂]⁺• | 143.07 | Fragment corresponding to 1-naphthylamine. |
Table 1: Expected Mass Spectrometry Fragments.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the functional groups present in your molecule.[12][13]
FAQ 5: My IR spectrum looks complex. Which peaks are most important for confirming my product?
Answer:
Focus on the key functional group absorptions that distinguish the product from the starting materials.
| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Appearance |
| Amide | N-H stretch | ~3300 - 3500 | Moderate to strong, somewhat broad single peak. |
| Amide I | C=O stretch | ~1650 - 1680 | Strong, sharp peak.[14] |
| Amide II | N-H bend | ~1510 - 1570 | Moderate to strong peak. |
| Aromatic | C-H stretch | >3000 | Weak to moderate, sharp peaks. |
| Aromatic | C=C stretch | ~1450 - 1600 | Multiple moderate, sharp peaks. |
| Alkyl | C-H stretch | <3000 (~2850-2960) | Strong, sharp peaks.[14] |
| Alkyl Halide | C-Br stretch | ~500 - 650 | Moderate to strong, in the fingerprint region.[12] |
Table 2: Key IR Absorptions for this compound.
Key Diagnostic Checks:
-
Disappearance of -NH₂ stretch: The starting 1-naphthylamine has a primary amine (-NH₂), which typically shows two peaks in the N-H region. Your product, a secondary amide, should only have one N-H peak.[15]
-
Appearance of Amide I (C=O) band: The strong carbonyl peak around 1660 cm⁻¹ is definitive proof of amide bond formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for detailed structure elucidation, providing information on the chemical environment and connectivity of atoms.
FAQ 6: I'm having trouble assigning the aromatic protons in my ¹H NMR spectrum. They all appear as a complex multiplet.
Answer:
This is expected. The seven protons on the naphthyl ring are all in a similar chemical environment and are coupled to each other, leading to significant signal overlap.
Troubleshooting & Advanced Analysis:
-
Higher Field Strength: If available, acquiring the spectrum on a higher field magnet (e.g., 500 or 600 MHz instead of 300 MHz) will increase signal dispersion and may resolve some of the multiplets.
-
2D NMR (COSY): A Correlation Spectroscopy (COSY) experiment is invaluable here. It shows which protons are coupled to each other. You can "walk" along the spin systems of the naphthyl ring by identifying cross-peaks, which helps in assigning specific protons or at least confirming the presence of the naphthyl scaffold.
FAQ 7: I don't see the N-H proton signal, or it's very broad. Is my product impure?
Answer:
This is a very common phenomenon and usually does not indicate an impurity.
-
Chemical Exchange: The amide proton can exchange with trace amounts of water (H₂O) or deuterated water (D₂O) in the NMR solvent (e.g., CDCl₃). This exchange can broaden the signal to the point where it disappears into the baseline.
-
Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment which can lead to broadening of the signal of the attached proton.
Confirmation Protocol:
-
D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it well, and re-acquire the spectrum. The amide proton (N-H) will exchange with deuterium (N-D), and the signal will disappear completely. This is a definitive test for an exchangeable proton like an N-H or O-H.
-
Use a Different Solvent: Acquiring the spectrum in a solvent like DMSO-d₆ often helps. DMSO is a hydrogen bond acceptor, which slows down the exchange rate and typically results in a sharper, more easily identifiable N-H signal.
Troubleshooting Unexpected NMR Signals
Caption: A logical flowchart for troubleshooting unexpected NMR signals.
| Proton Environment | Expected ¹H Chemical Shift (ppm) | Multiplicity | Integration |
| -NH- (Amide) | 8.0 - 9.5 | broad s | 1H |
| Ar-H (Naphthyl) | 7.3 - 8.2 | m | 7H |
| -CH(Br)- | 4.5 - 5.0 | t or dd | 1H |
| -CH₂- | 2.0 - 2.5 | m | 2H |
| -CH₃ | 1.0 - 1.3 | t | 3H |
Table 3: Predicted ¹H NMR Data (in CDCl₃). Note: Exact shifts can vary based on solvent and concentration.
References
- BenchChem. (n.d.). Avoiding common impurities in the synthesis of 2-Aminopropanediamide.
- Reddit. (2023, February 12). First steps on characterizing a potentially novel compound? r/OrganicChemistry.
- Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment).
- BenchChem. (n.d.). 2-Bromoacetamide synthesis and purification methods.
- American Chemical Society. (n.d.). Guidelines for Characterization of Organic Compounds. ACS Publications.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Imines and derivatives. Part 23. Anomalous 1H NMR spectrum of N-[1-(1-naphthyl)ethylidene]-1-phenyl-2-propylamine: conformation in solution, atropisomerism and an X-ray crystal structure. RSC Publishing.
- BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
- The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube.
- JoVE. (2024, December 5). Video: Mass Spectrometry: Alkyl Halide Fragmentation.
- Study.com. (n.d.). Identifying Organic Molecules Using Spectroscopy: Practice Problems.
- Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- Unknown. (n.d.). INFRARED SPECTROSCOPY (IR).
- Fisher Scientific. (n.d.). Amide Synthesis.
- Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy.
- ChemicalBook. (n.d.). 1-Naphthylamine(134-32-7) 1H NMR spectrum.
- Ceric-eric. (n.d.). ANALYTICAL CHEMISTRY - INFRARED SPECTROSCOPY.
- OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry.
Sources
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- 7. Identifying Organic Molecules Using Spectroscopy: Practice Problems | Study.com [study.com]
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- 15. youtube.com [youtube.com]
Technical Support Center: Scaling Up 2-Bromo-N-1-naphthylbutanamide Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction
Welcome to the technical support center for the synthesis of 2-Bromo-N-1-naphthylbutanamide. This guide is designed for researchers, chemists, and process development professionals who are looking to synthesize, troubleshoot, and scale up this valuable amide intermediate. This compound serves as a key building block in the development of various chemical entities, and a robust, reproducible synthesis is critical for successful research and development campaigns.
This document provides in-depth technical guidance, addressing common challenges through a troubleshooting and FAQ format. The protocols and insights are grounded in established chemical principles to ensure scientific integrity and successful experimental outcomes.
Reaction Overview and Mechanism
The synthesis of this compound is achieved via a nucleophilic acyl substitution reaction. In this process, the nucleophilic nitrogen of 1-naphthylamine attacks the electrophilic carbonyl carbon of 2-bromobutanoyl chloride. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the stable amide bond, eliminating hydrochloric acid (HCl) as a byproduct.
Overall Reaction:
To ensure the reaction proceeds to completion, the generated HCl must be neutralized. This is typically achieved by using a second equivalent of the amine starting material (1-naphthylamine) or by adding a non-nucleophilic base like triethylamine.[1]
Reaction Mechanism Diagram
The following diagram illustrates the nucleophilic addition-elimination mechanism.
Caption: Nucleophilic acyl substitution mechanism for amide formation.
Experimental Protocol: Lab Scale Synthesis
This protocol details a standard procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 1-Naphthylamine | 143.19 | 2.2 | (Calculated) |
| 2-Bromobutanoyl chloride[2] | 185.45 | 1.0 | (Calculated) |
| Dichloromethane (DCM), anhydrous | - | - | (Sufficient Volume) |
| Saturated NaHCO₃ solution | - | - | (For workup) |
| Brine (Saturated NaCl) | - | - | (For workup) |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | (For drying) |
Step-by-Step Procedure
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-naphthylamine (2.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. A stable, low temperature is crucial to control the initial exothermic reaction.
-
Addition of Acyl Chloride: Dissolve 2-bromobutanoyl chloride (1.0 equivalent) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.[1]
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting amine spot indicates the reaction is nearing completion.[3]
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any remaining acid), and finally with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product can be purified by either recrystallization or column chromatography on silica gel.[4][5]
-
Recrystallization: Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find suitable conditions for recrystallization.
-
Column Chromatography: Use a gradient elution system, such as increasing the percentage of ethyl acetate in hexane, to separate the product from impurities.[3]
-
Synthesis Workflow Diagram
Sources
Technical Support Center: 2-Bromo-N-1-naphthylbutanamide
Welcome to the dedicated support center for 2-Bromo-N-1-naphthylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this specialized reagent. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to prevent degradation and ensure experimental success.
Quick Troubleshooting Guide
Encountering an issue? Start here. This flowchart provides a rapid diagnostic path for common problems.
Caption: Troubleshooting workflow for this compound issues.
Frequently Asked Questions (FAQs)
Q1: My freshly opened vial of this compound shows impurities on my LC-MS. What happened?
This strongly suggests degradation has occurred either during shipping or previous storage. The most likely culprit is hydrolysis . The alpha-bromo position is electrophilic and susceptible to nucleophilic attack by water molecules present in the atmosphere.[1] This would replace the bromine atom with a hydroxyl group, resulting in a mass change of -57.9 Da (Br vs. OH). Always verify the purity of a new lot via your own analytics before use.
Q2: What are the ideal long-term storage conditions for this compound?
To minimize degradation, the compound must be protected from its three main adversaries: water, light, and heat.
-
Temperature: Store at -20°C or lower .
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
-
Moisture: Store in a desiccated environment . Use a sealed container with a desiccant.
-
Light: Store in an amber or opaque vial to protect from light.[2][3][4]
Q3: Can I dissolve the compound in methanol or ethanol for my experiment?
It is strongly discouraged . Protic solvents like methanol, ethanol, and especially water, can act as nucleophiles and facilitate the degradation of the compound via solvolysis, similar to hydrolysis. Opt for anhydrous aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN).
Q4: My reaction yield is inconsistent. Could the reagent be degrading during the reaction?
Yes, this is a common issue. If the compound degrades in the reaction vessel, stoichiometry will be inaccurate, leading to poor and inconsistent yields. The primary causes of in-situ degradation are:
-
Incompatible Reagents: Nucleophilic reagents (e.g., free amines, alkoxides, water) or strong bases can readily displace the alpha-bromo group.
-
Elevated Temperatures: While thermal decomposition requires very high heat (above 300°C), prolonged heating even at moderate temperatures (e.g., >60°C) can accelerate hydrolysis or other side reactions.[5][6]
-
Light Exposure: The naphthalene moiety is a chromophore that absorbs UV light.[7] While many naphthalene derivatives are noted for photostability, prolonged exposure to ambient or UV light during a lengthy experiment can be a risk factor for photochemical degradation.[8][9][10] Always shield your reaction from light by wrapping the flask in aluminum foil.[2]
Core Degradation Pathways: A Mechanistic View
Understanding the "why" is critical for prevention. This compound has two primary points of vulnerability: the C-Br bond and the naphthalene ring system.
Caption: Primary degradation pathways for this compound.
-
Hydrolysis/Solvolysis: This is the most common degradation pathway under typical lab conditions. The electron-withdrawing nature of the adjacent amide carbonyl group makes the carbon atom bearing the bromine highly electrophilic. Nucleophiles, particularly water, can attack this carbon, displacing the bromide ion to form the corresponding alpha-hydroxy amide.
-
Photodegradation: The naphthalene ring system is a potent chromophore. Upon absorbing photons (especially UV), it can be excited to a higher energy state, potentially leading to radical formation or photochemical reactions like reduction.[10] While naphthalene itself is relatively stable, this pathway is a non-zero risk, especially under prolonged direct light exposure.
-
Base-Induced Elimination: In the presence of a non-nucleophilic base, an E2 elimination reaction can occur, removing HBr to form an α,β-unsaturated amide. This is more common as a competing reaction pathway than a storage issue but can be a source of impurities if the compound is stored improperly with basic contaminants.
Recommended Experimental Protocols
Protocol 1: Long-Term Storage & Handling
-
Receipt & Aliquoting: Upon receipt, immediately transfer the vial to a -20°C freezer. If you will be using small amounts over time, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This prevents repeated freeze-thaw cycles and exposure of the bulk material to atmospheric moisture and oxygen.
-
Container: Use amber or opaque glass vials with PTFE-lined screw caps to prevent light exposure and ensure a tight seal.[2][4]
-
Environment: Place the primary vials inside a larger, sealed secondary container that includes a desiccant (e.g., Drierite or silica gel).
-
Inert Gas: Before sealing for the final time, flush the headspace of the primary vial and secondary container with dry argon or nitrogen.
-
Weighing & Dispensing: When ready to use, allow the vial to warm to room temperature in a desiccator before opening. This critical step prevents condensation of atmospheric moisture onto the cold solid. Weigh the required amount quickly and immediately re-flush the vial with inert gas, seal tightly, and return to -20°C storage.
Protocol 2: Use in a Chemical Reaction
-
Glassware: Ensure all glassware is oven- or flame-dried immediately before use to remove any adsorbed water.
-
Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas (argon or nitrogen). Use septa and needles for liquid transfers.
-
Solvent Selection: Use only anhydrous, aprotic solvents from a reliable source (e.g., freshly distilled or from a solvent purification system).
-
Light Protection: Wrap the reaction flask completely in aluminum foil to block all light, especially if the reaction is expected to run for several hours or requires heating.[2]
-
Temperature Control: Maintain strict temperature control using a cryostat or a well-regulated oil bath. Avoid excessive heating. Add the this compound solution to the reaction mixture slowly, especially if the reaction is exothermic.
Data Summary: Compatibility & Conditions
This table summarizes the key parameters for maintaining the stability of this compound.
| Parameter | Recommended | Not Recommended (High Risk of Degradation) | Rationale |
| Storage Temp. | -20°C or below | Room Temperature, 4°C | Prevents thermal degradation and slows kinetic rate of hydrolysis.[11] |
| Atmosphere | Inert (Argon, Nitrogen) | Ambient Air | Prevents hydrolysis from atmospheric moisture. |
| Light | Dark (Amber/Opaque Vials) | Direct Sunlight, UV Lamp, Ambient Lab Light | The naphthalene moiety is a chromophore; light can induce photochemical degradation.[4][12] |
| Solvents | Anhydrous Aprotic (THF, DCM, Toluene, Acetonitrile) | Protic (Water, Methanol, Ethanol) | Protic solvents are nucleophilic and will cause solvolysis, replacing the bromine. |
| pH / Additives | Neutral | Strong Acids, Strong Bases, Nucleophiles | Susceptible to acid/base-catalyzed hydrolysis and direct nucleophilic substitution.[13] |
By adhering to these guidelines, you can significantly extend the shelf-life of your this compound and ensure the validity and reproducibility of your experimental results.
References
- Vertex AI Search, time in Pasuruan, ID
- Fiveable.
- Dolly Corporation. (2025, October 20).
- Afridi, S., et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence, 33(4), 1273-1303.
- ResearchGate. (2023, February 3). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes | Request PDF.
- National Research Council. (1994, July). LCSS: BROMINE.
- Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents.
- Semantic Scholar. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes.
- (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry.
- Indian Chemical Council (ICC). (2019, March 18). Bromine Safety Handbook.
- Herbinet, O. (2018, November 14). A study of thermal decomposition of bromoethane.
- ACS Publications. Investigating the Photophysical Aspects of a Naphthalene-Based Excited-State Proton Transfer Dye 1-(1H-Benzo[d]imidazol-2-yl)naphthalen-2-ol: pH-Dependent Modulation of Photodynamics. The Journal of Physical Chemistry A.
- (2024, June 6).
- Camlab. Problems Storing Light Sensitive Reagents? We have a Solution.
- National Institutes of Health. * (2R)-2-bromo-3-methyl-N-naphthalen-1-ylbutanamide*. PubChem.
- National Institutes of Health.
- National Institute of Standards and Technology. Thermal decomposition of 2-bromopropene, and 2-chloropropene.
- RSC Publishing. The kinetics of the gas-phase thermal decomposition of bromodifluoromethane. Journal of the Chemical Society B: Physical Organic.
- ICL Industrial Products. BROMINE SAFETY HANDBOOK.
- National Institutes of Health.
- Moravek. A Beginner's Guide to Chemical Storage Best Practices.
- Chemical Engineering Transactions.
- (2024, January 24). Choosing the Best Bottles for Chemical Storage.
- RSC Publishing. A photochemical reduction of naphthalene and some of its derivatives.
- ResearchGate. (2025, August 8). Theoretical study of the thermal decomposition and isomerization of ??-bromoethoxy radicals | Request PDF.
- National Institutes of Health.
- National Institutes of Health. 2-Bromo-N-phenylbutanamide. PubChem.
- Organic Chemistry – Specific Name Reactions.
- National Institutes of Health. 2-bromo-N-ethylbutanamide. PubChem.
- National Institutes of Health.
- BLDpharm. 1344962-49-7|2-Bromo-N-((S)-1-phenylethyl)butanamide.
- CBSE Academic. Chemistry (Class XII).
- ResearchGate.
- National Institutes of Health. 2-bromo-N-propylbutanamide. PubChem.
- RSC Publishing. Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid. Journal of the Chemical Society (Resumed).
- RSC Publishing. Rapid formal hydrolysis of peptide-αthioesters.
- PubMed.
Sources
- 1. fiveable.me [fiveable.me]
- 2. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
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- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. A photochemical reduction of naphthalene and some of its derivatives - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. moravek.com [moravek.com]
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- 13. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-Bromo-N-1-naphthylbutanamide and Structurally Related Analogs for Researchers
This guide provides an in-depth technical comparison of 2-Bromo-N-1-naphthylbutanamide with its structurally similar analogs. It is designed for researchers, scientists, and professionals in drug development, offering objective analysis supported by experimental data and established scientific principles. This document aims to elucidate the structure-activity relationships (SAR) within this class of compounds, providing a foundation for further research and development.
Introduction: The Significance of α-Halo-N-aryl Amides
The α-halo-N-aryl amide scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The presence of a halogen at the α-position to the carbonyl group introduces a reactive center, making these compounds valuable as synthetic intermediates and as biologically active molecules themselves. The N-aryl substituent, in this case, a naphthyl group, significantly influences the compound's lipophilicity, steric profile, and potential for π-π stacking interactions with biological targets. This compound serves as a focal point for understanding how modifications to the halogen, the N-aryl group, and the alkyl chain impact the overall properties and biological efficacy of this class of molecules.
Comparative Analysis: Physicochemical Properties and Biological Activity
To understand the unique characteristics of this compound, we will compare it with three key analogs:
-
N-(1-naphthyl)butanamide (Parent Compound): Lacking the α-bromo substituent, this compound serves as a baseline for assessing the impact of halogenation.
-
2-Chloro-N-(1-naphthyl)butanamide (Halogen Analog): Replacing bromine with chlorine allows for an evaluation of the effect of halogen identity on the compound's properties.
-
2-Bromo-N-phenylbutanamide (Aryl Analog): Substituting the naphthyl group with a phenyl ring provides insight into the role of the N-aryl moiety.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its selected analogs. These properties are crucial in determining the pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XLogP3 |
| This compound | C₁₄H₁₄BrNO | 292.17 | 3.7 |
| N-(1-naphthyl)butanamide[1] | C₁₄H₁₅NO | 213.28 | 3.0 |
| 2-Chloro-N-(1-naphthyl)butanamide | C₁₄H₁₄ClNO | 247.72 | 3.5 |
| 2-Bromo-N-phenylbutanamide[2] | C₁₀H₁₂BrNO | 242.11 | 2.9 |
Note: Predicted XLogP3 values are calculated estimations of lipophilicity.
The introduction of a bromine atom in This compound significantly increases its molecular weight compared to the parent compound and the chloro-analog. The predicted lipophilicity (XLogP3) is also highest for the bromo-derivative, suggesting potentially enhanced membrane permeability. The replacement of the naphthyl group with a smaller phenyl ring in 2-Bromo-N-phenylbutanamide reduces both molecular weight and lipophilicity.
Biological Activity: A Structure-Activity Relationship (SAR) Perspective
While specific biological data for this compound is not extensively reported in publicly available literature, we can infer its potential activities based on studies of related compounds. N-aryl amides and their halogenated derivatives have demonstrated a range of biological effects, including antimicrobial and cytotoxic activities.
Antimicrobial Activity:
The presence of a naphthyl moiety and a halogen is often associated with antimicrobial properties. Studies on various naphthylamine and naphthalimide derivatives have shown significant activity against a range of bacterial and fungal pathogens. For instance, certain naphthylamine derivatives have shown promising results against Staphylococcus aureus and Bacillus subtilis[3]. The α-bromo ketone functionality, structurally related to the α-bromo amide in our target compound, is known to exhibit antimicrobial effects, likely through the alkylation of essential biomolecules in pathogens[4].
The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values to illustrate the expected trends based on SAR principles.
| Compound | Predicted MIC vs. S. aureus (µg/mL) | Predicted MIC vs. E. coli (µg/mL) | Rationale for Prediction |
| This compound | 16 - 32 | 64 - 128 | The combination of a lipophilic naphthyl group and a reactive bromo-amide is expected to confer moderate to good activity, particularly against Gram-positive bacteria. |
| N-(1-naphthyl)butanamide | > 256 | > 256 | The absence of the reactive α-halogen likely results in a significant loss of antimicrobial activity. |
| 2-Chloro-N-(1-naphthyl)butanamide | 32 - 64 | 128 - 256 | Chlorine is less reactive than bromine as a leaving group, which may lead to slightly lower activity compared to the bromo-analog. |
| 2-Bromo-N-phenylbutanamide | 32 - 64 | 128 - 256 | The smaller phenyl group may result in reduced interaction with bacterial targets compared to the larger naphthyl ring, potentially leading to slightly lower activity. |
Cytotoxic Activity:
Naphthalene-containing enamides and other naphthyl derivatives have demonstrated considerable cytotoxic activity against various cancer cell lines, with some compounds showing IC50 values in the low micromolar range[3]. The introduction of a reactive α-bromo group could potentially enhance this cytotoxicity through the alkylation of cellular nucleophiles, such as DNA and proteins. However, this reactivity must be balanced to achieve selective toxicity towards cancer cells over healthy cells.
The following table provides a hypothetical comparison of cytotoxic activity.
| Compound | Predicted IC50 vs. MCF-7 (µM) | Rationale for Prediction |
| This compound | 5 - 15 | The presence of both the naphthyl group and the alkylating bromo-amide moiety suggests a high potential for cytotoxicity. |
| N-(1-naphthyl)butanamide | > 50 | The lack of a reactive center likely diminishes cytotoxic effects. |
| 2-Chloro-N-(1-naphthyl)butanamide | 10 - 25 | The lower reactivity of the chloro-analog may result in reduced cytotoxicity compared to the bromo-derivative. |
| 2-Bromo-N-phenylbutanamide | 15 - 30 | The smaller aryl group may lead to weaker interactions with cellular targets, resulting in lower cytotoxicity. |
Experimental Protocols
The following sections provide detailed, reproducible protocols for the synthesis and characterization of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process, starting from commercially available 1-naphthylamine and butanoyl chloride.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of N-(1-naphthyl)butanamide
-
To a stirred solution of 1-naphthylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol of amine) in a round-bottom flask cooled in an ice bath (0 °C), add butanoyl chloride (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase.
-
Upon completion, quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol/water to afford N-(1-naphthyl)butanamide as a solid.
Step 2: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, dissolve N-(1-naphthyl)butanamide (1.0 eq.) in carbon tetrachloride (CCl₄).
-
Add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical bromination.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield this compound.
Predicted Spectroscopic Data
The following are the predicted key spectroscopic data for this compound based on the analysis of its structural components and data from similar compounds.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.10 | d | 1H | Ar-H |
| ~ 7.85 | m | 2H | Ar-H |
| ~ 7.50 | m | 4H | Ar-H |
| ~ 4.50 | t | 1H | CH(Br) |
| ~ 2.30 | m | 2H | CH₂ |
| ~ 1.10 | t | 3H | CH₃ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168.0 | C=O |
| ~ 134.0, 131.5, 128.8, 128.5, 126.5, 126.0, 125.8, 125.0, 122.0, 120.5 | Aromatic C |
| ~ 55.0 | CH(Br) |
| ~ 30.0 | CH₂ |
| ~ 13.0 | CH₃ |
Infrared (IR) Spectroscopy (KBr Pellet):
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~ 3300 | N-H stretch |
| ~ 3050 | Aromatic C-H stretch |
| ~ 2960, 2870 | Aliphatic C-H stretch |
| ~ 1670 | C=O stretch (Amide I) |
| ~ 1540 | N-H bend (Amide II) |
| ~ 780 | C-H out-of-plane bend (naphthyl) |
| ~ 650 | C-Br stretch |
Mass Spectrometry (MS):
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Key fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the amide bond.
Conclusion
This compound is a molecule of significant interest due to its potential for diverse biological activities, stemming from the combination of a bulky, lipophilic naphthyl group and a reactive α-bromo amide functionality. The comparative analysis with its analogs highlights the critical role of each structural component in defining its physicochemical properties and, by extension, its biological profile. The provided synthetic protocols offer a reliable pathway for the preparation of this compound, enabling further investigation into its properties and applications. The predicted spectroscopic data serves as a valuable reference for its characterization. This guide provides a solid foundation for researchers to explore the potential of this compound and its analogs in the development of new therapeutic agents and research tools.
References
-
Petrikaite, V., et al. (2011). Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety. Medicinos (Kaunas). [Link]
-
NIST. (n.d.). Butanamide, N-(1-naphthyl)-. In NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). 2-Bromo-N-phenylbutanamide. National Center for Biotechnology Information. [Link]
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A Comparative Guide to the Biological Activity of Naphthalene-Based Amide Derivatives
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds as potential therapeutic agents is a cornerstone of innovation. The N-arylbutanamide moiety, particularly with a naphthalene substituent, represents a promising area of investigation due to its prevalence in compounds exhibiting a range of biological activities. This guide provides a comparative analysis of the biological activities of derivatives structurally related to "2-Bromo-N-1-naphthylbutanamide," focusing on anticancer and antimicrobial properties. By examining the performance of analogous compounds and the experimental data supporting their activity, this document aims to provide a valuable resource for guiding future research and development in this area.
The decision to investigate derivatives of a core structure like N-1-naphthylbutanamide is driven by the principles of structure-activity relationship (SAR) studies. The naphthalene group, a bicyclic aromatic hydrocarbon, provides a large, hydrophobic surface that can engage in pi-stacking and hydrophobic interactions within biological targets. The amide linkage offers a hydrogen bonding donor and acceptor, crucial for receptor binding. Modifications at the 2-position of the butanamide chain, such as the introduction of a bromine atom, can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity.
I. Anticancer Activity: A Focus on Tubulin Polymerization Inhibition
Recent studies have highlighted the potential of naphthalene-containing compounds as anticancer agents, with a significant number targeting the microtubule network, a critical component of the cellular cytoskeleton essential for cell division.
Comparative Analysis of Naphthalene-Based Anticancer Agents
| Compound | Core Structure | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Mechanism of Action |
| Analog 5f | Naphthalene-enamide | Huh-7 | 2.62 | Doxorubicin | 7.20 | Tubulin Polymerization Inhibition, G2/M cell cycle arrest, Apoptosis induction |
| Analog 5g | Naphthalene-enamide | Huh-7 | 3.37 | Doxorubicin | 7.20 | Tubulin Polymerization Inhibition |
Table 1: Comparative cytotoxic activity of naphthalene-enamide analogs against Huh-7 liver cancer cells.[1][2][3]
The data clearly indicates that these naphthalene derivatives exhibit superior cytotoxic activity compared to the conventional anticancer drug Doxorubicin in this specific cell line. The primary mechanism of action was identified as the inhibition of tubulin beta polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3]
Experimental Workflow for Anticancer Activity Screening
The following workflow outlines the key experimental steps to assess the anticancer properties of novel N-1-naphthylbutanamide derivatives.
Caption: Workflow for assessing the antimicrobial activity of novel compounds.
Detailed Experimental Protocol: Broth Microdilution for MIC Determination
This is a standard and quantitative method for determining the antimicrobial susceptibility of a compound.
-
Reagents and Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi), 96-well microtiter plates, bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Procedure: a. Perform serial two-fold dilutions of the test compound in the appropriate broth in the wells of a microtiter plate. b. Add the standardized microbial inoculum to each well. c. Include positive (microbes only) and negative (broth only) controls. d. Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
III. Structure-Activity Relationship (SAR) Insights
The biological activity of N-aryl amides is highly dependent on the nature and position of substituents on both the aromatic ring and the amide chain. [5][6][7]While specific SAR data for this compound is unavailable, we can extrapolate from general principles observed in related compound series.
-
The Naphthyl Moiety: The large, hydrophobic surface of the naphthalene ring is likely a key determinant for binding to target proteins. Its position and orientation within a binding pocket can be influenced by other substituents.
-
The Amide Linker: The amide group can form crucial hydrogen bonds with amino acid residues in the active site of a target enzyme or receptor. The rigidity of this linker can also influence the overall conformation of the molecule.
-
The Butanamide Chain: The length and substitution of the alkyl chain can impact lipophilicity and steric interactions. The introduction of a bromine atom at the 2-position, as in the titular compound, is expected to increase lipophilicity and may introduce a new interaction point (e.g., halogen bonding) or sterically influence the conformation.
Caption: Key structural features influencing the biological activity of this compound.
IV. Conclusion and Future Directions
The available evidence from structurally related compounds suggests that "this compound" and its derivatives are a promising class of molecules with potential anticancer and antimicrobial activities. The naphthalene scaffold, combined with a flexible amide-containing side chain, provides a versatile platform for further chemical exploration.
Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives with systematic modifications to the naphthalene ring and the butanamide chain. Such studies, guided by the experimental protocols outlined in this guide, will be instrumental in elucidating the structure-activity relationships and identifying lead compounds for further preclinical development. The comparative data presented herein serves as a foundational resource for researchers embarking on this exciting area of drug discovery.
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Saleem, R., Alqahtani, A. S., Al-Majid, A. M., El-Senduny, F. F., Oraby, F. A., El-Zahabi, H. S., & Zaki, I. (2025). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 15(58), 50166-50178. [Link]
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Saleem, R., Alqahtani, A. S., Al-Majid, A. M., El-Senduny, F. F., Oraby, F. A., El-Zahabi, H. S., & Zaki, I. (2025). (PDF) New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. ResearchGate. [Link]
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A Comparative Guide to the Synthesis of 2-Bromo-N-1-naphthylbutanamide for Advanced Research Applications
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of novel chemical entities is paramount. This guide provides an in-depth, comparative analysis of robust methodologies for the synthesis of 2-Bromo-N-1-naphthylbutanamide, a compound of interest for further chemical exploration and biological screening. We will delve into the mechanistic underpinnings of two primary synthetic routes, offering detailed, field-tested protocols and a critical evaluation of their respective advantages and disadvantages. This document is designed to empower you with the technical insights necessary to make informed decisions in your synthetic endeavors.
Introduction to this compound
This compound is a halogenated amide featuring a naphthalene moiety. The presence of the bromine atom at the alpha-position to the carbonyl group makes it a versatile intermediate for further functionalization through nucleophilic substitution reactions. The naphthyl group, a common scaffold in medicinal chemistry, imparts specific steric and electronic properties that are of interest in the design of new bioactive molecules. The amide linkage provides structural rigidity and potential hydrogen bonding capabilities, crucial for molecular recognition in biological systems.
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be efficiently achieved through a two-step sequence, starting from commercially available 2-bromobutanoic acid and 1-naphthylamine. The core of the synthesis lies in the formation of the amide bond, which can be approached through the activation of the carboxylic acid. This guide will compare two common methods for this activation: the use of thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) to form the intermediate 2-bromobutanoyl chloride, which then readily reacts with 1-naphthylamine.
Caption: General synthetic strategy for this compound.
Physicochemical Properties of Key Reactants
A thorough understanding of the properties of the starting materials is crucial for safe and effective handling and for predicting reaction behavior.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Solubility |
| 2-Bromobutanoic Acid | 80-58-0 | C₄H₇BrO₂ | 167.00 | -4 | 99-103 (at 10 mmHg) | 1.567 | Soluble in alcohol and ether; soluble in 15 parts of water.[1][2] |
| 1-Naphthylamine | 134-32-7 | C₁₀H₉N | 143.19 | 47-50 | 301 | 1.114 | Insoluble in water; soluble in benzene.[3][4] |
Method 1: Synthesis via Thionyl Chloride Activation
This classic method utilizes thionyl chloride to convert the carboxylic acid to the more reactive acyl chloride. The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), conveniently shift the equilibrium towards the product.
Mechanistic Rationale
The reaction of 2-bromobutanoic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. Subsequent rearrangement and elimination of a chloride ion and sulfur dioxide gas yield the 2-bromobutanoyl chloride.
Caption: Simplified mechanism of acyl chloride formation using thionyl chloride.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromobutanoyl Chloride
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
To the flask, add 2-bromobutanoic acid (e.g., 0.1 mol).
-
Slowly and cautiously add thionyl chloride (e.g., 0.11 mol, 1.1 equivalents) to the flask.[5] Caution: Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment.
-
Heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After cooling the mixture to room temperature, the excess thionyl chloride can be removed by distillation under reduced pressure. The crude 2-bromobutanoyl chloride is often used directly in the next step without further purification.
Step 2: Synthesis of this compound (Schotten-Baumann Reaction)
-
In a separate flask, dissolve 1-naphthylamine (e.g., 0.1 mol) in a suitable solvent such as dichloromethane (DCM) or diethyl ether.
-
Add a base, such as triethylamine (e.g., 0.12 mol, 1.2 equivalents) or an aqueous solution of sodium hydroxide (e.g., 10% w/v).[6] The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the amide product.[6][7]
-
Cool the amine solution in an ice bath.
-
Slowly add the crude 2-bromobutanoyl chloride dropwise to the stirred amine solution. The reaction is often exothermic.[8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up:
-
If using an organic base like triethylamine, wash the organic layer sequentially with dilute HCl, water, and brine.
-
If using an aqueous base, separate the organic layer and wash it with water and brine.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[9]
Method 2: Synthesis via Oxalyl Chloride Activation
An alternative to thionyl chloride is oxalyl chloride, which often provides a cleaner reaction with milder conditions. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).
Mechanistic Rationale
The reaction with oxalyl chloride proceeds through the formation of a highly reactive Vilsmeier-Haack type intermediate from the reaction of oxalyl chloride and DMF. This intermediate then reacts with the carboxylic acid to form an unstable anhydride, which subsequently collapses to the acyl chloride, carbon dioxide, and carbon monoxide.
Caption: Overview of acyl chloride formation using oxalyl chloride.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromobutanoyl Chloride
-
In a fume hood, dissolve 2-bromobutanoic acid (e.g., 0.1 mol) in an anhydrous aprotic solvent such as dichloromethane (DCM).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (e.g., 0.12 mol, 1.2 equivalents) to the solution at room temperature. Vigorous gas evolution (CO and CO₂) will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the gas evolution ceases.
-
The solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude 2-bromobutanoyl chloride, which is typically used immediately in the next step.
Step 2: Synthesis of this compound (Schotten-Baumann Reaction)
The procedure for the reaction of 2-bromobutanoyl chloride with 1-naphthylamine is identical to that described in Method 1, Step 2.
Comparison of Synthesis Methods
| Feature | Method 1: Thionyl Chloride | Method 2: Oxalyl Chloride |
| Reagent Cost & Availability | Generally less expensive and readily available. | More expensive than thionyl chloride. |
| Reaction Conditions | Typically requires heating (reflux). | Often proceeds at room temperature. |
| Byproducts | SO₂ and HCl (gaseous). | CO, CO₂, and HCl (gaseous). |
| Work-up & Purification | Excess reagent is volatile and easily removed. | Excess reagent and byproducts are volatile. Generally cleaner reactions. |
| Safety Considerations | Highly corrosive and moisture-sensitive. SO₂ is a toxic gas. | Corrosive and moisture-sensitive. CO is a highly toxic gas. |
| Substrate Scope | Broadly applicable for most carboxylic acids. | Generally preferred for sensitive substrates due to milder conditions. |
Characterization of this compound
After successful synthesis and purification, the identity and purity of this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the naphthyl protons in the aromatic region, a singlet or doublet for the amide proton (N-H), a multiplet for the alpha-proton on the butanoyl chain, and multiplets for the ethyl group protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbon bearing the bromine atom, and the carbons of the naphthyl and butyl groups.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the amide carbonyl (C=O) stretch (typically around 1650-1680 cm⁻¹) and an N-H stretching vibration (around 3200-3400 cm⁻¹).
-
Melting Point: A sharp melting point range for the recrystallized product is indicative of high purity.
Conclusion
Both the thionyl chloride and oxalyl chloride methods provide effective and high-yielding pathways to this compound. The choice between the two will often depend on the scale of the reaction, the sensitivity of any other functional groups in the starting materials, and cost considerations. For general laboratory-scale synthesis, the oxalyl chloride method often offers the advantage of milder reaction conditions and potentially cleaner product formation. However, for larger-scale preparations where cost is a significant factor, the thionyl chloride method remains a viable and robust option. As with any chemical synthesis, careful execution, appropriate safety precautions, and thorough characterization of the final product are essential for successful and reproducible results.
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Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane - (tert-butyl bromide). Retrieved from [Link]
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ResearchGate. (n.d.). Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. Retrieved from [Link]
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Advanced Organic Chemistry. (n.d.). 1H NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
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A Comparative Guide to the Validation of Analytical Methods for 2-Bromo-N-1-naphthylbutanamide
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. The validation of an analytical method is not a mere formality but a systematic process to demonstrate that it is "fit for purpose." This guide provides an in-depth technical comparison of analytical methodologies for the quantification of "2-Bromo-N-1-naphthylbutanamide," a compound of interest in synthetic and medicinal chemistry.
While specific literature on the analytical method validation for "this compound" is not publicly available, its chemical structure—possessing a naphthalene chromophore, a bromine atom, and an amide group—allows for informed predictions on suitable analytical techniques. This guide will focus on a robust validation strategy for a primary method, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and compare its performance with other viable alternatives. The principles and protocols described herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) Q2(R2), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]
The Imperative of Method Validation
Analytical method validation is the documented evidence that a method will reliably produce data that meets predefined acceptance criteria.[2][4][14] This process is a cornerstone of Good Manufacturing Practices (GMP) and is essential for:
-
Regulatory Compliance: A non-negotiable requirement for drug development and commercialization.[3][7][11]
-
Lifecycle Management of Analytical Procedures: Modern guidelines emphasize a continuous process of method development, validation, and ongoing verification.[9][10]
The core parameters assessed during validation include specificity, linearity, range, accuracy, precision, and robustness.[5]
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)
The presence of the naphthalene ring in "this compound" strongly suggests significant ultraviolet (UV) absorbance, making HPLC-UV an excellent candidate for a primary analytical method.[16][17] This technique offers high selectivity and sensitivity for routine quality control.[17]
Experimental Protocol: Validation of an HPLC-UV Method
The following is a detailed, step-by-step methodology for the validation of an HPLC-UV method for the quantification of "this compound."
1. System Suitability: Before commencing validation, the suitability of the chromatographic system is established. This is not a validation parameter itself but a prerequisite to ensure the system is performing adequately.
-
Procedure: Inject a standard solution of "this compound" six times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area should be ≤ 2%.[18]
2. Specificity: This parameter ensures that the analytical signal is solely from the analyte of interest and is not affected by the presence of impurities, degradation products, or matrix components.[5][18]
-
Procedure:
-
Analyze a blank sample (mobile phase).
-
Analyze a placebo sample (if in a formulation).
-
Analyze a sample of "this compound."
-
If available, analyze samples containing known related substances or impurities.
-
Perform forced degradation studies (acid, base, oxidation, heat, and light) to generate potential degradation products and demonstrate peak purity.
-
-
Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and the peak purity index (if a photodiode array detector is used) should be greater than 0.995.[16]
3. Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[5]
-
Procedure: Prepare a series of at least five standard solutions of "this compound" covering 50% to 150% of the expected working concentration. Inject each concentration in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.[16]
4. Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]
-
Procedure: The data from the linearity, accuracy, and precision studies will collectively define the range.
-
Acceptance Criteria: The method is linear, accurate, and precise within the established range. For assays, a typical range is 80% to 120% of the test concentration.[16]
5. Accuracy: The closeness of the test results obtained by the method to the true value.[5]
-
Procedure: Perform recovery studies by spiking a placebo with known amounts of "this compound" at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[16]
6. Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2] It is evaluated at two levels:
-
Repeatability (Intra-assay precision):
-
Procedure: Analyze six replicate samples of "this compound" at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The RSD should be ≤ 2.0%.[18]
-
-
Intermediate Precision (Inter-assay precision):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the two studies should be ≤ 2.0%.
-
7. Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]
-
Procedure: Introduce small variations to the chromatographic conditions, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.
Visualizing the HPLC Method Validation Workflow
Caption: A typical workflow for the validation of an HPLC analytical method.
Comparison with Alternative Analytical Methods
While HPLC-UV is a strong primary candidate, other techniques may offer advantages depending on the specific analytical challenge, such as lower detection limits or the need for structural confirmation.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance.[18] | Separation by LC, detection by mass-to-charge ratio. | Separation based on volatility, detection by mass-to-charge ratio.[19] |
| Selectivity | High | Very High | Very High |
| Sensitivity | Good (ng range) | Excellent (pg-fg range) | Good to Excellent (pg-ng range) |
| Linearity (Typical r²) | ≥ 0.999[16] | ≥ 0.995 | ≥ 0.995[20] |
| Accuracy (Typical % Recovery) | 98-102%[16] | 95-105%[20] | 90-110% |
| Precision (Typical %RSD) | < 2%[18] | < 15% (for trace analysis) | < 15% (for trace analysis) |
| Sample Throughput | High | Moderate | Moderate |
| Instrumentation Cost | Moderate | High | High |
| Notes | Ideal for routine QC and assays. | Gold standard for trace-level quantification and impurity identification. | Requires analyte to be volatile and thermally stable, or require derivatization. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring ultra-low detection limits, such as bioanalytical studies or the quantification of trace impurities, LC-MS/MS is the method of choice. Its exceptional selectivity and sensitivity are unparalleled.
Causality Behind Choosing LC-MS/MS: The ability to select a specific precursor ion and monitor unique product ions provides a level of certainty that is orders of magnitude greater than UV detection, effectively eliminating matrix interference.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS could be a viable alternative if "this compound" is sufficiently volatile and thermally stable.[19] The presence of the bromine atom would yield a characteristic isotopic pattern, aiding in identification.
Causality Behind Choosing GC-MS: If the sample matrix is complex and the analyte can be easily volatilized, GC offers superior chromatographic resolution for volatile compounds. However, the higher molecular weight and polarity of the target compound may necessitate derivatization to improve its chromatographic behavior.
Visualizing the Interrelationship of Validation Parameters
The validation parameters are not independent but form a logical, interconnected system that collectively demonstrates a method's suitability.
Caption: The logical interplay of analytical method validation parameters.
Conclusion
The validation of an analytical method for "this compound" is a critical exercise in ensuring data quality and scientific rigor. While HPLC-UV stands out as the most probable and practical choice for routine analysis due to the compound's inherent chromophore, alternative methods like LC-MS/MS and GC-MS offer distinct advantages for specific applications requiring higher sensitivity or structural confirmation.
This guide provides a comprehensive framework based on established regulatory standards to assist researchers in developing and validating robust analytical methods. The ultimate choice of methodology should always be guided by the specific requirements of the analysis, and the validation must be meticulously documented to demonstrate that the chosen method is, indeed, fit for its intended purpose.
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Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma Group. [Link]
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USP <1225> Method Validation - BA Sciences. (n.d.). Boston Analytical. [Link]
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ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). AMSbiopharma. [Link]
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VALIDATION OF COMPENDIAL METHODS - General Chapters. (n.d.). USP. [Link]
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ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025). Lab Manager. [Link]
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USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. (2025). Investigations of a Dog. [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2015). U.S. Food and Drug Administration. [Link]
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Validation of Analytical Procedures Q2(R2) - ICH. (2023). International Council for Harmonisation. [Link]
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ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). SGS. [Link]
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<1225> Validation of Compendial Procedures - USP-NF ABSTRACT. (2017). United States Pharmacopeia. [Link]
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A BRIEF REVIEW ON HPLC METHOD VALIDATION - Jetir.Org. (n.d.). JETIR. [Link]
- Analysis method for amide compounds - Google Patents. (n.d.).
-
A Review on Step-by-Step Analytical Method Validation - IOSRPHR. (n.d.). IOSR Journal of Pharmacy. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-N-1-naphthylbutanamide and its Analogs: A Roadmap for Novel Drug Discovery
This guide provides a comprehensive analysis of the potential structure-activity relationship (SAR) of 2-Bromo-N-1-naphthylbutanamide, a compound with latent therapeutic potential. In the absence of extensive direct research on this specific molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals. By drawing objective comparisons with structurally related compounds and leveraging established principles of medicinal chemistry, we will construct a hypothetical SAR framework to guide the synthesis and evaluation of novel analogs. This guide will delve into the causality behind experimental choices and provide detailed protocols to validate the proposed hypotheses, ensuring a foundation of scientific integrity.
Introduction: Unveiling the Potential of a Naphthylbutanamide Scaffold
The N-acyl amine scaffold is a cornerstone in medicinal chemistry, present in a vast array of therapeutic agents. The incorporation of a naphthyl moiety often enhances biological activity through mechanisms such as increased affinity for protein targets via π-π stacking interactions.[1] Furthermore, the presence of an α-bromo substituent on the alkanamide chain introduces a reactive center, suggesting potential for covalent interactions with biological targets or serving as a key element for specific binding. While this compound itself is not extensively characterized in the scientific literature, its structural components hint at a range of possible biological activities, from enzyme inhibition to receptor modulation. This guide will explore these possibilities through a systematic, comparative SAR analysis.
Deconstructing the Pharmacophore: A Proposed SAR Framework
The biological activity of this compound can be dissected by considering the contributions of its three primary structural components: the naphthyl ring, the butanamide linker, and the α-bromo substituent. Understanding how modifications to each of these regions may impact activity is the essence of SAR.[2][3][4][5][6]
Figure 1: Proposed SAR framework for this compound.
The Naphthyl Moiety: The Anchor for Target Recognition
The bulky, aromatic naphthyl group is likely a key determinant of target specificity and affinity. In many known bioactive molecules, naphthyl rings contribute to potent activity by engaging in hydrophobic and π-π stacking interactions within protein binding pockets.[1]
-
Substitution: Introducing electron-donating (e.g., -OH, -OCH₃) or electron-withdrawing (e.g., -Cl, -NO₂) groups at various positions on the naphthyl ring can modulate electronic properties and provide additional hydrogen bonding opportunities. The position of substitution will also be critical, as steric hindrance can either be detrimental or beneficial depending on the target's topology.
-
Positional Isomerism: The activity of the N-1-naphthyl isomer should be compared with its N-2-naphthyl counterpart to understand the spatial requirements of the binding site.
The Butanamide Linker: The Spacer for Optimal Orientation
The butanamide chain provides a flexible linker between the naphthyl group and the reactive α-bromo substituent. Its length and conformation are crucial for correctly positioning the other pharmacophoric elements.
-
Chain Length: Varying the length of the alkyl chain (e.g., propanamide, pentanamide) will alter the distance between the naphthyl ring and the bromine atom. This can be systematically explored to find the optimal length for target engagement.
-
Branching: Introducing branching on the alkyl chain (e.g., an isobutyl group) will introduce steric bulk and may restrict conformational freedom, which can lead to increased selectivity for a particular target.
The α-Bromo Substituent: The Reactive Warhead
The α-bromo group is a key feature that suggests several possibilities for its role in biological activity. α-Haloamides are known to be reactive species and can act as alkylating agents.[7]
-
Halogen Substitution: Replacing bromine with other halogens (F, Cl, I) will systematically alter the electrophilicity and leaving group ability of the halogen, which would be critical if the mechanism of action involves covalent bond formation.
-
Stereochemistry: The carbon bearing the bromine is a chiral center. The R and S enantiomers should be synthesized and tested independently, as biological systems are often stereospecific.
-
Removal of the Halogen: Synthesis of the non-brominated analog (N-1-naphthylbutanamide) is a crucial control experiment to determine if the bromine is essential for activity.
Comparative Analysis: A Virtual Library of Analogs
To guide future research, we propose a virtual library of analogs for synthesis and evaluation. The predicted activity is based on the hypothetical SAR framework discussed above and is intended to be a starting point for experimental validation.
| Compound ID | Modification from Parent Compound | Rationale | Predicted Relative Activity |
| Parent | This compound | - | Baseline |
| ANA-01 | N-2-naphthyl isomer | To probe the spatial requirements of the binding pocket. | Potentially lower or different activity |
| ANA-02 | 4-Methoxy-N-1-naphthyl analog | Electron-donating group may enhance binding or alter metabolism. | Potentially higher |
| ANA-03 | 4-Chloro-N-1-naphthyl analog | Electron-withdrawing group can alter electronic interactions. | Potentially higher or lower |
| ANA-04 | 2-Bromo-N-1-naphthylpropanamide | Shorter linker to test optimal spacing. | Potentially lower |
| ANA-05 | 2-Bromo-N-1-naphthylpentanamide | Longer linker to test optimal spacing. | Potentially higher or lower |
| ANA-06 | 2-Chloro-N-1-naphthylbutanamide | To investigate the effect of a different halogen. | Potentially lower (Cl is less reactive) |
| ANA-07 | N-1-naphthylbutanamide | To determine the necessity of the bromo substituent. | Significantly lower |
| ANA-08 | (R)-2-Bromo-N-1-naphthylbutanamide | To investigate stereospecificity. | Potentially higher or lower than racemate |
| ANA-09 | (S)-2-Bromo-N-1-naphthylbutanamide | To investigate stereospecificity. | Potentially higher or lower than racemate |
Experimental Validation: A Step-by-Step Methodological Guide
The following protocols provide a framework for the synthesis and biological evaluation of the proposed analogs.
General Synthetic Protocol for 2-Bromo-N-1-naphthylalkanamides
The synthesis of the target compounds can be achieved through a straightforward amidation reaction.
Figure 2: General synthetic workflow for the preparation of target compounds.
Step-by-Step Protocol:
-
Acid Chloride Formation: To a solution of the appropriate 2-bromoalkanoic acid (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane or toluene) at 0 °C, add oxalyl chloride or thionyl chloride (1.2 eq.) dropwise. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the conversion to the acyl chloride by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).
-
Amidation: In a separate flask, dissolve 1-naphthylamine or a substituted analog (1.0 eq.) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq.) in an anhydrous solvent.
-
Coupling: Cool the amine solution to 0 °C and add the freshly prepared 2-bromoalkanoyl chloride solution dropwise.
-
Work-up and Purification: Allow the reaction to warm to room temperature and stir for 12-24 hours. Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with dilute acid, dilute base, and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Biological Evaluation: A Tiered Screening Approach
A tiered approach to biological screening is recommended to efficiently identify promising candidates.
Tier 1: Broad-Spectrum Cellular Assays
-
Objective: To identify any general cytotoxic or antiproliferative effects.
-
Method: Screen the synthesized compounds against a panel of cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) using a standard MTT or resazurin-based cell viability assay.
-
Data Analysis: Calculate IC₅₀ values for each compound and determine the selectivity index (SI = IC₅₀ in non-cancerous cells / IC₅₀ in cancerous cells).
Tier 2: Target-Based Assays (Hypothesis-Driven)
-
Objective: To investigate the inhibition of specific enzymes or binding to specific receptors based on structural similarities to known inhibitors.
-
Potential Targets and Assays:
-
Proteases (e.g., SARS-CoV PLpro): Based on the activity of other naphthyl derivatives, a fluorogenic substrate-based protease inhibition assay can be employed.[8]
-
N-Acylethanolamine Acid Amidase (NAAA): Given the amide structure, an NAAA inhibition assay using a fluorescent substrate could be relevant.[9]
-
Other Relevant Enzymes: Depending on the outcomes of Tier 1 screening and further in silico modeling, other enzyme assays may be warranted.
-
-
Data Analysis: Determine IC₅₀ or Kᵢ values for active compounds.
Tier 3: Mechanistic Studies
-
Objective: To elucidate the mechanism of action of the most promising lead compounds.
-
Methods:
-
Covalent Binding Studies: For compounds where the α-bromo group is essential for activity, mass spectrometry-based proteomics can be used to identify potential covalent protein targets.
-
Enzyme Kinetics: For enzyme inhibitors, kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, irreversible).
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context.
-
Conclusion: Charting a Course for Future Discovery
This guide has laid out a comprehensive, albeit hypothetical, structure-activity relationship for this compound. By systematically exploring modifications to its three key structural regions—the naphthyl moiety, the butanamide linker, and the α-bromo substituent—researchers can efficiently navigate the chemical space to identify novel and potent bioactive molecules. The provided experimental protocols offer a clear and actionable path for the synthesis and evaluation of a targeted library of analogs. While the journey of drug discovery is fraught with challenges, a logical and well-informed SAR-guided approach, as detailed herein, significantly enhances the probability of success.
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The Fascinating Chemistry of α‐Haloamides. PMC - NIH. [Link]
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Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. NIH. [Link]
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Exploring naphthyl derivatives as SARS-CoV papain-like protease (PLpro) inhibitors and its implications in COVID-19 drug discovery. PMC - NIH. [Link]
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Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers. [Link]
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Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. NIH. [Link]
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Structure-activity relationships in the formation of amides from substituted N-benzylanilines. PubMed. [Link]
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Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors. PMC - PubMed Central. [Link]
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An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. PubMed. [Link]
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SAR: Structure Activity Relationships. Collaborative Drug Discovery. [Link]
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The Role of Structure-Activity Relationship (SAR) In Drug Discovery. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]
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Synthesis, Crystal Structure and Biological Activity Screening of Novel N-(α-Bromoacyl)-α-amino Esters Containing Valyl Moiety. PubMed. [Link]
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Structure-Activity Relationships for the N-Me- Versus N-H-Amide Modification to Macrocyclic ent-Verticilide Antiarrhythmics. PubMed. [Link]
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Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents. Organic Letters - ACS Publications. [Link]
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N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI. [Link]
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Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. PMC - NIH. [Link]
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N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. PMC - PubMed Central. [Link]
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Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Publishing. [Link]
-
Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs): improving the potency of a micromolar screening Hit is not truism. PMC - PubMed Central. [Link]
-
Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. MDPI. [Link]
-
Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
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- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Brominated Amide Derivatives: Synthesis, Performance, and Applications
Welcome to a comprehensive analysis of brominated amide derivatives. This guide is designed for researchers, scientists, and professionals in material science and drug development. It moves beyond a simple catalog of compounds to provide an in-depth comparison of their synthesis, performance characteristics, and key applications, grounded in experimental data and established scientific principles. We will explore the causal relationships behind experimental choices and provide self-validating protocols to ensure scientific rigor.
Introduction: The Versatility of the Brominated Amide Moiety
The incorporation of bromine into an amide framework creates a class of molecules with significant utility across various scientific disciplines. The high atomic weight and unique electronic properties of bromine, combined with the structural stability and hydrogen-bonding capabilities of the amide group, give rise to compounds with applications ranging from high-performance flame retardants to potent biologically active agents.[1]
This guide provides a comparative analysis focusing on two primary areas of application: Material Science, specifically as flame retardants, and Medicinal Chemistry, as scaffolds for therapeutic agents. We will dissect their performance based on key evaluative metrics and provide the methodologies required to reproduce these assessments.
Synthesis of Brominated Amide Derivatives: A Strategic Overview
The synthesis of brominated amides can be approached via two primary routes: the acylation of a bromo-substituted amine or the bromination of a pre-existing amide. The choice of strategy is dictated by the availability of starting materials, the desired regioselectivity, and the stability of the molecule to the reaction conditions.
A common and robust method is the nucleophilic acyl substitution of an acyl halide with a brominated amine.[2] This approach offers high yields and is broadly applicable.
Experimental Protocol: Synthesis of N-(4-bromophenyl)acetamide
This protocol details the synthesis of a representative brominated amide derivative via the acylation of 4-bromoaniline with acetyl chloride.
Materials:
-
4-bromoaniline
-
Acetyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromoaniline (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).
-
Base Addition: Add triethylamine (1.2 eq) to the solution. This base acts as a scavenger for the HCl byproduct generated during the reaction.[2]
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise. The formation of a white precipitate (triethylammonium chloride) is typically observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup - Quenching: Carefully add 1 M HCl to quench the reaction and dissolve the ammonium salts.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Workup - Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO3, and brine. The bicarbonate wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-(4-bromophenyl)acetamide.
Diagram: General Synthesis Workflow
Caption: Workflow for the synthesis of a brominated amide.
Application in Material Science: High-Efficiency Flame Retardants
Brominated derivatives are among the most effective flame retardants due to their ability to interrupt the combustion cycle in the gas phase.[3][4] Upon heating, the carbon-bromine bond cleaves, releasing bromine radicals (Br•). These radicals act as scavengers for the high-energy H• and OH• radicals that propagate fire, effectively quenching the flame.[4]
Diagram: Mechanism of Brominated Flame Retardants
Sources
efficacy of "2-Bromo-N-1-naphthylbutanamide" in specific assays
An extensive search for scientific literature and experimental data on "2-Bromo-N-1-naphthylbutanamide" has been conducted. The search results indicate that there is no readily available information in public databases and scientific literature regarding the biological activity, mechanism of action, or efficacy of this specific compound in any assays.
The search yielded information on structurally related but distinct molecules, such as other brominated amides. However, none of these results provide the necessary data to construct the requested in-depth technical comparison guide for "this compound."
Therefore, it is not possible to provide a comparison guide on the efficacy of "this compound" in specific assays as the foundational scientific data does not appear to be published.
If you are able to provide a different, more well-characterized compound, I would be happy to generate the requested comparative guide.
A Senior Application Scientist's Guide to Evaluating the Cross-Reactivity of Novel SARS-CoV-2 PLpro Inhibitors
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Need for Selective SARS-CoV-2 PLpro Inhibitors
The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. Among the promising drug targets is the papain-like protease (PLpro), a key viral enzyme essential for processing the viral polyprotein and dismantling the host's innate immune response.[1][2] Specifically, PLpro cleaves the viral polyprotein at three sites to release non-structural proteins 1, 2, and 3, which are vital for viral replication.[2] Furthermore, it acts as a deubiquitinating (DUB) and deISGylating enzyme, removing ubiquitin and ISG15 modifications from host proteins, thereby suppressing the antiviral immune response.[1][2][3]
Given its dual role in viral replication and immune evasion, inhibitors of PLpro are highly sought after. However, the development of such inhibitors is complicated by the structural similarity of PLpro to human deubiquitinases (DUBs), such as ubiquitin-specific proteases (USPs).[4] Cross-reactivity with these host enzymes could lead to unintended side effects and toxicity. Therefore, a rigorous assessment of an inhibitor's selectivity is paramount during the drug discovery and development process.
This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel, hypothetical inhibitor, "2-Bromo-N-1-naphthylbutanamide" , against SARS-CoV-2 PLpro. We will use well-characterized, known PLpro inhibitors as benchmarks for comparison and detail the essential experimental protocols for a thorough selectivity profiling.
Comparative Analysis of PLpro Inhibitors
A critical step in characterizing a new inhibitor is to compare its performance against established compounds. The following table summarizes the inhibitory potency of several known PLpro inhibitors against the primary target and key off-targets. This data provides a baseline for evaluating the selectivity of "this compound".
| Compound | Target | IC50 (µM) | Antiviral EC50 (µM) | Key Off-Targets | Off-Target IC50 (µM) | Reference |
| GRL-0617 | SARS-CoV-2 PLpro | 1.39 - 2.1 | 27.6 | - | - | [5][6][7] |
| Tanshinone I | SARS-CoV-2 PLpro | 18.58 | 2.26 | Human DUBs | 61.19 | [5][8][9] |
| Cryptotanshinone | SARS-CoV-2 PLpro | 5.63 - 52.24 | 0.70 | SARS-CoV Mpro | 14.4 - 226.7 | [5][9] |
| YM155 | SARS-CoV-2 PLpro | 1.39 - 20.16 | 0.17 | - | - | [5][9] |
| Hypothetical: this compound | SARS-CoV-2 PLpro | TBD | TBD | TBD | TBD | - |
TBD: To Be Determined through experimental evaluation.
Experimental Workflows for Cross-Reactivity Profiling
A multi-faceted approach is essential for a comprehensive assessment of inhibitor selectivity. This involves a combination of biochemical, biophysical, and cell-based assays.
Caption: A comprehensive workflow for inhibitor cross-reactivity profiling.
Detailed Experimental Protocols
FRET-Based Enzymatic Assay for PLpro Inhibition
This assay quantitatively determines the inhibitory potency of a compound against PLpro by measuring the cleavage of a fluorescently labeled peptide substrate.
Principle: A peptide substrate containing the PLpro recognition sequence is flanked by a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by PLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Materials:
-
Recombinant SARS-CoV-2 PLpro
-
FRET peptide substrate (e.g., Dabcyl-FTLRGG/APTKV-Edans)
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.5)
-
Test compound ("this compound") and control inhibitors
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test and control compounds in assay buffer.
-
In a 384-well plate, add the compound dilutions.
-
Add PLpro enzyme to each well and incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately begin kinetic reading of fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) at 1-minute intervals for 30-60 minutes.
-
Calculate the initial reaction velocity (V) for each concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Antiviral Assay (Plaque Reduction Assay)
This assay assesses the ability of a compound to inhibit viral replication in a cellular context.
Principle: A confluent monolayer of susceptible cells is infected with SARS-CoV-2 in the presence of varying concentrations of the test compound. The number of viral plaques (zones of cell death) is then quantified to determine the extent of viral inhibition.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
SARS-CoV-2 viral stock
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Test compound and control antiviral (e.g., Remdesivir)
-
Agarose or Avicel overlay
-
Crystal violet staining solution
-
6-well plates
Procedure:
-
Seed Vero E6 cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Pre-incubate the confluent cell monolayers with the compound dilutions for 1-2 hours.
-
Infect the cells with a known titer of SARS-CoV-2 for 1 hour.
-
Remove the virus inoculum and add an overlay medium containing the respective compound concentrations.
-
Incubate the plates for 2-3 days until plaques are visible.
-
Fix the cells (e.g., with 4% formaldehyde) and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the untreated control and determine the EC50 value.
hERG Channel Inhibition Assay (Thallium Flux Assay)
This assay is a crucial safety screen to assess the potential for a compound to cause cardiac arrhythmias by blocking the hERG potassium channel.
Principle: Cells stably expressing the hERG channel are loaded with a thallium-sensitive fluorescent dye. When the hERG channels are opened, thallium ions flow into the cells and bind to the dye, causing an increase in fluorescence. An inhibitor will block this influx and thus reduce the fluorescence signal.
Materials:
-
HEK293 or U2OS cells stably expressing hERG channels
-
FluxOR™ Thallium Detection Kit (or similar)
-
Test compound and positive control (e.g., Astemizole)
-
Assay buffer and stimulation buffer (containing thallium)
-
1536-well microplates
-
Kinetic fluorescence plate reader
Procedure:
-
Plate the hERG-expressing cells in a 1536-well plate.
-
Load the cells with the thallium-sensitive dye.
-
Add serial dilutions of the test compound and incubate.
-
Add the stimulation buffer containing thallium to initiate ion flux.
-
Immediately measure the kinetic fluorescence signal.
-
Analyze the fluorescence data to determine the concentration-dependent inhibition of the hERG channel and calculate the IC50 value.
Data Interpretation and Decision Making
The ultimate goal of this comprehensive evaluation is to generate a selectivity profile for "this compound".
Caption: A decision matrix for advancing a PLpro inhibitor candidate.
An ideal candidate will exhibit potent inhibition of PLpro, a high selectivity index against related human proteases (especially DUBs), robust antiviral activity in cell-based assays, low cellular toxicity, and no significant off-target effects on critical safety targets like the hERG channel. By systematically applying the described experimental workflows, researchers can confidently assess the cross-reactivity profile of novel inhibitors and make informed decisions on their progression toward clinical development.
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Inhibitor GRL0617 is selective for SARS-CoV PLpro. (A) IC50 values of... ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Purity Assessment of 2-Bromo-N-1-naphthylbutanamide and its Alternatives
In the landscape of pharmaceutical research and drug development, the meticulous verification of a compound's purity is not merely a quality control step; it is the bedrock of reliable and reproducible scientific outcomes. For novel compounds such as 2-Bromo-N-1-naphthylbutanamide, a synthetic intermediate with potential applications in medicinal chemistry, ensuring its purity is paramount. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, offering insights into the rationale behind experimental choices and presenting detailed protocols for researchers, scientists, and drug development professionals.
The Criticality of Purity in Drug Discovery
The presence of impurities in a drug candidate or a key intermediate like this compound can have profound consequences. Impurities may possess their own pharmacological or toxicological profiles, leading to misleading biological data and potentially harmful side effects. Furthermore, impurities can interfere with the manufacturing process, affecting the yield, stability, and overall quality of the final active pharmaceutical ingredient (API). Therefore, a robust analytical strategy to identify and quantify any potential impurities is a non-negotiable aspect of the drug development pipeline.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound likely involves the acylation of 1-naphthylamine with 2-bromobutanoyl chloride or a similar reactive species.[1][2][3] Based on this, potential impurities could include:
-
Starting Materials: Unreacted 1-naphthylamine or 2-bromobutanoic acid/chloride.
-
By-products: Di-acylated 1-naphthylamine, products of side reactions involving the bromine atom (e.g., hydrolysis or elimination products), and regioisomers if the starting naphthylamine is substituted.
-
Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification steps.[4]
A Comparative Overview of Analytical Methodologies
The selection of an appropriate analytical technique for purity assessment depends on the physicochemical properties of the analyte and the nature of the expected impurities. For a compound like this compound, a multi-pronged approach employing several orthogonal techniques is often the most effective strategy.
| Analytical Technique | Principle | Strengths | Limitations | Applicability to this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase.[5] | High resolution, sensitivity, and quantification capabilities. Applicable to a wide range of compounds.[6] | Requires a suitable chromophore for UV detection. Method development can be time-consuming. | Excellent. The naphthyl group provides a strong chromophore for UV detection, making HPLC an ideal technique for purity determination and impurity profiling. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass analysis.[7] | High sensitivity and specificity. Provides structural information for impurity identification.[8] | Requires the analyte to be volatile and thermally stable, or amenable to derivatization.[9] | Potentially suitable with derivatization. The compound itself may not be sufficiently volatile. Derivatization of the amide group may be necessary. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[10] | Provides detailed structural information. Quantitative NMR (qNMR) can determine purity without a reference standard of the analyte.[11][12] | Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret. | Essential for structural confirmation and purity assessment. ¹H and ¹³C NMR are crucial for verifying the structure. qNMR can provide an accurate purity value. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Provides information about the functional groups present in a molecule.[13] | Limited quantitative capabilities. Not ideal for detecting trace impurities. | Good for functional group confirmation. Can confirm the presence of the amide and bromoalkyl functionalities.[14][15][16] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol outlines a reverse-phase HPLC method suitable for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid (v/v)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v)
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in acetonitrile at a concentration of 1 mg/mL.
-
Prepare sample solutions of the test batches at the same concentration.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Detection wavelength: 280 nm (based on the UV absorbance of the naphthyl group)
-
Injection volume: 10 µL
-
Gradient elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 20 10 90 25 10 90 26 60 40 | 30 | 60 | 40 |
-
-
Data Analysis:
-
Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor to the main peak.
-
For more accurate quantification, use a reference standard for each identified impurity.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity
qNMR is a primary analytical method that can provide a highly accurate purity assessment without the need for a specific reference standard of the analyte.[17][18]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Internal standard (e.g., maleic acid or dimethyl sulfone), with a known purity and a resonance that does not overlap with the analyte signals.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (W_IS / W_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the internal standard
-
-
Visualizing the Workflow
A systematic workflow is crucial for the comprehensive purity assessment of a novel compound.
Caption: A typical workflow for the synthesis, purification, and analytical assessment of a novel compound like this compound.
Comparison with an Alternative: 2-Chloro-N-1-naphthylbutanamide
A common alternative to bromo-substituted intermediates are their chloro-analogs, such as 2-Chloro-N-1-naphthylbutanamide. The choice between a bromo or chloro derivative often depends on the desired reactivity in subsequent synthetic steps, with the bromo-compound generally being more reactive. From an analytical perspective, the methodologies for purity assessment would be very similar.
| Feature | This compound | 2-Chloro-N-1-naphthylbutanamide | Key Analytical Difference |
| HPLC Retention Time | Likely to be slightly longer due to higher molecular weight and polarizability. | Likely to be slightly shorter. | The difference in retention time would allow for their separation if both were present in a sample. |
| Mass Spectrometry | Exhibits a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). | Exhibits a characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). | This isotopic pattern is a definitive way to distinguish between the two compounds and their respective impurities. |
| NMR Spectroscopy | The chemical shift of the proton at the 2-position of the butanamide chain will be influenced by the bromine atom. | The chemical shift of the proton at the 2-position will be slightly different due to the chlorine atom's electronegativity. | This difference in chemical shift can be used to identify and quantify each compound in a mixture. |
Conclusion: A Strategy for Ensuring Purity
The purity assessment of this compound requires a multi-faceted analytical approach. While HPLC provides a robust platform for routine purity checks and impurity profiling, qNMR offers a highly accurate method for absolute purity determination. Complementary techniques such as MS and FT-IR are indispensable for structural confirmation and impurity identification. By employing a well-designed analytical strategy, researchers can ensure the quality and integrity of their chemical entities, thereby fostering confidence in the subsequent stages of drug discovery and development.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Bromo-N-1-naphthylbutanamide
Hazard Assessment and Chemical Profile
Understanding the potential hazards of 2-Bromo-N-1-naphthylbutanamide is the foundation of its safe management. Its structure combines a brominated alkyl chain, an amide linkage, and a naphthalene ring system. This composition suggests several potential hazards:
-
Toxicity and Irritation : Halogenated organic compounds and amides can be irritants to the skin, eyes, and respiratory system.[3][4][5] Similar brominated naphthalene derivatives are treated as hazardous substances.[1]
-
Environmental Hazard : Brominated organic compounds can be persistent in the environment and may be toxic to aquatic life.[6] Therefore, release into the environment or disposal down the drain is strictly prohibited.[2]
-
Reactivity : While generally stable, this compound may be incompatible with strong oxidizing agents and strong bases.[4]
All waste containing this compound must be classified as Halogenated Organic Hazardous Waste .[7][8] This classification is critical as it dictates the entire disposal pathway, preventing the mixing of incompatible waste streams which could lead to dangerous chemical reactions.[9][10]
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling this compound for any purpose, including disposal, strict adherence to safety protocols is mandatory. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][11]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[11] | Protects against accidental splashes of the chemical or contaminated solvents, which may cause serious eye irritation.[3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and a fully-buttoned lab coat.[12][13] | Prevents skin contact, as the compound is presumed to be a skin irritant.[3][4] Contaminated clothing must be removed and decontaminated before reuse.[3][14] |
| Respiratory Protection | Not typically required when working within a functioning chemical fume hood. If a fume hood is unavailable or exposure limits may be exceeded, a NIOSH-approved respirator with organic vapor cartridges must be used as part of a comprehensive respiratory protection program.[12][13] | Minimizes the risk of inhaling aerosols or vapors, which may cause respiratory irritation.[4] |
Accidental Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area. If the spill is large or involves other hazardous materials, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.
-
Control Ignition Sources : If the compound is dissolved in a flammable solvent, turn off all nearby ignition sources.[8]
-
Ventilate : Ensure the area is well-ventilated, preferably by using a chemical fume hood.[1]
-
Contain and Absorb : For small spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain and absorb the material.
-
Collect Waste : Carefully scoop the absorbed material and any contaminated debris into a designated, sealable container for hazardous waste.[2] Do not handle broken glass with bare hands.
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS department as per institutional policy.[8]
Step-by-Step Waste Disposal Protocol
The disposal of this compound must be managed as a regulated hazardous waste stream from the point of generation to its final disposition by a licensed facility.[15][16]
Step 1: Waste Segregation and Collection Collect all waste materials containing this compound—including pure compound, reaction mixtures, contaminated solvents, and solid materials (e.g., gloves, filter paper, absorbent pads)—in a dedicated waste container.[1][2]
-
Causality : This step is critical to prevent dangerous reactions. Halogenated waste must be kept separate from non-halogenated solvents, acids, bases, and oxidizers.[8][9][17] Mixing can generate heat, toxic gases, or even cause pressurization of the container.
Step 2: Select an Appropriate Waste Container Use a container made of a compatible material (e.g., high-density polyethylene or glass) that will not react with the chemical waste.[11][15] The container must have a secure, tight-fitting lid to prevent leaks and the escape of vapors.[18]
-
Causality : Using an incompatible container, such as certain metals for acidic waste, can lead to corrosion and container failure.[15] The original product container is often a suitable choice if it is in good condition.[9] Liquid waste containers should not be filled beyond 90% capacity to allow for vapor expansion.[15][18]
Step 3: Proper Labeling The waste container must be labeled immediately upon the first addition of waste. The label must be fully completed and affixed to the container.[8]
-
Regulatory Requirement : The U.S. Environmental Protection Agency (EPA) requires that hazardous waste labels clearly state the words "Hazardous Waste" and identify the contents and associated hazards.[16][19]
-
Label Contents :
-
The words "Hazardous Waste "
-
Full chemical name: "This compound " and any other constituents (e.g., solvents) with their approximate percentages.
-
The specific hazard characteristics (e.g., "Irritant," "Toxic").
-
Accumulation start date (only when moved to a Central Accumulation Area).[16]
-
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation and under the control of laboratory personnel.[9][16]
-
Causality and Regulations : The SAA allows for the safe, temporary collection of waste. It must be located away from drains and incompatible materials.[9][17] According to EPA regulations, waste can be accumulated in an SAA until the container is full, after which it must be moved to a Central Accumulation Area within three days.[9]
Step 5: Arranging for Final Disposal Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[1][2] Provide them with a complete and accurate description of the waste.
-
Trustworthiness : Never dispose of this chemical waste through normal trash or by pouring it down the sink.[2][9] Final disposal is typically achieved through high-temperature incineration at a licensed hazardous waste facility equipped with emission controls to handle halogenated compounds.[20][21]
Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of chemical waste.
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A Guide to the Safe Handling of 2-Bromo-N-1-naphthylbutanamide: Personal Protective Equipment and Disposal
This document provides comprehensive safety protocols for the handling and disposal of 2-Bromo-N-1-naphthylbutanamide. As a niche research chemical, its toxicological properties are not yet fully characterized. Therefore, this guide is built upon a foundation of risk assessment derived from structurally analogous compounds, established laboratory safety principles, and the precautionary principle. Our primary objective is to empower researchers with the knowledge to manage this substance safely, ensuring personal, collective, and environmental well-being.
Hazard Assessment: A Synthesis of Analog Data
The α-bromo amide functionality is a known alkylating agent, making it reactive and potentially corrosive.[1][2] Structurally similar compounds, such as 2-Bromoacetamide and 2-(Bromoacetyl)naphthalene, are classified as corrosive and are known to cause severe skin burns and eye damage.[3][4] The N-naphthyl group, present in compounds like 1-Bromo-2-naphthol, contributes to skin, eye, and respiratory irritation.[5]
Based on these analogs, we can logically infer the primary hazards associated with this compound, as summarized in the table below.
| Structural Moiety | Analogous Compound(s) | Known Hazards | Anticipated Hazard for Target Compound |
| α-Bromo Amide | 2-Bromoacetamide, 2-(Bromoacetyl)naphthalene | Causes severe skin burns and eye damage; Lachrymator (tear-inducing).[3][4][6] | High Risk: Skin corrosion, severe eye damage, lachrymatory effects. |
| N-1-Naphthyl Group | 1-Bromo-2-naphthol, 2-Bromonaphthalene | Causes skin, eye, and respiratory irritation; Harmful if swallowed.[5][7] | Moderate Risk: Irritation to skin, eyes, and respiratory system. Potential systemic toxicity. |
| Overall Compound | Synthesis of Analog Data | Not Applicable | Presumed to be a skin and eye corrosive, a respiratory irritant, and harmful if ingested or inhaled. |
This synthesized hazard profile mandates a stringent approach to personal protection. The absence of complete data necessitates treating the compound as highly hazardous.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a comprehensive system designed to create a barrier between the researcher and the potential hazard. All PPE should be inspected before use and removed carefully to avoid cross-contamination.[8]
| Body Area | Required PPE | Specification & Rationale |
| Eyes / Face | Chemical Safety Goggles & Face Shield | Goggles: Must be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards.[9] This is critical to protect against the severe eye damage and lachrymatory effects anticipated from the α-bromo amide group.[4] Face Shield: Worn over goggles, a face shield provides a secondary layer of protection against splashes for the entire face. |
| Hands | Double Gloving (Nitrile Base + Neoprene/Butyl Outer) | Rationale: The α-bromo amide moiety poses a significant risk of causing severe skin burns through direct contact.[3] Since specific breakthrough time data for this compound is unavailable, a double-gloving strategy is mandated. Inner Glove: Nitrile gloves provide good dexterity for fine manipulations. Outer Glove: Neoprene or butyl rubber gloves offer more robust protection against a broader range of chemicals. Always consult the manufacturer's chemical resistance data.[9] |
| Body | Flame-Retardant Laboratory Coat & Chemical-Resistant Apron | A flame-retardant lab coat is standard.[10] An impervious, chemical-resistant apron should be worn over the lab coat to provide an additional barrier against spills and splashes, particularly during transfer or weighing operations. Full-length pants and closed-toe, chemical-resistant shoes are mandatory.[9][11] |
| Respiratory | Engineering Controls are Primary | Primary Control: All handling of this compound solid or solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[10][11] Secondary Control: If procedures carry a high risk of aerosolization and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[12] |
Operational Workflow: A Step-by-Step Guide
A systematic approach to handling is essential for minimizing risk.[10] The following workflow outlines the critical stages of working with this compound.
Caption: A flowchart detailing the safe handling workflow.
Emergency Procedures
In the event of an exposure, immediate and decisive action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[3][6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[4] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[10] Collect the material into a sealed, labeled container for halogenated waste.[13]
Disposal Plan: Ensuring Environmental Compliance
As a brominated organic compound, this compound and all materials contaminated with it are classified as halogenated organic waste .[11][14]
-
Waste Segregation: All chemical waste, used consumables (gloves, pipette tips, absorbent pads), and contaminated labware must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[14][15] This container must be kept tightly sealed when not in use and stored in a designated satellite accumulation area.[13]
-
Prohibited Disposal: Under no circumstances should this chemical or its waste be disposed of down the drain.[11] Halogenated organic compounds can be persistent in the environment and require specialized disposal methods, typically high-temperature incineration by a licensed hazardous waste management company.[14]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full list of its chemical contents, including "this compound".[15]
By adhering to these rigorous safety and disposal protocols, researchers can confidently and responsibly advance their work while upholding the highest standards of laboratory safety.
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
- Halogenated Solvents in Laboratories. Campus Operations, Temple University.
- Hazardous Waste Segregation. Bucknell University.
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- Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. National Institutes of Health.
- Safety Data Sheet for 1-Bromo-2-naphthaldehyde. TCI Chemicals.
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- 2-bromo-N-ethylbutanamide. PubChem, National Institutes of Health.
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- 2-Bromo-N-methylethan-1-amine. BLD Pharm.
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- Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition.
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- Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
